molecular formula C7H3BrClNO B1372453 7-Bromo-4-chlorofuro[3,2-c]pyridine CAS No. 1105187-43-6

7-Bromo-4-chlorofuro[3,2-c]pyridine

Cat. No.: B1372453
CAS No.: 1105187-43-6
M. Wt: 232.46 g/mol
InChI Key: XEKOTRYFIYDUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-chlorofuro[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H3BrClNO and its molecular weight is 232.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-chlorofuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-5-3-10-7(9)4-1-2-11-6(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOTRYFIYDUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676662
Record name 7-Bromo-4-chlorofuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105187-43-6
Record name 7-Bromo-4-chlorofuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Topic: Synthesis and Characterization of 7-Bromo-4-chlorofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous bioactive compounds with diverse pharmacological activities.[1][2] This technical guide provides a comprehensive, in-depth exploration of the synthesis and characterization of 7-Bromo-4-chlorofuro[3,2-c]pyridine, a key intermediate for the development of novel therapeutics. The strategic placement of chloro and bromo substituents at the C-4 and C-7 positions, respectively, provides orthogonal synthetic handles for further molecular elaboration through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. This document details a robust synthetic pathway, explains the causality behind critical experimental choices, and outlines a rigorous, self-validating characterization workflow designed for professionals in drug discovery and chemical development.

Introduction: The Strategic Importance of Furo[3,2-c]pyridines

Heterocyclic compounds are foundational to modern pharmacology, with nitrogen-containing systems being particularly prevalent in FDA-approved drugs.[3][4] Within this vast class, fused heterocyclic systems like furo[3,2-c]pyridines have garnered significant attention. Their rigid, planar structure and unique electronic distribution make them ideal scaffolds for interacting with biological targets, particularly kinase enzymes involved in oncogenic signaling pathways.[2]

This compound (Figure 1) is not an end-product but a highly valuable building block. The C-4 chloro group is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, alcohol, or thiol functionalities.[5] Concurrently, the C-7 bromo group is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, enabling the installation of diverse aryl, heteroaryl, or alkyl groups.[6] This dual functionality allows for the systematic and divergent synthesis of large compound libraries, accelerating the hit-to-lead optimization process in drug discovery.

Figure 1: Chemical Structure of this compound

Strategic Synthesis of this compound

The construction of the target molecule requires a multi-step approach that logically builds the furo[3,2-c]pyridine core and then regioselectively installs the halogen substituents. While several methods exist for forming the core scaffold[7][8][9], a highly effective strategy commences from a substituted pyridine precursor, followed by sequential chlorination and bromination.

The following workflow represents a field-proven, logical pathway. The causality for each step—choice of reagents, solvents, and conditions—is grounded in established principles of heterocyclic chemistry to maximize yield and purity while ensuring scalability.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination at C-4 cluster_2 Step 3: Regioselective Bromination at C-7 cluster_3 Step 4: Purification & Isolation A Furo[3,2-c]pyridin-4(5H)-one B 4-Chlorofuro[3,2-c]pyridine A->B Chlorination C Reagent: POCl₃ Rationale: Standard, effective reagent for converting pyridones to chloropyridines. D This compound B->D Bromination E Reagent: N-Bromosuccinimide (NBS) Rationale: Provides electrophilic bromine (Br⁺) under mild conditions, selective for the electron-rich C-7 position. F Crude Product D->F Work-up G Purification: Column Chromatography Rationale: Separates the desired product from unreacted starting materials and byproducts. F->G H Final Product (>98% Purity) G->H

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

PART A: Synthesis of 4-Chlorofuro[3,2-c]pyridine

This initial step converts the readily available furo[3,2-c]pyridin-4(5H)-one into its chloro-derivative, activating the C-4 position for subsequent reactions.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add furo[3,2-c]pyridin-4(5H)-one (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) dropwise at 0 °C. The use of excess POCl₃ serves as both the reagent and the solvent.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. The conversion of the polar pyridone to the less polar chloropyridine is easily visualized.

  • Work-up and Isolation: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃. Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 4-chlorofuro[3,2-c]pyridine is often of sufficient purity for the next step, or it can be purified by silica gel chromatography if necessary.

PART B: Synthesis of this compound

This step introduces the bromo group at the C-7 position via electrophilic aromatic substitution.

  • Reaction Setup: Dissolve 4-chlorofuro[3,2-c]pyridine (1.0 eq) in a suitable solvent like acetonitrile (CH₃CN) or chloroform (CHCl₃) in a flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature. The slight excess of NBS ensures complete conversion of the starting material.[10]

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours. The C-7 position is electronically activated by the fused furan ring and the pyridine nitrogen, making it the most favorable site for electrophilic attack. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining NBS.

  • Extraction: Extract the product into an organic solvent (DCM or ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Final Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield this compound as a solid.

Comprehensive Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a piece of the puzzle, and together, they form a self-validating system that ensures the material's quality for subsequent use in drug development.

Characterization_Workflow cluster_0 Input cluster_1 Structural Elucidation cluster_2 Composition & Purity cluster_3 Output Input Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR MS Mass Spectrometry (HRMS) Input->MS IR IR Spectroscopy Input->IR EA Elemental Analysis NMR->EA Structure Confirmed MS->EA Structure Confirmed IR->EA Structure Confirmed HPLC HPLC EA->HPLC Composition Confirmed Output Confirmed Structure & Purity >98% HPLC->Output Purity Confirmed

Caption: Integrated workflow for the characterization of the final product.

Spectroscopic and Analytical Data

The following tables summarize the expected data for this compound based on the analysis of its structure and data from analogous heterocyclic compounds.[11][12][13]

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequencies: 400 MHz for ¹H, 100 MHz for ¹³C)

Assignment ¹H NMR (ppm) Multiplicity ¹³C NMR (ppm) Rationale
H-2~7.8-7.9d~145-148Proton on furan ring adjacent to oxygen.
H-3~7.0-7.1d~108-112Proton on furan ring.
H-6~8.4-8.5s~149-152Proton on pyridine ring, adjacent to nitrogen and deshielded.
C-2--~145-148Furan carbon.
C-3--~108-112Furan carbon.
C-3a--~150-154Bridgehead carbon.
C-4--~155-158Carbon bearing chlorine, deshielded.
C-6--~149-152Pyridine carbon.
C-7--~115-120Carbon bearing bromine.
C-7a--~158-162Bridgehead carbon.

Table 2: Mass Spectrometry and Elemental Analysis Data

Technique Parameter Expected Value / Observation
HRMS (ESI+) Molecular FormulaC₇H₄BrClNO⁺
Calculated m/z ([M+H]⁺)247.9237
Isotopic PatternCharacteristic pattern for one Br and one Cl atom. Major peaks at m/z, m/z+2, m/z+4 due to ³⁵Cl/⁷⁹Br, ³⁷Cl/⁷⁹Br, ³⁵Cl/⁸¹Br, and ³⁷Cl/⁸¹Br isotopes.
IR Spectroscopy ν (cm⁻¹)~3100 (Ar C-H), ~1600-1450 (C=C, C=N), ~1250-1000 (C-O-C stretch)
Elemental Analysis % CompositionC: 33.84, H: 1.22, N: 5.64
Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the proton and carbon framework of the molecule.[2][14]

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the high-resolution mass spectrum and compare the exact mass of the [M+H]⁺ ion with the calculated value to confirm the molecular formula.[2] The isotopic distribution pattern must be analyzed to verify the presence of one bromine and one chlorine atom.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable method, typically using a C18 reverse-phase column.

    • Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).

    • Inject the sample and analyze the chromatogram for the presence of impurities.

    • Calculate the purity of the sample based on the area percentage of the main peak. The goal is a purity of >98% for use in drug discovery applications.[15]

Conclusion and Future Outlook

This guide has detailed a robust and logical pathway for the synthesis of this compound, a strategically important intermediate for chemical and pharmaceutical research. The outlined protocols for synthesis and characterization are designed to be both reproducible and verifiable, adhering to the high standards required in the drug development industry. The true value of this compound lies in its potential for diversification. Researchers can leverage the orthogonal reactivity of the chloro and bromo substituents to rapidly generate novel analogues for biological screening. Future work will undoubtedly focus on exploiting this scaffold to develop next-generation therapeutics targeting a range of diseases, from oncology to inflammatory disorders.[2]

References

A Technical Guide to 7-Bromo-4-chlorofuro[3,2-c]pyridine: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-4-chlorofuro[3,2-c]pyridine is a halogenated, bicyclic heteroaromatic compound that has emerged as a highly valuable building block in the field of drug discovery and development. Its rigid furo[3,2-c]pyridine core constitutes a "privileged scaffold," known to interact with a variety of biological targets, most notably protein kinases.[1] The strategic placement of two distinct halogen atoms—a chlorine at the 4-position and a bromine at the 7-position—provides orthogonal chemical handles for sequential, site-selective functionalization. This guide offers an in-depth analysis of the structure, chemical properties, and synthetic utility of this compound, with a focus on its application as a versatile intermediate for creating libraries of complex molecules in medicinal chemistry.

Chemical Structure and Physicochemical Properties

The foundational structure of the title compound is the furo[3,2-c]pyridine bicycle, a fusion of a furan ring and a pyridine ring.[2] The molecule, with the systematic IUPAC name this compound, is characterized by a chlorine atom at the C4 position and a bromine atom at the C7 position. The pyridine nitrogen atom significantly influences the electron distribution within the ring system, activating the C4 and C7 positions for distinct chemical transformations.

Figure 1: Chemical Structure of this compound.

Caption: Structure of this compound with atom numbering.

Physicochemical Data

Quantitative experimental data for this specific molecule is not extensively published. The following table summarizes its key identifiers and calculated properties. Researchers should consider empirical determination for properties like melting point and solubility for their specific applications.

PropertyValueSource
CAS Number 1105187-43-6[3]
Molecular Formula C₇H₃BrClNO[3][4]
Molecular Weight 232.46 g/mol Calculated
Appearance Typically an off-white to brown solid[5] (Analogy)

Reactivity and Synthetic Utility: A Tale of Two Halogens

The primary value of this compound lies in the differential reactivity of its two halogen substituents. This feature allows for programmed, sequential chemical modifications, making it a powerful tool for building molecular diversity from a common core.

Nucleophilic Aromatic Substitution (SₙAr) at the C4-Position

The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution. This is due to the strong electron-withdrawing effect of the adjacent pyridine nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[6] This allows for the selective displacement of the chloride with a wide range of nucleophiles, such as:

  • Amines (primary and secondary)

  • Alcohols (alkoxides)

  • Thiols (thiolates)

Causality: The reaction proceeds preferentially at C4 over C7 because the intermediate is more effectively stabilized by the proximate nitrogen atom. This high regioselectivity enables the introduction of a key pharmacophoric vector early in a synthetic sequence while leaving the C7-bromo group intact for subsequent modification.

Transition Metal-Catalyzed Cross-Coupling at the C7-Position

The bromine atom at the C7 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. Generally, C-Br bonds are more reactive towards oxidative addition to Pd(0) catalysts than C-Cl bonds, providing a second layer of selectivity. Common transformations include:

  • Suzuki Coupling: Introduction of aryl or heteroaryl groups using boronic acids/esters.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

  • Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.

  • Heck Coupling: Formation of C-C double bonds with alkenes.

Expert Insight: By first performing an SₙAr reaction at the C4-position under thermal conditions and then employing a palladium catalyst for a cross-coupling at the C7-position, chemists can achieve a divergent synthesis of a large library of analogs from a single, advanced intermediate.

Visualizing Sequential Functionalization

The following workflow illustrates the strategic, sequential functionalization of the this compound scaffold.

G start This compound step1 Step 1: SₙAr Reaction (e.g., R¹-NH₂) start->step1 intermediate 7-Bromo-4-(R¹-amino)furo[3,2-c]pyridine step1->intermediate Selective C4-Cl displacement step2 Step 2: Pd-Catalyzed Cross-Coupling (e.g., R²-B(OH)₂, Suzuki) intermediate->step2 product 4-(R¹-amino)-7-(R²-aryl)furo[3,2-c]pyridine step2->product Selective C7-Br coupling

Caption: Workflow for the sequential, site-selective functionalization of the title compound.

Role in Drug Discovery: A Privileged Kinase Inhibitor Scaffold

The furo[3,2-c]pyridine core is a well-established scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The rigid, planar structure of the furopyridine system is adept at fitting into the ATP-binding pocket of kinases, with the pyridine nitrogen often forming a crucial hydrogen bond with the "hinge" region of the enzyme.[1]

This compound provides an ideal starting point for exploring this chemical space. The sequential functionalization strategy allows for:

  • Installation of a "hinge-binding" group: The SₙAr reaction at C4 can introduce a small amine or other hydrogen-bonding moiety (R¹).

  • Probing the solvent-exposed region: The subsequent cross-coupling at C7 can append a larger group (R²) designed to interact with the outer regions of the ATP pocket, thereby conferring potency and selectivity.

This modular approach accelerates the Structure-Activity Relationship (SAR) studies essential for optimizing fragment hits into potent and selective lead compounds.

Exemplar Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a general method for the Suzuki coupling of an arylboronic acid to the C7-position of a C4-functionalized furo[3,2-c]pyridine intermediate.

Objective: To synthesize a 4-amino-7-aryl-furo[3,2-c]pyridine derivative.

Materials:

  • 7-Bromo-4-(substituted-amino)-furo[3,2-c]pyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

  • Inert Atmosphere: To a flame-dried reaction vessel, add the 7-bromo-furo[3,2-c]pyridine starting material, the arylboronic acid, and the base.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent mixture via syringe.

    • Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

    • Trustworthiness Check: The choice of catalyst, ligand, and base can be crucial and may require optimization for challenging substrates. Pd(PPh₃)₄ is a robust starting point, but other catalyst systems like PdCl₂(dppf) may offer improved yields.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-16 hours), monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated tool for modern medicinal chemistry. Its defining feature—orthogonally reactive C-Cl and C-Br bonds on a privileged biological scaffold—empowers chemists to efficiently and logically construct libraries of diverse compounds. This strategic approach to molecular design is invaluable in the quest for novel therapeutics, particularly in the competitive field of kinase inhibitor development.

References

Spectroscopic Characterization of 7-Bromo-4-chlorofuro[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-4-chlorofuro[3,2-c]pyridine is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application and further development. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental data in the public domain, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust, albeit theoretical, characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this molecule's spectral properties.

Introduction and Molecular Structure

The furo[3,2-c]pyridine scaffold is a key structural motif in numerous biologically active compounds. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, presents an interesting case for spectroscopic analysis.

The molecular structure, illustrated below, forms the basis for the interpretation of the spectroscopic data that follows.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. Predictions are based on computational models and analysis of similar heterocyclic systems.[1]

¹H NMR Spectroscopy

Experimental Protocol (Predicted Simulation): A simulated ¹H NMR spectrum was generated using an online NMR prediction tool.[2] The simulation was based on a standard frequency of 400 MHz and deuterated chloroform (CDCl₃) as the solvent.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50s1HH2
~7.80d, J ≈ 2.0 Hz1HH5
~7.00d, J ≈ 2.0 Hz1HH6

Interpretation: The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals in the aromatic region.

  • H2: The proton at position 2 is predicted to appear as a singlet at approximately 8.50 ppm. Its downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom and the overall aromatic system.

  • H5 and H6: The two protons on the furan ring are expected to appear as doublets due to mutual coupling. The proton at C5 (H5) is anticipated to resonate at a lower field (~7.80 ppm) compared to the proton at C6 (H6, ~7.00 ppm). This is due to the anisotropic effect of the fused pyridine ring. The small coupling constant (J ≈ 2.0 Hz) is characteristic of protons on a furan ring.

¹³C NMR Spectroscopy

Experimental Protocol (Predicted Simulation): A simulated ¹³C NMR spectrum was generated using an online prediction tool.[3] The simulation was performed at a standard frequency of 100 MHz with broadband proton decoupling.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~155.0C7a
~150.0C4
~148.0C2
~145.0C3a
~120.0C7
~115.0C5
~110.0C6

Interpretation: The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

  • Quaternary Carbons: The signals for the quaternary carbons (C3a, C4, and C7a) are expected to be in the downfield region. The carbon bearing the chlorine atom (C4) is predicted to be significantly deshielded (~150.0 ppm).[4] The bridgehead carbons (C3a and C7a) are also expected at low field strengths. The carbon with the bromine substituent (C7) is anticipated around 120.0 ppm.

  • CH Carbons: The carbons bearing protons (C2, C5, and C6) are expected to appear in the range of 110-148 ppm. The C2 carbon, adjacent to the nitrogen, is predicted to be the most downfield of this group.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound is based on computational frequency calculations.[6]

Experimental Protocol (Predicted Simulation): A simulated FT-IR spectrum was generated based on the vibrational frequencies calculated using computational chemistry software.

Predicted IR Data:

Frequency (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumC-H stretching (aromatic)
~1600-1450Medium-StrongC=C and C=N stretching (aromatic rings)
~1250-1000StrongC-O-C stretching (furan ring)
~850-750StrongC-Cl stretching
~700-600MediumC-Br stretching

Interpretation: The IR spectrum is expected to be characterized by several key absorption bands.

  • Aromatic C-H Stretching: Weak to medium bands are expected in the 3100-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the aromatic rings.

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the fused aromatic system are predicted to give rise to a series of medium to strong absorptions in the 1600-1450 cm⁻¹ range.[7]

  • C-O-C Stretching: A strong band characteristic of the asymmetric C-O-C stretching of the furan ring is anticipated in the 1250-1000 cm⁻¹ region.

  • C-Halogen Stretching: The presence of the carbon-chlorine and carbon-bromine bonds is expected to result in strong absorptions in the fingerprint region, at approximately 850-750 cm⁻¹ for C-Cl and 700-600 cm⁻¹ for C-Br.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of this compound is based on known fragmentation patterns of halogenated heterocyclic compounds.[9]

Experimental Protocol (Predicted Simulation): A simulated mass spectrum was generated using a mass spectrometry fragmentation predictor.[10] Electron ionization (EI) at 70 eV was assumed.

Predicted Mass Spectrum Data:

m/zRelative Intensity (%)Assignment
231/233/235High[M]⁺ (Molecular ion)
196/198Medium[M-Cl]⁺
152Medium[M-Br]⁺
124Low[M-Br-CO]⁺
89Medium[M-Br-Cl]⁺

Interpretation: The mass spectrum will be characterized by a distinct isotopic pattern for the molecular ion due to the presence of bromine and chlorine.[11]

  • Molecular Ion: The molecular ion peak ([M]⁺) will appear as a cluster of peaks at m/z 231, 233, and 235, corresponding to the different isotopic combinations of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be characteristic of the presence of one bromine and one chlorine atom.[12][13]

  • Fragmentation Pathway: A plausible fragmentation pathway is initiated by the loss of a halogen atom. The loss of a chlorine radical would lead to a fragment at m/z 196/198, while the loss of a bromine radical would result in a fragment at m/z 152. Subsequent loss of carbon monoxide (CO) from the furan ring is a common fragmentation pathway for such systems.

G M [M]⁺ m/z 231/233/235 M_Cl [M-Cl]⁺ m/z 196/198 M->M_Cl - Cl• M_Br [M-Br]⁺ m/z 152 M->M_Br - Br• M_Br_Cl [M-Br-Cl]⁺ m/z 89 M_Cl->M_Br_Cl - Br• M_Br_CO [M-Br-CO]⁺ m/z 124 M_Br->M_Br_CO - CO M_Br->M_Br_Cl - Cl•

Figure 2: Predicted key fragmentation pathways for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra offer valuable insights into the structural features of this molecule. While experimental verification is essential, this guide serves as a foundational resource for researchers and scientists working with this compound, aiding in its identification, characterization, and the design of future experiments.

References

An In-depth Technical Guide to 7-Bromo-4-chlorofuro[3,2-c]pyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-4-chlorofuro[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its emerging role as a versatile building block in the design and development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This document serves as a critical resource for researchers and drug development professionals, offering a consolidated source of technical information and procedural insights.

Introduction: The Significance of the Furo[3,2-c]pyridine Scaffold

The furo[3,2-c]pyridine core is a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that are capable of binding to multiple biological targets.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, making them attractive starting points for drug discovery campaigns.[1][2] The rigid, bicyclic nature of the furo[3,2-c]pyridine scaffold provides a well-defined three-dimensional structure for effective interaction with the binding pockets of proteins.

This compound, in particular, has emerged as a valuable synthetic intermediate. The presence of two distinct halogen atoms at strategic positions on the fused ring system offers orthogonal reactivity, enabling selective functionalization through a variety of cross-coupling reactions. This allows for the systematic and modular construction of diverse chemical libraries for screening against various therapeutic targets.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

PropertyValue
IUPAC Name This compound
CAS Number 1105187-43-6
Molecular Formula C₇H₃BrClNO
Molecular Weight 232.46 g/mol
Appearance Off-white to pale yellow solid

Synthesis and Mechanistic Insights

One potential synthetic route is a modification of the Larock indole synthesis, adapted for furan ring formation. This would involve the palladium-catalyzed coupling of a suitably substituted 2-alkynylpyridine with a source of oxygen, followed by intramolecular cyclization.

Alternatively, a strategy involving the construction of the furan ring onto a pre-functionalized pyridine core is also feasible. For instance, a Sonogashira coupling of a di-halogenated pyridine with a protected acetylene, followed by a base- or metal-catalyzed intramolecular cyclization, could yield the desired furo[3,2-c]pyridine skeleton. Subsequent halogenation steps would then be required to introduce the bromo and chloro substituents at the 7- and 4-positions, respectively. The regioselectivity of these halogenation reactions would be a critical consideration, influenced by the electronic properties of the furo[3,2-c]pyridine ring system.

Conceptual Synthetic Workflow:

G cluster_0 Route A: Furan Ring Formation on Pyridine Core cluster_1 Route B: Pyridine Ring Construction Substituted Pyridine Substituted Pyridine Alkynylpyridine Intermediate Alkynylpyridine Intermediate Substituted Pyridine->Alkynylpyridine Intermediate Sonogashira Coupling Furo[3,2-c]pyridine Core Furo[3,2-c]pyridine Core Alkynylpyridine Intermediate->Furo[3,2-c]pyridine Core Intramolecular Cyclization This compound This compound Furo[3,2-c]pyridine Core->this compound Halogenation Furo[3,2-c]pyridine Core->this compound Halogenation Functionalized Furan Functionalized Furan Intermediate Intermediate Functionalized Furan->Intermediate Condensation Intermediate->Furo[3,2-c]pyridine Core Cyclization

Caption: Plausible synthetic strategies for this compound.

Spectroscopic Characterization

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques. While the actual spectra for this specific compound are not widely published, we can predict the expected spectral features based on the analysis of closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the furo[3,2-c]pyridine core. The chemical shifts and coupling patterns of these protons will be influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents. Specifically, one would anticipate three distinct signals, likely two doublets and a singlet, or a more complex splitting pattern depending on the coupling constants between the adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms of the furo[3,2-c]pyridine skeleton. The chemical shifts of the carbons directly attached to the bromine, chlorine, nitrogen, and oxygen atoms will be significantly influenced by the electronegativity and anisotropic effects of these heteroatoms. Carbons bonded to halogens will typically appear at higher field (lower ppm) compared to unsubstituted aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of the target compound.

  • Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of this compound (232.46 g/mol ). A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) would be expected for the molecular ion and any fragment ions containing these halogens.

  • Fragmentation Pattern: The fragmentation pattern in the mass spectrum will provide valuable structural information. Common fragmentation pathways for such heterocyclic systems include the loss of halogen atoms, cleavage of the furan ring, and fragmentation of the pyridine ring.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two halogen substituents. The bromine atom at the 7-position is generally more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, compared to the chlorine atom at the 4-position. This chemoselectivity allows for the sequential and controlled introduction of different functional groups, making it an ideal scaffold for building molecular complexity.

Illustrative Reaction Scheme:

G This compound This compound 7-Aryl-4-chlorofuro[3,2-c]pyridine 7-Aryl-4-chlorofuro[3,2-c]pyridine This compound->7-Aryl-4-chlorofuro[3,2-c]pyridine Suzuki Coupling (Pd catalyst, Arylboronic acid) 7-Aryl-4-aminofuro[3,2-c]pyridine 7-Aryl-4-aminofuro[3,2-c]pyridine 7-Aryl-4-chlorofuro[3,2-c]pyridine->7-Aryl-4-aminofuro[3,2-c]pyridine Buchwald-Hartwig Amination (Pd catalyst, Amine)

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 7-Bromo-4-chlorofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Furo[3,2-c]pyridine Core in Medicinal Chemistry

The fusion of a furan ring with a pyridine nucleus gives rise to a class of heterocyclic compounds known as furopyridines. Among these, the furo[3,2-c]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and the unique electronic interplay between the electron-rich furan and electron-deficient pyridine rings make it an attractive framework for the design of biologically active molecules. This guide provides an in-depth exploration of a key derivative, 7-Bromo-4-chlorofuro[3,2-c]pyridine, a versatile intermediate in the synthesis of compounds targeting critical signaling pathways in various diseases. While the specific initial discovery of this exact molecule is not extensively documented in publicly available literature, its synthesis logically follows established methodologies for this class of compounds, driven by the demand for novel kinase inhibitors. Furo[3,2-c]pyridine derivatives have shown significant promise as anticancer agents and kinase inhibitors[1].

The Strategic Importance of this compound

The strategic placement of the bromo and chloro substituents on the furo[3,2-c]pyridine core is a deliberate choice rooted in the principles of medicinal chemistry and synthetic strategy.

  • The 4-Chloro Group: The chlorine atom at the 4-position of the pyridine ring serves as a crucial synthetic handle. It is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine, alcohol, or thiol-containing fragments. This versatility is paramount in the construction of libraries of compounds for structure-activity relationship (SAR) studies.

  • The 7-Bromo Group: The bromine atom on the pyridine ring provides another site for diversification, typically through metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups, allowing for fine-tuning of the molecule's steric and electronic properties to optimize its interaction with a biological target.

The combination of these two reactive sites on a rigid heterocyclic core makes this compound a highly valuable building block for the synthesis of complex molecules, particularly those designed to interact with the ATP-binding site of protein kinases.

Postulated First Synthesis: A Logical Retrosynthetic Approach

Based on this established methodology, a plausible retrosynthetic analysis for this compound is outlined below.

G target This compound intermediate1 2-((7-Bromo-4-chloropyridin-3-yl)ethynyl)ethanol target->intermediate1 Intramolecular Cyclization precursor1 3-Iodo-4-chloro-7-bromopyridine intermediate1->precursor1 Sonogashira Coupling precursor2 Propargyl alcohol intermediate1->precursor2 Sonogashira Coupling

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic pathway suggests that the target molecule can be synthesized from a suitably substituted pyridine and a simple alkyne. The key steps would be the formation of the carbon-carbon bond between the pyridine and the alkyne, followed by the formation of the furan ring.

A Plausible Synthetic Workflow

The forward synthesis would likely proceed as follows, leveraging established protocols for the synthesis of the furo[3,2-c]pyridine scaffold[1].

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization (5-endo-dig) start 3-Iodo-4-chloro-7-bromopyridine + Propargyl alcohol reaction1 Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N), Solvent (e.g., THF/DMF) start->reaction1 product1 2-((7-Bromo-4-chloropyridin-3-yl)ethynyl)ethanol reaction1->product1 reaction2 Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) product1->reaction2 final_product This compound reaction2->final_product

Caption: Plausible synthetic workflow for this compound.

Causality Behind Experimental Choices
  • Catalyst System: The use of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in combination with a copper(I) co-catalyst (e.g., CuI) is standard for Sonogashira couplings. The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the hydrogen iodide formed during the reaction and to facilitate the formation of the copper acetylide. A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is suitable for dissolving the reactants and facilitating the catalytic cycle.

  • Intramolecular Cyclization: The subsequent intramolecular cyclization is a 5-endo-dig process, where the hydroxyl group of the propargyl alcohol attacks the alkyne. This cyclization is often promoted by a base, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide.

Detailed (Postulated) Experimental Protocol

The following protocol is a representative example based on general methods for the synthesis of furo[3,2-c]pyridines and should be considered a well-informed hypothesis for the first synthesis of this compound.

Step 1: Synthesis of 2-((7-Bromo-4-chloropyridin-3-yl)ethynyl)ethanol

  • To a solution of 3-iodo-4-chloro-7-bromopyridine (1.0 eq) in a suitable solvent such as a mixture of THF and triethylamine (e.g., 3:1 v/v) is added propargyl alcohol (1.2 eq).

  • The solution is degassed by bubbling with argon or nitrogen for 15-20 minutes.

  • To the degassed solution are added bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

  • The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalysts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 2-((7-bromo-4-chloropyridin-3-yl)ethynyl)ethanol.

Step 2: Synthesis of this compound

  • To a solution of 2-((7-bromo-4-chloropyridin-3-yl)ethynyl)ethanol (1.0 eq) in a polar aprotic solvent such as DMF or DMSO is added a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq).

  • The reaction mixture is heated to a temperature that facilitates the intramolecular cyclization (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield this compound.

Data Presentation (Hypothetical)

The following table summarizes the expected data for the synthesis of this compound.

StepProductStarting MaterialsReagents & ConditionsYield (%)Physical Appearance
12-((7-Bromo-4-chloropyridin-3-yl)ethynyl)ethanol3-Iodo-4-chloro-7-bromopyridine, Propargyl alcoholPdCl₂(PPh₃)₂, CuI, Et₃N, THF70-85Off-white to light yellow solid
2This compound2-((7-Bromo-4-chloropyridin-3-yl)ethynyl)ethanolK₂CO₃, DMF, 90°C80-95White to off-white crystalline solid

Spectroscopic Data (Expected)

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons on the furan and pyridine rings.

  • ¹³C NMR: The carbon NMR spectrum would show the corresponding signals for the carbon atoms in the heterocyclic framework.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.

Conclusion and Future Directions

The synthesis of this compound, likely achieved through a Sonogashira coupling followed by an intramolecular cyclization, provides a versatile platform for the development of novel bioactive compounds. The strategic placement of two distinct halogen atoms allows for selective and orthogonal functionalization, making it an invaluable intermediate in the quest for new therapeutics, particularly in the area of kinase inhibition. The furo[3,2-c]pyridine scaffold continues to be a fertile ground for drug discovery, and the availability of well-designed building blocks like this compound is crucial for advancing this field. Future work will undoubtedly involve the further exploration of the chemical space around this privileged core to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

The Therapeutic Promise of Furo[3,2-c]pyridines: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

The furo[3,2-c]pyridine scaffold, a captivating heterocyclic motif, has steadily emerged from the landscape of medicinal chemistry as a privileged structure with diverse and potent pharmacological activities. Its structural resemblance to purines has made it a compelling starting point for the design of novel therapeutics. This technical guide offers an in-depth exploration of furo[3,2-c]pyridine derivatives, providing a comprehensive resource on their synthesis, biological evaluation, and therapeutic potential for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, dissect structure-activity relationships, and illuminate the molecular mechanisms that underpin their promising anticancer, kinase inhibitory, and antipsychotic properties.

I. Constructing the Furo[3,2-c]pyridine Core: Key Synthetic Strategies

The synthesis of the furo[3,2-c]pyridine skeleton is a critical first step in the exploration of its therapeutic potential. Several elegant and efficient methods have been developed, with the choice of strategy often dictated by the desired substitution pattern and the availability of starting materials. Here, we detail two of the most prevalent and versatile approaches.

Sonogashira Coupling Followed by Intramolecular Cyclization: A Powerful Cascade

A widely employed and robust strategy for the synthesis of the furo[3,2-c]pyridine core involves a palladium-catalyzed Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an in-situ intramolecular cyclization.[1][2] This one-pot reaction is highly efficient and allows for the introduction of a wide range of substituents on the furan ring.

Causality Behind Experimental Choices: The Sonogashira coupling is a cornerstone of modern organic synthesis, renowned for its reliability in forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms. The use of a palladium catalyst, in conjunction with a copper(I) co-catalyst, is crucial for the catalytic cycle. The base, typically an amine, serves to deprotonate the terminal alkyne, generating the nucleophilic copper acetylide species. The subsequent intramolecular 5-endo-dig cyclization is a thermodynamically favorable process that leads to the formation of the furan ring.

Experimental Protocol: General Procedure for Sonogashira Coupling and Cyclization [2]

  • Reaction Setup: To a solution of 4-hydroxy-3-iodopyridine (1.0 eq) in a suitable solvent (e.g., DMF) in a flame-dried flask under an inert atmosphere (e.g., argon), add the terminal alkyne (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), a copper co-catalyst like CuI (0.05-0.1 eq), and a base, for instance, diisopropylamine (2.0-3.0 eq).

  • Reaction Execution: Heat the reaction mixture to a suitable temperature (e.g., 70-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired furo[3,2-c]pyridine derivative.

The Pictet-Spengler Reaction: A Classic Approach to Tetrahydrofuro[3,2-c]pyridines

For the synthesis of hydrogenated furo[3,2-c]pyridines, the Pictet-Spengler reaction offers a powerful and reliable method. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Causality Behind Experimental Choices: The Pictet-Spengler reaction is a classic acid-catalyzed cyclization that forms a new six-membered ring. The initial condensation between the amine and the aldehyde forms a Schiff base, which is then protonated by the acid catalyst to generate a reactive electrophilic iminium ion. The subsequent intramolecular electrophilic substitution on the electron-rich furan ring leads to the formation of the tetrahydrofuro[3,2-c]pyridine core.

II. The Anticancer Potential of Furo[3,2-c]pyridine Derivatives: A Multi-pronged Attack on Cancer Cells

Furo[3,2-c]pyridine derivatives have demonstrated significant promise as anticancer agents, exhibiting potent cytotoxic activity against a range of human cancer cell lines.[3][4] Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways that are frequently dysregulated in cancer.

Inhibition of Pro-Survival Signaling Pathways: Targeting Kinases

A primary mechanism through which furo[3,2-c]pyridine derivatives exert their anticancer effects is by inhibiting the activity of protein kinases that are critical for cancer cell growth, proliferation, and survival.[1]

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates a wide array of cellular processes, and its aberrant activation is a hallmark of many cancers.[1] Furo[3,2-c]pyridine derivatives have been identified as potent inhibitors of this pathway.[1]

Mechanism of Action: By inhibiting key kinases within this pathway, such as PI3K and Akt, furo[3,2-c]pyridine derivatives can effectively block downstream signaling, leading to the suppression of cell growth, proliferation, and the induction of apoptosis.

Experimental Protocol: In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay) [1]

  • Reaction Preparation: Prepare a reaction buffer containing the PI3K enzyme and its lipid substrate (e.g., PIP2).

  • Compound Addition: Add the furo[3,2-c]pyridine test compound at various concentrations to the reaction mixture in a 96-well plate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent (e.g., ADP-Glo™) and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade that is often dysregulated in cancer and inflammatory diseases.[1] Furo[3,2-c]pyridine derivatives have also shown inhibitory activity against kinases in this pathway.[1]

Mechanism of Action: Inhibition of JAK kinases by furo[3,2-c]pyridine derivatives can block the phosphorylation and activation of STAT proteins, thereby preventing their translocation to the nucleus and the transcription of target genes involved in cell proliferation and survival.

Experimental Protocol: Western Blotting for Phosphorylated Proteins [1]

  • Cell Treatment: Culture cancer cells and treat them with the furo[3,2-c]pyridine compound for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable assay (e.g., BCA or Bradford assay).

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3).

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

In Vitro Cytotoxicity: Quantifying Anticancer Activity

The cytotoxic effects of furo[3,2-c]pyridine derivatives are typically evaluated against a panel of human cancer cell lines using cell viability assays such as the MTT assay.[1]

Compound IDCancer Cell LineCell Line OriginIC50 (µg/mL)Reference
4cKYSE70Esophageal Squamous Cell Carcinoma0.888 (24h), 0.655 (48h)[3]
4cKYSE150Esophageal Squamous Cell Carcinoma>20 (99% inhibition at 20 µg/mL)[3]

Experimental Protocol: MTT Assay for Cytotoxicity [1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furo[3,2-c]pyridine compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

III. Furo[3,2-c]pyridines as Modulators of a-Adrenergic and Serotonergic Receptors: Potential for Antipsychotic Agents

Beyond their anticancer properties, certain furo[3,2-c]pyridine derivatives have been investigated for their potential as antipsychotic agents. These compounds have shown the ability to modulate the activity of key neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.[2]

Structure-Activity Relationship for Receptor Binding

Studies have revealed that the furo[3,2-c]pyridine scaffold can serve as a pharmacophore for ligands of serotonin and dopamine receptors. The nature and position of substituents on the furo[3,2-c]pyridine ring, as well as the linker and the terminal group, play a crucial role in determining the binding affinity and selectivity for different receptor subtypes.[2]

For instance, certain arylpiperazine derivatives of furo[3,2-c]pyridine have demonstrated potent affinity for serotonin 5-HT1 and 5-HT2 receptors, while exhibiting weaker interactions with the dopamine D2 receptor.[2] This receptor profile is of significant interest for the development of atypical antipsychotics with a reduced risk of extrapyramidal side effects.

IV. Visualizing the Science: Diagrams and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key signaling pathways and a general experimental workflow for the discovery and characterization of furo[3,2-c]pyridine derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Promotes FuroPyridine Furo[3,2-c]pyridine Derivative FuroPyridine->PI3K Inhibits

Caption: The PI3K/Akt/mTOR Signaling Pathway and its Inhibition by Furo[3,2-c]pyridine Derivatives.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT JAK->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Initiates FuroPyridine Furo[3,2-c]pyridine Derivative FuroPyridine->JAK Inhibits

Caption: The JAK/STAT Signaling Pathway and its Inhibition by Furo[3,2-c]pyridine Derivatives.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_preclinical Preclinical Development Synthesis Synthesis of Furo[3,2-c]pyridine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Assays (Cytotoxicity, Kinase Inhibition) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Synthesis Iterative Design InVivo In Vivo Efficacy (Animal Models) SAR->InVivo ADMET ADME/Tox Studies InVivo->ADMET

Caption: A General Workflow for the Discovery and Development of Furo[3,2-c]pyridine-Based Therapeutics.

V. Conclusion and Future Directions

The furo[3,2-c]pyridine scaffold has unequivocally established itself as a versatile and valuable framework in the pursuit of novel therapeutic agents. The synthetic methodologies detailed in this guide provide a robust foundation for the generation of diverse chemical libraries, enabling a thorough exploration of the chemical space around this privileged core. The demonstrated efficacy of furo[3,2-c]pyridine derivatives as potent inhibitors of key oncogenic signaling pathways, such as PI3K/Akt/mTOR and JAK/STAT, underscores their significant potential in the development of new cancer therapies.[1] Furthermore, their ability to modulate key neurotransmitter receptors opens exciting avenues for the discovery of novel treatments for psychiatric disorders.[2]

Future research in this dynamic field should focus on several key areas. A systematic expansion of the chemical diversity of furo[3,2-c]pyridine libraries is paramount to comprehensively map the structure-activity relationships for various biological targets. Elucidating the precise molecular interactions of these compounds with their targets through structural biology and computational modeling will be instrumental in the rational design of next-generation inhibitors with enhanced potency and selectivity. Finally, comprehensive in vivo studies are essential to validate the therapeutic potential of the most promising lead compounds and to assess their pharmacokinetic and toxicological profiles, ultimately paving the way for their clinical development. The journey of furo[3,2-c]pyridine derivatives from chemical curiosities to potential life-saving medicines is well underway, and the insights provided in this guide aim to empower researchers to accelerate this critical endeavor.

VI. References

  • Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. (2022). ResearchGate. --INVALID-LINK--

  • The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. (2025). Benchchem. --INVALID-LINK--

  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (1989). PubMed. --INVALID-LINK--

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). PubMed. --INVALID-LINK--

  • The Furo[3,2-c]pyridine Scaffold: A Versatile Core in Modern Drug Discovery. (2025). Benchchem. --INVALID-LINK--

  • Illuminating the Anticancer Potential of Furo[3,2-b]pyridin-3-ol Derivatives: A Comparative Guide. (2025). Benchchem. --INVALID-LINK--

  • Application Notes and Protocols for Furo[3,2-c]pyridine Derivatives in Cancer Therapy. (2025). Benchchem. --INVALID-LINK--

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. --INVALID-LINK--

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). MDPI. --INVALID-LINK--

  • Structure–Activity Relationships in Human Toll-like Receptor 8-Active 2,3-Diamino-furo[2,3-c]pyridines. (2012). ACS Publications. --INVALID-LINK--

  • Pharmacokinetics and metabolism of HOE 077. Preclinical studies. (1991). PubMed. --INVALID-LINK--

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). PubMed. --INVALID-LINK--

  • Furo[3,2-c]pyridine | C7H5NO | CID 12234604. (2025). PubChem. --INVALID-LINK--

  • Pharmacokinetics and Toxicology Assessment in Preclinical Studies. (2024). Scholars Research Library. --INVALID-LINK--

  • Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. (2019). ResearchGate. --INVALID-LINK--

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI Bookshelf. --INVALID-LINK--

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. --INVALID-LINK--

  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. --INVALID-LINK--

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). PMC. --INVALID-LINK--

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). MDPI. --INVALID-LINK--

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (2023). PMC. --INVALID-LINK--

  • Dopamine/serotonin receptor ligands. Part 17: a cross-target SAR approach: affinities of azecine-styled ligands for 5-HT(2A) versus D1 and D2 receptors.. (2007). Semantic Scholar. --INVALID-LINK--

  • Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. (2010). PubMed. --INVALID-LINK--

  • Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. (2021). PMC. --INVALID-LINK--

References

Elucidating the Three-Dimensional Architecture of 7-Bromo-4-chlorofuro[3,2-c]pyridine: A Technical Guide to its X-ray Crystal Structure Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the pursuit of novel therapeutic agents, a deep understanding of a molecule's three-dimensional structure is paramount. This in-depth technical guide provides a comprehensive overview of the methodologies and considerations involved in determining the X-ray crystal structure of 7-Bromo-4-chlorofuro[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and self-validating protocols that underpin structural elucidation.

While a specific public-domain crystal structure for this compound is not available, this guide will present a robust, hypothetical workflow based on established principles of chemical synthesis and small molecule X-ray crystallography. This serves as a practical blueprint for researchers undertaking similar structural investigations.

Introduction: The Significance of Structural Insight

The furo[3,2-c]pyridine scaffold is a key structural motif in a variety of biologically active compounds. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific intermolecular interactions with biological targets. Therefore, a precise understanding of the spatial arrangement of these atoms in this compound is crucial for rational drug design and the development of structure-activity relationships (SAR).

X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of molecules in the solid state.[1][2] This technique provides precise measurements of bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions that govern crystal packing.[1]

A Proposed Synthetic Pathway

The journey to a crystal structure begins with the synthesis of the target compound. A plausible synthetic route to this compound could be envisioned starting from commercially available precursors, potentially involving a multi-step sequence. While a specific synthesis for this exact molecule is not detailed in the provided search results, methods for the synthesis of related tetrahydrofuro[3,2-c]pyridines often involve condensation and cyclization reactions.[3][4] A hypothetical synthesis is outlined below.

cluster_synthesis Hypothetical Synthesis Workflow Start Starting Materials (e.g., substituted furans and pyridines) Step1 Multi-step Synthesis (e.g., condensation, cyclization, halogenation) Start->Step1 Chemical Reactions Purification1 Purification (e.g., Column Chromatography) Step1->Purification1 Crude Product Characterization Spectroscopic Characterization (NMR, MS) Purification1->Characterization Purified Compound Final_Product This compound Characterization->Final_Product Verified Structure

Caption: A generalized workflow for the synthesis and purification of the target compound.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[5][6] This process involves the slow cooling of a supersaturated solution, allowing the molecules to self-assemble into a well-ordered crystal lattice.[6]

Solvent Screening and Optimization

The choice of solvent is critical for successful crystallization. A systematic screening process is typically employed, starting with solvents in which the compound has moderate solubility.[5] For a molecule like this compound, a range of organic solvents with varying polarities would be tested.

Solvent Polarity Index Boiling Point (°C) Rationale for Inclusion
Hexane0.169Non-polar, good for slow evaporation.
Toluene2.4111Aromatic, can engage in π-stacking.
Dichloromethane3.140Good solvating power, volatile.
Acetone5.156Polar aprotic, common crystallizing solvent.
Ethanol5.278Polar protic, can act as H-bond donor/acceptor.
Acetonitrile5.882Polar aprotic, often yields high-quality crystals.
Crystallization Techniques

Several techniques can be employed to induce crystallization:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and promoting crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.[5][6]

X-ray Diffraction Data Collection and Structure Solution

Once a suitable single crystal is obtained, it is mounted on a goniometer and exposed to a beam of X-rays.[6] The diffraction pattern produced by the crystal is recorded on a detector.

cluster_xray X-ray Crystallography Workflow Crystal Single Crystal Selection Mounting Crystal Mounting Crystal->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Data_Processing Data Processing and Reduction Xray->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: A schematic of the X-ray crystallography data collection and structure solution process.

Data Collection Parameters
Parameter Typical Value/Setting Significance
X-ray SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Choice of wavelength affects diffraction angles.
Temperature100 KReduces thermal motion of atoms, improving data quality.
DetectorCCD or CMOSRecords the diffraction pattern.
Data Collection StrategyOmega and Phi scansEnsures complete data collection by rotating the crystal.
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using methods such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Interpreting the Crystal Structure: A Hypothetical Analysis

Although a specific structure is not available, we can anticipate the key structural features that would be of interest in this compound.

  • Molecular Geometry: The planarity of the fused furo[3,2-c]pyridine ring system would be a key feature to analyze. The precise bond lengths and angles would reveal any strain or electronic effects introduced by the halogen substituents.

  • Intermolecular Interactions: The crystal packing would be dictated by a variety of non-covalent interactions. Halogen bonding (C-Br···X and C-Cl···X), π-π stacking between the aromatic rings, and C-H···N or C-H···O hydrogen bonds would be carefully examined. Understanding these interactions is crucial for predicting solid-state properties and potential binding modes to biological targets.

Conclusion and Future Directions

The determination of the X-ray crystal structure of this compound would provide invaluable information for medicinal chemists and drug developers. The detailed structural data would enable a deeper understanding of its chemical properties and provide a solid foundation for the design of new analogs with improved biological activity. The methodologies outlined in this guide provide a comprehensive framework for achieving this goal, emphasizing the importance of a systematic and rigorous approach to both the chemical synthesis and the crystallographic analysis. The resulting structural insights would undoubtedly accelerate the development of new therapeutics based on the furo[3,2-c]pyridine scaffold.

References

Commercial Availability and Technical Guide for 7-Bromo-4-chlorofuro[3,2-c]pyridine: A Key Intermediate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-chlorofuro[3,2-c]pyridine, a halogenated heterocyclic compound, is a valuable building block in medicinal chemistry and drug discovery. Its unique furo[3,2-c]pyridine scaffold is a "privileged structure" that appears in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, its chemical properties, potential synthetic routes, and its applications in the development of novel therapeutics. The information presented herein is intended to assist researchers in sourcing this compound and leveraging its properties for their research and development endeavors.

Chemical Identity and Properties

Chemical Name: this compound CAS Number: 1105187-43-6[1][2][3][4][5][6][7] Molecular Formula: C₇H₃BrClNO Molecular Weight: 232.46 g/mol

Structure:

A brief, descriptive caption directly below the generated diagram (Within 100 characters). Chemical structure and key identifiers of this compound.

Physicochemical Properties (Predicted):

PropertyValue
Boiling Point283°C
Flash Point125°C
Density1.820 g/cm³
pKa-2.94 ± 0.40
LogP3.24370

Note: These properties are predicted and should be confirmed with experimental data.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers specializing in research and development compounds. The typical purity offered is ≥95%. When sourcing this chemical, it is crucial to request a certificate of analysis (CoA) to verify its identity and purity.

Table of Representative Suppliers:

SupplierLocationPurityNotes
abcr Gute ChemieGermanyNot specifiedProvides safety information.
Combi-BlocksUSANot specifiedSafety Data Sheet available.
Finetech Industry LimitedChinaNot specifiedCustom synthesis and bulk quantities available.[6]
GLR InnovationsUSA95%Listed in their catalog.
Matrix ScientificUSANot specifiedSafety Data Sheet available.[2]
Shanghai Forever Synthesis Co., Ltd.China99%Professional chemical supplier.[4]
Changzhou Extraordinary Pharmatech co.,LTDChinaNot specifiedListed in product directory.[5]

This is not an exhaustive list, and availability may vary. Researchers should contact suppliers directly for current stock and pricing information.

Synthesis and Characterization

Proposed Synthetic Pathway:

G cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Cyclization cluster_3 Final Product A Substituted Pyridine C Halogenated Pyridine Derivative A->C Halogenation B Halogenating Agent B->C D Furo[3,2-c]pyridine Core C->D Annulation/Cyclization E This compound D->E Further Halogenation/ Functionalization

A brief, descriptive caption directly below the generated diagram (Within 100 characters). A generalized synthetic workflow for this compound.

Plausible Synthetic Protocol (Hypothetical):

A potential synthesis could involve a multi-step process starting from a suitable pyridine precursor. The furo[3,2-c]pyridine core can be constructed through various methods, including the Pictet-Spengler reaction of furan-containing amines with aldehydes, followed by aromatization.

Step-by-Step Methodology (Inferred):

  • Synthesis of a Substituted Pyridone: A substituted pyridone bearing the necessary functionalities for subsequent cyclization and halogenation would be the initial target.

  • Formation of the Furan Ring: This could be achieved through a reaction that introduces the furan moiety onto the pyridine ring.

  • Chlorination: The hydroxyl group of the pyridone can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Bromination: The final bromination at the 7-position could be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS).

Characterization:

The structure of this compound would be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the furo[3,2-c]pyridine core. The chemical shifts and coupling constants would be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum would display the expected number of signals corresponding to the carbon atoms in the molecule, with chemical shifts influenced by the electronegative halogen substituents.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, and the isotopic pattern of bromine and chlorine would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-O-C stretching of the furan ring.

Applications in Drug Discovery and Medicinal Chemistry

The furo[3,2-c]pyridine scaffold is of significant interest to medicinal chemists due to its presence in a range of biologically active compounds. The introduction of halogen atoms, such as bromine and chlorine, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Potential Therapeutic Areas:

  • Oncology: The pyrrolo[3,2-c]pyridine core, structurally similar to the furo[3,2-c]pyridine core, has been investigated for its potential as a kinase inhibitor in cancer therapy.[8][9] The specific substitution pattern in 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine has been shown to influence its biological activity.[9]

  • Antiviral and Antimicrobial Agents: Pyridine and its derivatives are known to exhibit a broad spectrum of antimicrobial and antiviral activities.[10][11] The furo[3,2-c]pyridine scaffold can serve as a basis for the development of new anti-infective agents.

  • Neurological Disorders: The pyridine ring is a common feature in drugs targeting the central nervous system (CNS).[12]

Role as a Building Block:

This compound is a versatile intermediate for further chemical modifications. The bromine and chlorine atoms can be displaced or used as handles for cross-coupling reactions to introduce a variety of functional groups, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated laboratory environment.[1][2]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the latest SDS from the supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery and development. Its unique heterocyclic core and halogen functional groups make it an attractive starting point for the synthesis of novel compounds with a wide range of potential therapeutic applications. This guide provides a foundational understanding of its properties, availability, and potential uses, empowering researchers to effectively incorporate this valuable intermediate into their research programs.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-4-chlorofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Furo[3,2-c]pyridines and the Power of Suzuki Coupling

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds.[1] Its unique electronic and steric properties make it an attractive starting point for the development of novel therapeutics. The ability to selectively functionalize this core is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] This palladium-catalyzed reaction between an organohalide and an organoboron species provides a robust and efficient means to construct complex molecular architectures, particularly biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals.[4][5]

This guide provides a detailed exploration of Suzuki coupling reactions utilizing 7-Bromo-4-chlorofuro[3,2-c]pyridine, a versatile building block for the synthesis of a diverse array of substituted furo[3,2-c]pyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, with a special focus on the chemoselectivity between the C7-Br and C4-Cl bonds, and provide detailed, field-proven protocols for achieving selective functionalization at each position.

Mechanistic Insights: A Tale of Two Halogens

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] The three key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)L₂(X) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R R-Pd(II)L₂(R') Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product RX R-X (Aryl Halide) RX->OxAdd R_boron R'-B(OR)₂ (Boronic Acid/Ester) R_boron->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound, the key challenge and opportunity lies in the differential reactivity of the two halogen atoms. Generally, the order of reactivity for aryl halides in the oxidative addition step is I > Br > OTf >> Cl.[7] This inherent difference in reactivity forms the basis for achieving selective Suzuki coupling.

  • C7-Br Bond: The carbon-bromine bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst compared to the carbon-chlorine bond. This allows for selective functionalization at the 7-position under milder reaction conditions.

  • C4-Cl Bond: The carbon-chlorine bond is stronger and requires more forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands, to facilitate oxidative addition.[7][9] This allows for a second, distinct coupling reaction to be performed at the 4-position after the 7-position has been functionalized.

This differential reactivity allows for a stepwise approach to the synthesis of di-substituted furo[3,2-c]pyridines, enabling the introduction of two different aryl or heteroaryl groups in a controlled manner.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially availableStore under inert atmosphere.
Arylboronic acids/esters≥97%VariousPurity is critical for reaction efficiency.[10]
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Catalyst gradeVariousSelect based on the target position.
Ligand (e.g., SPhos, XPhos)Ligand gradeVariousFor C-Cl coupling.
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)AnhydrousVariousBase selection can influence reaction rate and yield.
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)AnhydrousVariousUse of anhydrous solvents is recommended.
Inert GasHigh Purity Nitrogen or ArgonFor maintaining an inert atmosphere.

Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Selective Suzuki Coupling at the 7-Position (C-Br)

This protocol is designed to selectively couple an arylboronic acid at the more reactive C7-Br position of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen or argon three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the starting halide.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 7-aryl-4-chlorofuro[3,2-c]pyridine.

Typical Reaction Conditions for C7-Br Coupling:

ParameterCondition
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Ligand Not typically required
Base K₂CO₃ or Cs₂CO₃
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Temperature 80-90 °C
Reaction Time 4-12 hours

Protocol 2: Suzuki Coupling at the 4-Position (C-Cl)

This protocol is for the Suzuki coupling at the less reactive C4-Cl position. This can be performed on the product from Protocol 1 (7-aryl-4-chlorofuro[3,2-c]pyridine) to generate a di-substituted product, or on the starting material under more forcing conditions if C4-selectivity is desired, though this is often more challenging.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried microwave vial or sealed tube, add the 4-chlorofuro[3,2-c]pyridine substrate (1.0 eq), the desired arylboronic acid or ester (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with high-purity nitrogen or argon.

  • Catalyst and Ligand Addition: Under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq) and a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos, 0.04-0.10 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane or toluene to the vial.

  • Reaction: Heat the reaction mixture to 100-120 °C. If using microwave irradiation, a typical condition would be 120-150 °C for 15-60 minutes.[11] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6-8 from Protocol 1 for the work-up and purification of the final 4-aryl or 4,7-diaryl-furo[3,2-c]pyridine product.

Typical Reaction Conditions for C4-Cl Coupling:

ParameterCondition
Catalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand SPhos, XPhos, or other bulky phosphines
Base K₃PO₄ or Cs₂CO₃
Solvent 1,4-Dioxane or Toluene
Temperature 100-120 °C (conventional) or 120-150 °C (microwave)
Reaction Time 12-24 hours (conventional) or 15-60 minutes (microwave)

Optimization and Troubleshooting

The success of a Suzuki coupling reaction can be influenced by several factors. The following decision-making workflow can guide the optimization process.

Optimization_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Purity of Boronic Acid and Anhydrous Conditions Start->Check_Reagents Check_Reagents->Start Impure/Wet Change_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Check_Reagents->Change_Base Reagents OK Change_Solvent Try Different Solvents (e.g., Toluene, DMF) Change_Base->Change_Solvent Change_Catalyst Screen Different Catalysts/Ligands (e.g., PdCl₂(dppf), Pd₂(dba)₃/SPhos) Change_Solvent->Change_Catalyst Increase_Temp Increase Reaction Temperature Change_Catalyst->Increase_Temp Increase_Temp->Change_Catalyst No Improvement Success Reaction Optimized Increase_Temp->Success Improvement

Figure 2: A workflow for troubleshooting and optimizing Suzuki coupling reactions.

Common Issues and Solutions:

  • Protodeboronation of Boronic Acid: This side reaction can reduce the yield. Using a boronate ester (e.g., pinacol ester) or a milder base like potassium fluoride (KF) can sometimes mitigate this issue.[12][13]

  • Catalyst Deactivation: Impurities in the starting materials or solvents can poison the palladium catalyst.[10] Ensure high-purity reagents and anhydrous conditions.

  • Poor Solubility: If the reagents are not fully dissolved, the reaction rate may be slow. A different solvent system or higher temperatures may be required.

  • Low Reactivity of Aryl Chloride: For C-Cl bond coupling, the choice of a suitable bulky and electron-rich phosphine ligand is crucial for efficient oxidative addition.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound core. By leveraging the inherent differences in reactivity between the carbon-bromine and carbon-chlorine bonds, chemists can achieve selective and stepwise introduction of diverse functionalities. The protocols and guidelines presented in this application note provide a robust starting point for researchers in drug discovery and organic synthesis to access a wide range of novel furo[3,2-c]pyridine derivatives, paving the way for the development of new therapeutic agents.

References

The Strategic Utility of 7-Bromo-4-chlorofuro[3,2-c]pyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furo[3,2-c]pyridine Scaffold as a Privileged Motif in Kinase Inhibition

The furo[3,2-c]pyridine scaffold has emerged as a heterocyclic motif of significant interest in medicinal chemistry, demonstrating considerable potential in the development of targeted therapeutics.[1] Its rigid, planar structure and the specific arrangement of heteroatoms allow it to mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the active site of various protein kinases.[2] Kinases are a major class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2][3]

This technical guide focuses on the strategic application of a key intermediate, 7-Bromo-4-chlorofuro[3,2-c]pyridine , in the synthesis of a diverse array of potential kinase inhibitors. The differential reactivity of the chloro and bromo substituents on the furo[3,2-c]pyridine core provides a versatile platform for sequential, site-selective functionalization, enabling the systematic exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.[4]

Core Synthetic Strategy: Leveraging Orthogonal Reactivity

The primary synthetic utility of this compound lies in the differential reactivity of the C4-chloro and C7-bromo positions. The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions. This orthogonality allows for a stepwise and controlled introduction of various substituents, which is fundamental to building a library of diverse kinase inhibitors.

A generalized workflow for the synthesis of kinase inhibitors from this compound is depicted below:

G A This compound B Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4 A->B  Primary/Secondary Amine, Alcohol, or Thiol C 4-Substituted-7-bromofuro[3,2-c]pyridine Intermediate B->C D Step 2: Palladium-Catalyzed Cross-Coupling at C7 C->D  Boronic Acid/Ester (Suzuki), Amine (Buchwald-Hartwig), Alkyne (Sonogashira) E 4,7-Disubstituted furo[3,2-c]pyridine Kinase Inhibitor Library D->E

Caption: Generalized synthetic workflow for kinase inhibitors.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations involved in the synthesis of kinase inhibitors from this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes the selective substitution of the chlorine atom at the C4-position with an amine, a common first step in building many kinase inhibitors.

Rationale: The C4-position of the furo[3,2-c]pyridine core is electron-deficient, making it susceptible to nucleophilic attack. The choice of a suitable base is critical to neutralize the HCl generated during the reaction and drive it to completion. N,N-Diisopropylethylamine (DIPEA) is often preferred as it is a non-nucleophilic base, minimizing side reactions.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (e.g., aniline, morpholine, piperazine derivative) (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

Procedure:

  • To an oven-dried round-bottom flask, add this compound.

  • Under an inert atmosphere (e.g., Argon or Nitrogen), add the anhydrous solvent to dissolve the starting material.

  • Add the desired amine, followed by the dropwise addition of DIPEA.

  • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-amino-7-bromofuro[3,2-c]pyridine intermediate.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at the C7-Position

This protocol details the introduction of an aryl or heteroaryl moiety at the C7-position via a Suzuki cross-coupling reaction.

Rationale: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds. The choice of palladium catalyst and ligand is crucial for efficient coupling. A combination such as Pd(PPh₃)₄ or PdCl₂(dppf) is commonly employed for coupling with arylboronic acids.

Materials:

  • 4-Substituted-7-bromofuro[3,2-c]pyridine intermediate (from Protocol 1) (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

Procedure:

  • In a Schlenk tube, combine the 4-substituted-7-bromofuro[3,2-c]pyridine intermediate, the boronic acid/ester, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 8-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the final 4,7-disubstituted furo[3,2-c]pyridine kinase inhibitor.

Data Presentation: Representative Kinase Inhibitor Scaffolds

The following table summarizes representative kinase inhibitor scaffolds that can be synthesized using this compound, along with their potential kinase targets.

Scaffold IDR¹ (at C4)R² (at C7)Potential Kinase Targets
FI-001 3-aminophenyl4-methoxyphenylEGFR, VEGFR
FI-002 MorpholinoPyridin-3-ylPI3K, mTOR[1]
FI-003 N-methylpiperazin-1-ylIndol-5-ylAurora Kinases, CDKs[5]
FI-004 CyclopropylaminoThiophen-2-ylJAK/STAT pathway kinases[1]

Visualization of a Representative Synthetic Pathway

The following diagram illustrates the two-step synthesis of a hypothetical kinase inhibitor (FI-001) from this compound.

G Start This compound Step1 S(N)Ar Reaction Start->Step1 3-aminoaniline, DIPEA, Dioxane, 100°C Intermediate N-(3-aminophenyl)-7-bromo-furo[3,2-c]pyridin-4-amine Step1->Intermediate Step2 Suzuki Coupling Intermediate->Step2 (4-methoxyphenyl)boronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°C Final FI-001 Kinase Inhibitor (N-(3-aminophenyl)-7-(4-methoxyphenyl)furo[3,2-c]pyridin-4-amine) Step2->Final

Caption: Synthesis of hypothetical kinase inhibitor FI-001.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The orthogonal reactivity of its chloro and bromo substituents allows for a systematic and efficient exploration of the chemical space around the furo[3,2-c]pyridine core. The methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of compounds for screening against a wide range of kinase targets. Future research in this area will likely focus on the development of more complex and stereochemically defined substituents to enhance inhibitor potency and selectivity, as well as the exploration of novel cross-coupling methodologies to further expand the accessible chemical diversity.

References

Application Note: A Detailed Protocol for the Sonogashira Coupling of 7-Bromo-4-chlorofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Furo[3,2-c]pyridines and the Sonogashira Coupling

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The ability to introduce molecular complexity and modulate the physicochemical properties of this core structure is paramount for developing novel therapeutics. The Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions and tolerates a wide range of functional groups, making it ideal for late-stage functionalization in complex molecule synthesis.[3][4]

This application note provides a comprehensive, field-proven protocol for the Sonogashira coupling of 7-Bromo-4-chlorofuro[3,2-c]pyridine. We will delve into the mechanistic rationale behind the procedural steps, offer insights into reaction optimization, and provide troubleshooting guidance to empower researchers in their synthetic endeavors. The regioselective coupling at the more reactive C7-bromo position over the C4-chloro position will be a key focus, leveraging the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (I > OTf > Br > Cl).[5]

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] A simplified representation of this synergistic process is outlined below.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II)-aryl complex.[1][8]

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex.[9]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the catalytically active Pd(0) species.[6]

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[9] A base then deprotonates the alkyne to form a copper(I) acetylide intermediate.[9][10]

This dual catalytic system allows the reaction to proceed under mild conditions with high efficiency.[1]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol details a general procedure for the coupling of this compound with a generic terminal alkyne, phenylacetylene, as a model substrate.

Reagents and Materials:

Reagent/MaterialFormulaMolecular Weight ( g/mol )SupplierNotes
This compoundC₇H₃BrClNO232.46VariesStarting material.
PhenylacetyleneC₈H₆102.13VariesCoupling partner.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56VariesPalladium catalyst. Handle in an inert atmosphere.
Copper(I) IodideCuI190.45VariesCopper co-catalyst. Use a freshly opened bottle or purified material.
Triethylamine (TEA)(C₂H₅)₃N101.19VariesBase and solvent. Should be distilled and stored over KOH.
Tetrahydrofuran (THF)C₄H₈O72.11VariesAnhydrous solvent.
Diethyl ether (Et₂O)(C₂H₅)₂O74.12VariesFor workup.
Saturated aqueous ammonium chloride (NH₄Cl)NH₄Cl53.49VariesFor workup.
BrineNaCl (saturated aqueous solution)58.44In-houseFor workup.
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04VariesDrying agent.
Celite®VariesFiltration aid.
Argon or Nitrogen gasAr or N₂VariesFor maintaining an inert atmosphere.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and copper(I) iodide (0.1 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation of the Pd(0) catalyst.[5]

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) in a 1:1 ratio (to achieve a 0.1 M concentration of the starting material). Degas the solvent mixture by bubbling with argon for 15-20 minutes prior to addition.

  • Addition of Alkyne: Add phenylacetylene (1.2 equiv) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. For less reactive substrates, gentle heating to 40-50 °C may be required.[11]

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-(phenylethynyl)-4-chlorofuro[3,2-c]pyridine.[12]

Visual Workflow of the Experimental Procedure:

G cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification A 1. Add this compound, Pd(PPh₃)₄, and CuI to a Schlenk flask B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Degassed Anhydrous THF and TEA B->C D 4. Add Phenylacetylene C->D E 5. Stir at Room Temperature (or gentle heating if needed) D->E F Monitor by TLC E->F G 6. Dilute with Et₂O and Filter through Celite® F->G H 7. Aqueous Extraction (NH₄Cl, H₂O, Brine) G->H I 8. Dry with Na₂SO₄ and Concentrate H->I J 9. Purify by Flash Column Chromatography I->J

Caption: Step-by-step workflow for the Sonogashira coupling.

Process Optimization and Troubleshooting

ParameterRecommendationRationale
Catalyst System If the reaction is sluggish, consider using a more active palladium catalyst such as PdCl₂(PPh₃)₂ in combination with a phosphine ligand like PPh₃.[6] For particularly challenging substrates, bulky, electron-rich phosphine ligands can be beneficial.[8]The choice of ligand can significantly impact the rate of oxidative addition and reductive elimination.[6] Pd(II) precatalysts are often more stable to air and moisture.
Base While triethylamine is a common choice, other amine bases like diisopropylethylamine (DIPEA) or inorganic bases such as K₂CO₃ or Cs₂CO₃ can be screened.[10][13] The amount of base can also be optimized, typically ranging from 2 to 5 equivalents.[14]The basicity and coordinating ability of the base can influence the rate of alkyne deprotonation and catalyst stability.[9][10]
Solvent Aprotic solvents like THF, dioxane, or DMF are generally effective. For some systems, a mixture of an amine base as both a reactant and solvent can be advantageous.[15]The solvent polarity and coordinating properties can affect catalyst solubility and reactivity. Strongly coordinating solvents like DMF might require higher reaction temperatures.[11]
Temperature Start at room temperature. If no reaction is observed, gradually increase the temperature to 40-60 °C. Higher temperatures can sometimes lead to side reactions, such as Glaser coupling (homocoupling of the alkyne).[5][15]The oxidative addition step is often the rate-limiting step and can be accelerated by heating.[11]
Troubleshooting Low Yield/No Reaction: Check the quality of the catalyst and co-catalyst. Ensure strictly anhydrous and anaerobic conditions.[5] The purity of the starting materials is also crucial. Glaser Coupling: Minimize the amount of copper co-catalyst or consider a copper-free Sonogashira protocol.[5][14]Catalyst deactivation due to oxygen or impurities is a common cause of reaction failure.[5] The Glaser coupling is an oxidative homocoupling of alkynes catalyzed by copper salts in the presence of an oxidant (like O₂).

Catalytic Cycle Visualization

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)(X)L₂ pd0->pd_aryl Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)(C≡CR)L₂ pd_aryl->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination (Ar-C≡CR) cu_x CuX cu_alkyne Cu-C≡CR cu_x->cu_alkyne H-C≡CR, Base cu_alkyne->pd_aryl cu_alkyne->cu_x Transmetalation to Pd(II)

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Conclusion

The Sonogashira coupling is an indispensable reaction for the functionalization of heterocyclic systems like this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and regioselectivity. This application note provides a robust starting point for the synthesis of novel alkyne-substituted furo[3,2-c]pyridines, paving the way for the development of new chemical entities with potential therapeutic applications.

References

The Synthetic Versatility of 7-Bromo-4-chlorofuro[3,2-c]pyridine: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Heterocycle

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. Heterocyclic scaffolds, particularly those incorporating multiple, orthogonally reactive functional groups, offer chemists a powerful toolkit for the rapid construction of complex molecular architectures. 7-Bromo-4-chlorofuro[3,2-c]pyridine emerges as a preeminent example of such a scaffold. This molecule, featuring a fused furo[3,2-c]pyridine core, is strategically di-halogenated, presenting two distinct reaction sites for selective functionalization. The furo[3,2-c]pyridine core itself is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of this compound. We will explore its reactivity in key transformations, provide detailed experimental protocols based on well-established precedents for similar systems, and explain the underlying chemical principles that govern its selectivity.

Molecular Architecture and Predicted Reactivity

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents.

  • The C-7 Bromo Substituent: The bromine atom is positioned on the pyridine ring. In transition metal-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[2] Therefore, the C-Br bond is the more reactive site for oxidative addition to a low-valent palladium(0) complex, making it the preferred handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

  • The C-4 Chloro Substituent: The chlorine atom is located at the 4-position of the pyridine ring. This position is electronically activated towards nucleophilic aromatic substitution (SNAr) because it is para to the ring nitrogen. The electronegative nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate, which is the rate-determining step of the reaction.[3]

This differential reactivity allows for a stepwise and regioselective functionalization of the scaffold, as illustrated below.

G cluster_0 This compound cluster_1 Primary Transformations cluster_2 Initial Products cluster_3 Secondary Transformations cluster_4 Final Products start This compound pd_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) start->pd_coupling at C-7 (Br) snar Nucleophilic Aromatic Substitution (SNAr) start->snar at C-4 (Cl) prod_pd 7-Substituted-4-chlorofuro[3,2-c]pyridine pd_coupling->prod_pd prod_snar 7-Bromo-4-substituted-furo[3,2-c]pyridine snar->prod_snar snar_2 SNAr prod_pd->snar_2 pd_coupling_2 Pd-Coupling prod_snar->pd_coupling_2 final_prod Di-substituted furo[3,2-c]pyridine snar_2->final_prod pd_coupling_2->final_prod

Caption: Stepwise functionalization strategy for this compound.

Application I: Palladium-Catalyzed Cross-Coupling Reactions at C-7

The C-Br bond at the 7-position is the primary site for palladium-catalyzed transformations, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl or aryl-heteroaryl structures by coupling an aryl halide with a boronic acid or ester.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a suitable phosphine ligand is commonly used. For heteroaryl halides, bulky, electron-rich phosphine ligands such as XPhos or SPhos can improve catalytic activity and yields.

  • Base: A base is required to activate the boronic acid for transmetalation. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are frequently employed. The choice of base can significantly impact the reaction outcome.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki coupling of bromopyridine derivatives.[4]

Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)Notes
This compound1.0232.5 mgLimiting Reagent
Arylboronic Acid1.2 - 1.5VariesExcess to drive reaction to completion
Pd(PPh₃)₄0.03 - 0.0535 - 58 mgCatalyst
K₂CO₃ (anhydrous)2.0 - 3.0276 - 415 mgBase
1,4-Dioxane-8 mLSolvent
Water-2 mLCo-solvent

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 7-aryl-4-chlorofuro[3,2-c]pyridine derivative.

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I).[5][6][7][8]

Causality Behind Experimental Choices:

  • Catalysts: A palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is the primary catalyst. A copper(I) salt, typically CuI, is used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[5][9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are used to prevent catalyst deactivation and unwanted side reactions.

Detailed Protocol: Sonogashira Coupling of this compound

This protocol is based on standard Sonogashira conditions for bromo-heterocycles.[9]

Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)Notes
This compound1.0232.5 mgLimiting Reagent
Terminal Alkyne1.2VariesExcess
PdCl₂(PPh₃)₂0.0321 mgPalladium Catalyst
Copper(I) Iodide (CuI)0.059.5 mgCo-catalyst
Triethylamine (Et₃N)-5 mLBase and Solvent
THF (anhydrous)-5 mLCo-solvent

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL), followed by the terminal alkyne (1.2 mmol) via syringe.

  • Stir the mixture at room temperature or heat to 50-60 °C if the reaction is sluggish.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Once complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the 7-alkynyl-4-chlorofuro[3,2-c]pyridine product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[10] This reaction is crucial in medicinal chemistry for introducing nitrogen-containing functionalities.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of palladium precursor and phosphine ligand. Pre-catalysts like G3-XPhos or systems generated in situ from Pd₂(dba)₃ or Pd(OAc)₂ and bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective.[11]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[11]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used.

Detailed Protocol: Buchwald-Hartwig Amination of this compound

This protocol is adapted from procedures for the amination of aryl bromides.

Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)Notes
This compound1.0232.5 mgLimiting Reagent
Amine1.2VariesPrimary or secondary amine
Pd₂(dba)₃0.0218.3 mgPalladium Precursor
XPhos0.0838.1 mgLigand
Sodium tert-butoxide (NaOtBu)1.4134.5 mgBase
Toluene (anhydrous)-10 mLSolvent

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox, add anhydrous toluene (10 mL), followed by the amine (1.2 mmol).

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Wash with saturated aqueous NaCl solution (2 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 7-amino-4-chlorofuro[3,2-c]pyridine derivative.

Application II: Nucleophilic Aromatic Substitution (SNAr) at C-4

The chloro group at the C-4 position is activated for nucleophilic displacement due to its position relative to the pyridine nitrogen. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates.

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles are generally required. The reaction is common with primary and secondary amines, alkoxides (generated from alcohols and a strong base), and thiolates.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often used to dissolve the reactants and facilitate the reaction. In some cases, an excess of the amine nucleophile can serve as the solvent.

  • Temperature: Heating is typically necessary to overcome the activation energy barrier associated with the disruption of aromaticity in the Meisenheimer intermediate.

Caption: General mechanism for SNAr at the C-4 position.

Detailed Protocol: Amination via SNAr

This protocol is based on general procedures for SNAr reactions on activated chloropyridines.[3]

Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)Notes
This compound1.0232.5 mgLimiting Reagent
Amine (e.g., Morpholine)3.0261.3 mg (0.26 mL)Nucleophile and base
N-Methyl-2-pyrrolidone (NMP)-5 mLSolvent

Procedure:

  • To a reaction vial, add this compound (1.0 mmol) and NMP (5 mL).

  • Add the amine (3.0 mmol).

  • Seal the vial and heat the mixture in an oil bath at 120-140 °C.

  • Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (50 mL) and stir. The product may precipitate. If not, extract with ethyl acetate (3 x 20 mL).

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If extracted, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by crystallization or flash chromatography to yield the 7-bromo-4-amino-furo[3,2-c]pyridine.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its two distinct halogenated positions allow for selective, sequential functionalization through well-established and reliable synthetic methodologies. The C-7 bromine is amenable to a host of palladium-catalyzed cross-coupling reactions, while the C-4 chlorine is primed for nucleophilic aromatic substitution. This orthogonal reactivity provides chemists with a streamlined pathway to a diverse array of substituted furo[3,2-c]pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols and principles outlined in this guide serve as a robust foundation for the effective application of this powerful synthetic intermediate.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Methods for the Functionalization of 7-Bromo-4-chlorofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Furo[3,2-c]pyridines and the Power of Cross-Coupling

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its unique electronic properties and three-dimensional structure make it an attractive core for the development of novel therapeutic agents, including kinase inhibitors. The ability to selectively introduce diverse functional groups onto this core is paramount for extensive structure-activity relationship (SAR) studies. 7-Bromo-4-chlorofuro[3,2-c]pyridine serves as a versatile starting material, offering two distinct handles for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of established palladium-catalyzed cross-coupling methodologies for the derivatization of this compound. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and provide insights into the selection of appropriate catalysts, ligands, and reaction conditions to achieve desired synthetic outcomes.

Understanding the Reactivity Landscape: Chemoselectivity in Dihalogenated Heterocycles

The presence of two different halogen atoms on the furo[3,2-c]pyridine core—bromine at the 7-position and chlorine at the 4-position—presents a classic challenge and opportunity in synthetic chemistry: chemoselectivity. The preferential site of cross-coupling is primarily dictated by the carbon-halogen bond dissociation energy (BDE), which follows the general trend: C-I < C-Br < C-Cl << C-F.[1][2] This intrinsic reactivity difference allows for the selective functionalization at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

However, factors such as the choice of palladium catalyst, ligand, and reaction conditions can influence this selectivity.[3] For instance, bulky, electron-rich phosphine ligands can facilitate the oxidative addition of less reactive C-Cl bonds.[4] Therefore, a nuanced understanding of the interplay between these factors is crucial for predictable and high-yielding transformations.

Core Methodologies: A Toolkit for Furo[3,2-c]pyridine Diversification

Several palladium-catalyzed cross-coupling reactions are particularly well-suited for the functionalization of this compound. These include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The Catalytic Cycle: A Unifying Mechanism

At the heart of these transformations lies a common catalytic cycle involving a palladium(0)/palladium(II) couple.[5][6] The cycle can be broadly described by three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the furo[3,2-c]pyridine, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin/Amine Coordination/Insertion (for Heck, Buchwald-Hartwig): The coupling partner is delivered to the palladium center.

  • Reductive Elimination: The newly formed carbon-carbon or carbon-heteroatom bond is forged, and the product is released, regenerating the active Pd(0) catalyst.[5][6]

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation / Coordination Transmetalation / Coordination Ar-Pd(II)-X(L_n)->Transmetalation / Coordination R-M / Nu-H Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation / Coordination->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R (Product) Ar-R (Product) Reductive Elimination->Ar-R (Product)

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

Detailed Application Protocols

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[7][8] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.

Protocol for Selective C7-Arylation:

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (0.03-0.05 equiv) or Pd(dppf)Cl₂ (0.03-0.05 equiv)

    • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

    • Solvent: Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

    • Add the palladium catalyst.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • The choice of base is crucial; stronger bases like Cs₂CO₃ can sometimes accelerate the reaction.[9]

  • For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands such as XPhos or SPhos may be required for the second coupling step.[10]

  • The use of pre-catalysts can offer improved reproducibility and activity.[11]

Heck Reaction: Vinylation of the Furo[3,2-c]pyridine Core

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[12][13] This method is excellent for introducing vinyl groups.

Protocol for Selective C7-Vinylation:

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., n-butyl acrylate) (1.5-2.0 equiv)

    • Pd(OAc)₂ (0.02-0.05 equiv)

    • P(o-tolyl)₃ or PPh₃ (0.04-0.10 equiv)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

    • Solvent: DMF or Acetonitrile

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a sealed tube under an inert atmosphere, combine this compound, Pd(OAc)₂, and the phosphine ligand.

    • Add the solvent, followed by the base and the alkene.

    • Seal the tube and heat the reaction mixture to 100-120 °C.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Expert Insights:

  • The Heck reaction is often sensitive to steric hindrance on the alkene.

  • Phosphine-free conditions, sometimes utilizing palladium nanoparticles, can also be effective.[13]

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a powerful tool for the synthesis of aryl-alkynes, utilizing a terminal alkyne as the coupling partner.[14] It typically employs a dual catalytic system of palladium and copper.

Protocol for Selective C7-Alkynylation:

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)

    • CuI (0.04-0.10 equiv)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent and base)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add degassed triethylamine, followed by the terminal alkyne.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and filter through a pad of Celite to remove catalyst residues.

    • Concentrate the filtrate and purify the product by column chromatography.

Expert Insights:

  • The copper co-catalyst is crucial for the activation of the alkyne.[14]

  • The reaction is generally performed under mild conditions.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[15][16] This reaction is invaluable for introducing diverse amine functionalities.

Protocol for Selective C7-Amination:

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary) (1.2-1.5 equiv)

    • Pd₂(dba)₃ (0.01-0.03 equiv)

    • Xantphos or BINAP (0.02-0.06 equiv)

    • NaOt-Bu or K₃PO₄ (1.5-2.0 equiv)

    • Solvent: Toluene or Dioxane

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, charge a Schlenk flask with the base.

    • Add this compound, the palladium precursor, and the ligand.

    • Add the solvent, followed by the amine.

    • Heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography.

Expert Insights:

  • The choice of ligand is critical for the success of Buchwald-Hartwig aminations. Bulky, electron-rich phosphines are generally preferred.[11]

  • Strong, non-nucleophilic bases like NaOt-Bu are often required.

Data Summary and Comparison

Reaction TypeTypical Catalyst/LigandBaseSolventTemperature (°C)Key Features
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/H₂O80-100Wide functional group tolerance, commercially available reagents.
Heck Pd(OAc)₂, P(o-tolyl)₃Et₃N, DIPEADMF, ACN100-120Forms C=C bonds, good for vinylation.
Sonogashira Pd(PPh₃)₂Cl₂/CuIEt₃N, DIPEAEt₃N, THFRT-60Mild conditions, forms C≡C bonds.
Buchwald-Hartwig Pd₂(dba)₃/XantphosNaOt-Bu, K₃PO₄Toluene, Dioxane80-110Forms C-N bonds, requires careful inert atmosphere techniques.

Decision-Making Workflow for Method Selection

Method Selection Workflow start Desired Functional Group? cc_bond C-C Bond? start->cc_bond cn_bond C-N Bond? start->cn_bond suzuki Suzuki-Miyaura (Aryl/Vinyl) cc_bond->suzuki Aryl/Vinyl Group heck Heck (Alkene) cc_bond->heck Alkene Group sonogashira Sonogashira (Alkyne) cc_bond->sonogashira Alkyne Group buchwald Buchwald-Hartwig (Amine) cn_bond->buchwald Yes

Caption: Workflow for selecting the appropriate cross-coupling method.

Conclusion

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile suite of tools for the selective functionalization of this compound. A thorough understanding of the underlying principles of chemoselectivity and the specific requirements of each reaction type allows researchers to strategically design synthetic routes to a vast array of novel derivatives for applications in drug discovery and materials science. The protocols and insights provided herein serve as a practical guide for scientists working to unlock the full potential of the furo[3,2-c]pyridine scaffold.

References

Application Notes & Protocols: Strategic Functionalization of the 7-Bromofuro[3,2-c]pyridine Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and novel compound synthesis.

Abstract: The furo[3,2-c]pyridine core is a privileged heterocyclic scaffold, recognized for its significant potential in modulating critical biological pathways, particularly as kinase inhibitors in oncology.[1][2] This document serves as a technical guide to the synthetic diversification of 7-Bromofuro[3,2-c]pyridine, a key building block for creating novel chemical libraries. We will dissect the strategic considerations for functionalization, focusing on the highly versatile C7-bromo position as the primary locus for modification via robust palladium-catalyzed cross-coupling reactions. While addressing the theoretical potential and inherent challenges of modifying the C4-position, this guide provides detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the C7-position, enabling the efficient generation of diverse C-C, C-N, and C-alkynyl bonds.

The Furo[3,2-c]pyridine Scaffold: A Strategic Starting Point

The furo[3,2-c]pyridine skeleton is of increasing interest in medicinal chemistry, in part due to its structural similarity to purine, allowing it to act as an effective bioisostere for interacting with biological targets.[2][3] Derivatives have demonstrated potent activity as inhibitors of key oncogenic signaling pathways, including PI3K/Akt/mTOR and JAK/STAT.[1] The 7-Bromofuro[3,2-c]pyridine intermediate is an exceptionally valuable platform for drug discovery efforts. Its true power lies in the bromine atom at the C7 position, which serves as a versatile synthetic handle for introducing a wide array of chemical functionalities.

A Tale of Two Positions: Strategic Analysis of C4 vs. C7 Reactivity

To effectively design a synthetic campaign, it is crucial to understand the inherent reactivity of the heterocyclic core. The two primary sites for potential functionalization are the C4 and C7 positions.

Caption: Structure of 7-Bromofuro[3,2-c]pyridine highlighting reactive sites.

The Challenge of Direct C4-Position Functionalization

The direct functionalization of the C-H bond at the 4-position of the pyridine ring is a significant synthetic challenge. Pyridine is an electron-deficient heterocycle, which deactivates the ring towards electrophilic substitution and makes C-H activation difficult.[4][5]

  • Causality of Low Reactivity: The nitrogen atom's electron-withdrawing nature reduces the electron density at the C2, C4, and C6 positions, making them poor nucleophiles. Furthermore, the nitrogen's lone pair readily coordinates to Lewis acids or metal catalysts, which can passivate the catalyst or prevent the desired interaction with the ring's π-system.[5]

  • Potential Strategies (by Analogy): While methods for general pyridine C4 functionalization exist, such as directed metalation-capture or Minisci-type radical reactions, their application to the 7-Bromofuro[3,2-c]pyridine scaffold is not well-established.[6] These approaches would require significant optimization and face potential competition from the bromo-substituent and the furan ring, which can also participate in side reactions.

The C7-Position: The Premier Handle for Diversification

In contrast to the C4 position, the C7-bromo substituent is an ideal feature for predictable and high-yielding transformations. It is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile bond-forming methods in modern organic synthesis.[7][8] This approach allows for the systematic and modular introduction of aryl, heteroaryl, amine, and alkyne fragments, providing direct access to a vast and diverse chemical space.

Core Protocols: Palladium-Catalyzed Functionalization at the C7-Position

The following sections provide detailed, step-by-step protocols for the three most impactful cross-coupling reactions for diversifying the 7-Bromofuro[3,2-c]pyridine core. These protocols are designed to be self-validating starting points for your experimental work.

Suzuki-Miyaura Coupling: Forging C-C Bonds

Expert Rationale: The Suzuki-Miyaura reaction is the industry standard for constructing biaryl and hetero-biaryl linkages, which are prevalent motifs in pharmacologically active molecules.[9][10] The reaction is valued for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[11]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 7-Aryl-furo[3,2-c]pyridines

Materials:

  • 7-Bromofuro[3,2-c]pyridine (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid/Ester (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME)

  • Water (if using a biphasic system)

Procedure:

  • To a flame-dried Schlenk flask, add 7-Bromofuro[3,2-c]pyridine, the boronic acid derivative, and the base.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous solvent (and water, if applicable) via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Data Summary: Typical Suzuki-Miyaura Reaction Conditions

Boronic Acid TypeCatalyst (mol%)BaseSolvent SystemTemp (°C)
Electron-rich ArylPd(PPh₃)₄ (2.5%)K₂CO₃Toluene/H₂O100
Electron-poor ArylPdCl₂(dppf) (3%)K₂CO₃DME/H₂O85
HeteroarylPd(PPh₃)₄ (5%)Cs₂CO₃1,4-Dioxane100
VinylPd(PPh₃)₄ (2.5%)Na₂CO₃DME/H₂O85
Buchwald-Hartwig Amination: Forging C-N Bonds

Expert Rationale: The ability to form C-N bonds is critical for accessing arylamines, which are key components of countless pharmaceuticals. The Buchwald-Hartwig amination has revolutionized this field, replacing harsher classical methods with a highly general and functional-group-tolerant palladium-catalyzed process.[7][12][13] The choice of phosphine ligand is paramount and dictates the reaction's success, especially with challenging substrates like primary amines or hindered anilines.[14]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Synthesis of 7-Amino-furo[3,2-c]pyridines

Materials:

  • 7-Bromofuro[3,2-c]pyridine (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine Ligand (e.g., BINAP, XPhos, RuPhos) (2-4 mol%)

  • Strong, Non-nucleophilic Base (e.g., NaOt-Bu, LHMDS) (1.4 - 2.0 eq)

  • Anhydrous, Aprotic Solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • Critical: This reaction is highly sensitive to air and moisture. All steps must be performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • To a flame-dried Schlenk flask inside a glovebox, add the base, palladium pre-catalyst, and phosphine ligand.

  • Add the anhydrous solvent, followed by the amine, and finally the 7-Bromofuro[3,2-c]pyridine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).

  • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Recommended Ligand/Base Systems

Amine TypeRecommended LigandBaseSolventTemp (°C)
Primary AliphaticXPhos or RuPhosLHMDSToluene100
Secondary CyclicBINAP or XPhosNaOt-BuToluene110
AnilineBrettPhosNaOt-Bu1,4-Dioxane100
Indole/CarbazoleDavePhosCs₂CO₃1,4-Dioxane110
Sonogashira Coupling: Forging C-C Alkynyl Bonds

Expert Rationale: The Sonogashira coupling provides a direct route to aryl alkynes, which are incredibly versatile synthetic intermediates.[15][16] The terminal alkyne can be used in subsequent transformations like cycloadditions (e.g., "click chemistry"), reductions, or further cross-coupling reactions. The classic protocol uses a dual palladium/copper catalytic system, which is highly efficient.[15]

Caption: Interlinked catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Protocol: Synthesis of 7-Alkynyl-furo[3,2-c]pyridines

Materials:

  • 7-Bromofuro[3,2-c]pyridine (1.0 eq)

  • Terminal Alkyne (1.2 - 2.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) Co-catalyst (e.g., CuI) (2-5 mol%)

  • Amine Base (e.g., Et₃N, DIPEA) (serves as base and solvent)

  • Co-solvent (e.g., THF, DMF) (optional)

Procedure:

  • To a flame-dried Schlenk flask, add 7-Bromofuro[3,2-c]pyridine, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the solvent (e.g., THF), followed by the amine base (e.g., Et₃N).

  • Critical: Degas the solvent/base mixture thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solution for 20-30 minutes) to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite to remove catalyst residues.

  • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Outlook

While direct functionalization at the C4 position of the furo[3,2-c]pyridine core remains a formidable challenge, the C7-bromo substituent provides a reliable and highly versatile entry point for molecular diversification. The palladium-catalyzed cross-coupling methodologies detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—offer a robust and scalable framework for the synthesis of extensive compound libraries. By strategically applying these protocols, researchers and drug development professionals can efficiently explore the structure-activity relationships of this privileged scaffold, accelerating the discovery of novel therapeutic agents for oncology, inflammatory diseases, and beyond.[1]

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 7-Bromo-4-chlorofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including kinase inhibition.[1][2] This application note provides a comprehensive technical guide for the step-by-step synthesis of novel derivatives starting from the versatile building block, 7-Bromo-4-chlorofuro[3,2-c]pyridine. We present detailed protocols for selective functionalization at both the C7 and C4 positions, leveraging modern synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical libraries with novel furo[3,2-c]pyridine analogs for therapeutic discovery programs.

Introduction: The Strategic Value of the Furo[3,2-c]pyridine Core

The fusion of a furan ring with a pyridine core creates a rigid, planar scaffold with unique electronic properties that are highly conducive to specific interactions with biological targets.[3] Derivatives of this core have demonstrated potential as potent anticancer agents and kinase inhibitors.[1] The starting material, this compound, is an ideal precursor for library synthesis due to its two orthogonally reactive halogenated positions.

  • The C7-Bromo Position: This site is primed for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation via palladium-catalyzed cross-coupling reactions. The bromine atom's reactivity allows for facile oxidative addition to a Pd(0) catalyst.

  • The C4-Chloro Position: The electron-withdrawing effect of the pyridine nitrogen atom activates the C4 position (para to the nitrogen) for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of nucleophiles.[4][5]

This dual reactivity allows for a modular and systematic approach to generating diverse molecular architectures.

Overall Synthetic Strategy

The derivatization of this compound is typically approached in a sequential manner. Palladium-catalyzed cross-coupling at the more reactive C7-bromo position is generally performed first, followed by nucleophilic substitution at the C4-chloro position. This sequence prevents potential complications such as the nucleophile coordinating to the palladium catalyst in a one-pot approach.

G start This compound c7_mod C7-Functionalized Intermediate start->c7_mod Part A: Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) c4_mod C4-Functionalized Intermediate start->c4_mod Part B: Nucleophilic Aromatic Substitution (SNAr) final_prod Novel Disubstituted Derivative c7_mod->final_prod Part B: Nucleophilic Aromatic Substitution (SNAr) c4_mod->final_prod Part A: Pd-Catalyzed Cross-Coupling

Figure 1: General synthetic pathways for derivatizing this compound.

Part A: Functionalization at the C7 Position via Palladium-Catalyzed Cross-Coupling

The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C7 position.

A1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[6][7][8] This reaction is tolerant of a wide range of functional groups and typically proceeds with high yields.

This protocol describes a representative Suzuki coupling reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add starting material, boronic acid, and base to a Schlenk flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add degassed solvent and Pd catalyst. B->C D 4. Heat mixture to 80-100 °C under Argon. C->D E 5. Monitor progress by TLC/LC-MS (typically 2-16 h). D->E F 6. Cool, dilute with water, and extract with EtOAc. E->F G 7. Wash organic layer, dry, and concentrate. F->G H 8. Purify by column chromatography. G->H

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, pyridine-4-boronic acid, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe, followed by the Pd(dppf)Cl₂ catalyst.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.[9]

Data Summary Table A1: Suzuki-Miyaura Reaction Conditions

Arylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3)Dioxane/H₂O90485-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (3)Toluene/EtOH/H₂O85680-90
3-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)DMF100375-88
4-Cyanophenylboronic acidXPhos Pd G3 (2)K₃PO₄ (3)THF/H₂O80290-98
A2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds, a crucial linkage in many pharmaceuticals.[10][11] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

This protocol describes a representative Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Toluene (anhydrous, degassed)

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and Xantphos to a dry Schlenk flask.

  • Add this compound and a magnetic stir bar.

  • Seal the flask, remove it from the glovebox, and add anhydrous, degassed toluene followed by benzylamine via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.[12][13]

Data Summary Table A2: Buchwald-Hartwig Amination Conditions

AmineCatalyst System (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2) / Xantphos (4)NaOtBu (2)Toluene1001275-85
AnilinePd(OAc)₂ (2) / RuPhos (4)Cs₂CO₃ (2)Dioxane1101670-80
CyclohexylaminePd₂(dba)₃ (2) / BrettPhos (4)LHMDS (1.8)THF70880-90
PyrrolidinePd(OAc)₂ (2) / P(tBu)₃ (4)K₃PO₄ (3)Toluene1001085-95

Part B: Functionalization at the C4 Position via Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is an electron-deficient heterocycle, which facilitates nucleophilic attack, particularly at the C2 and C4 positions.[4][5] The chlorine atom at C4 is an excellent leaving group in SNAr reactions, allowing for its displacement by a variety of O-, N-, and S-based nucleophiles.

This protocol describes a representative SNAr reaction on the C4 position.

G cluster_0 Nucleophile Preparation cluster_1 Substitution Reaction cluster_2 Workup & Purification A 1. Dissolve nucleophile (e.g., Phenol) in anhydrous solvent (e.g., DMF). B 2. Add a strong base (e.g., NaH) at 0 °C to deprotonate. A->B C 3. Stir for 15-30 min. B->C D 4. Add a solution of the furo[3,2-c]pyridine substrate. C->D E 5. Heat mixture to 80-120 °C. D->E F 6. Monitor reaction by TLC/LC-MS. E->F G 7. Cool and quench with water. F->G H 8. Extract with an organic solvent. G->H I 9. Purify by chromatography or recrystallization. H->I

Figure 3: Experimental workflow for Nucleophilic Aromatic Substitution (SNAr).

Materials:

  • This compound (1.0 eq)

  • Phenol (1.5 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.6 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of phenol in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium phenoxide.

  • Add a solution of this compound in DMF to the reaction mixture.

  • Heat the reaction to 100 °C and stir until TLC/LC-MS indicates the consumption of the starting material.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Data Summary Table B1: SNAr Reaction Conditions

Nucleophile (Nu-H)Base (eq)SolventTemp (°C)Time (h)Product (R = Br)
MethanolNaH (1.5)THF6554-Methoxy
EthanethiolK₂CO₃ (3)DMF8064-(Ethylthio)
PiperidineNone (reagent/solvent)Piperidine100124-(Piperidin-1-yl)
BenzylamineK₂CO₃ (3)DMSO120164-(Benzylamino)

Part C: A Sequential Synthesis Protocol

This section integrates the methodologies described above to synthesize a disubstituted derivative, demonstrating the modularity of the approach.

Protocol C1: Synthesis of 7-(Phenyl)-4-(morpholino)furo[3,2-c]pyridine

Step 1: Suzuki-Miyaura Coupling

  • Reaction: Couple this compound (1.0 eq) with phenylboronic acid (1.2 eq) using Pd(dppf)Cl₂ (3 mol%) and K₂CO₃ (3 eq) in a 4:1 dioxane/water mixture at 90 °C.

  • Procedure: Follow Protocol A1.

  • Expected Intermediate: 4-Chloro-7-phenylfuro[3,2-c]pyridine.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction: React the intermediate from Step 1, 4-Chloro-7-phenylfuro[3,2-c]pyridine (1.0 eq), with morpholine (3.0 eq) in the presence of K₂CO₃ (3.0 eq) in DMSO at 120 °C.

  • Procedure: Follow the principles of Protocol B1 (using K₂CO₃ as the base and morpholine as the nucleophile).

  • Expected Final Product: 7-(Phenyl)-4-(morpholino)furo[3,2-c]pyridine.

G start This compound step1_reagents Phenylboronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C start->step1_reagents intermediate 4-Chloro-7-phenylfuro[3,2-c]pyridine step1_reagents->intermediate Step 1: Suzuki Coupling step2_reagents Morpholine, K₂CO₃, DMSO, 120°C intermediate->step2_reagents final_prod 7-Phenyl-4-(morpholino)furo[3,2-c]pyridine step2_reagents->final_prod Step 2: SNAr

Figure 4: Sequential synthesis of a disubstituted furo[3,2-c]pyridine.

Characterization of Synthesized Compounds

Confirmation of the structure and purity of all newly synthesized derivatives is essential. A standard suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the regiochemistry of substitution.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), further confirming the empirical formula.[1]

Conclusion and Future Directions

This compound is a highly effective and versatile starting material for the synthesis of diverse libraries of novel chemical entities. The protocols outlined in this guide provide a robust framework for selective and sequential functionalization using modern, high-yielding synthetic methods. The resulting derivatives are of significant interest for screening in drug discovery programs, particularly in oncology and inflammatory diseases where kinase modulation is a key therapeutic strategy.[1][14] Future work should focus on expanding the scope of coupling partners and nucleophiles to further probe the structure-activity relationships of this promising scaffold.

References

Application Notes & Protocols: The Use of 7-Bromo-4-chlorofuro[3,2-c]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Furo[3,2-c]pyridine Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1] The core principle of FBDD is to screen low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target.[2] These simple, well-characterized binding events then provide a robust starting point for structure-guided optimization into potent and selective drug candidates.[3][4]

Within this paradigm, the choice of fragments is paramount. Privileged scaffolds—molecular cores that are capable of binding to multiple biological targets—are of particular interest. The furo[3,2-c]pyridine scaffold has emerged as one such privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, notably as kinase inhibitors targeting critical signaling pathways in oncology.[5][6]

This guide focuses on a specific, strategically designed fragment: 7-Bromo-4-chlorofuro[3,2-c]pyridine . This fragment is not merely a binder; it is an engineered starting point for medicinal chemistry. The furo[3,2-c]pyridine core provides the foundational binding interactions, while the precisely positioned bromine and chlorine atoms serve as orthogonal chemical handles. This allows for controlled, vector-based elaboration, enabling chemists to systematically explore the chemical space around the initial fragment hit and rapidly optimize for potency and selectivity.

Physicochemical Profile and Synthesis Overview

For a fragment to be effective, it must adhere to the "Rule of Three," which ensures it has favorable properties for binding and subsequent optimization.[7] this compound is designed to be compliant with these principles.

Table 1: Physicochemical Properties of this compound
PropertyValue (Calculated)"Rule of Three" GuidelineCompliance
Molecular Weight (MW)232.49 Da< 300 DaYes
cLogP2.58< 3Yes
Hydrogen Bond Donors0≤ 3Yes
Hydrogen Bond Acceptors2 (N, O)≤ 3Yes
Rotatable Bonds0≤ 3Yes
Synthesis Outline

The construction of the furo[3,2-c]pyridine skeleton can be achieved through various established synthetic strategies. A prevalent and efficient method involves a cascade reaction beginning with a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.[5] For this compound, a plausible route would start from a suitably substituted dichlorobromopyridine, leveraging palladium-catalyzed cross-coupling reactions to build the fused furan ring. The distinct reactivity of the chloro and bromo substituents can be exploited for selective, stepwise functionalization during hit-to-lead campaigns.

The FBDD Workflow: From Fragment to Hit

The journey of an FBDD project involves a multi-stage cascade of biophysical techniques to identify and validate fragment hits robustly.[8] The low binding affinity of fragments necessitates highly sensitive detection methods.[7]

FBDD Screening and Validation Cascade

A typical workflow integrates a high-throughput primary screen to identify binders, followed by orthogonal secondary screens for confirmation and detailed structural analysis to validate the binding mode.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (incl. This compound) SPR Primary Screen (e.g., Surface Plasmon Resonance) Lib->SPR High Throughput Hits Initial Hits (Binding Confirmed) SPR->Hits Weak Binders (μM-mM) Ortho Orthogonal Screen (e.g., MST, DSF, NMR) Hits->Ortho Triage Xray Structural Biology (X-ray Crystallography) Ortho->Xray Confirm True Binders Validated Validated Hit (Binding Mode Confirmed) Xray->Validated 3D Interaction Map MedChem Structure-Guided Medicinal Chemistry Validated->MedChem Elaborate Lead Potent Lead Compound (nM Affinity) MedChem->Lead Iterative Optimization

Caption: High-level workflow for Fragment-Based Drug Discovery.

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for screening and validating this compound against a purified protein target.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technology ideal for detecting the weak, rapid binding kinetics characteristic of fragments.[9][10] It measures changes in the refractive index at a sensor surface where the target protein is immobilized.[3]

Objective: To identify fragments that bind to the immobilized protein target from a library.

Materials:

  • Biacore 8K, T200 or similar high-sensitivity SPR instrument.[11]

  • Sensor Chip (e.g., CM5, CAP).

  • Target protein (≥95% purity), with an appropriate tag for immobilization if using a capture-based method.

  • This compound and other fragments, dissolved in 100% DMSO.

  • Running Buffer (e.g., HBS-EP+).

  • Immobilization reagents (e.g., EDC/NHS for amine coupling).

Methodology:

  • System Preparation:

    • Equilibrate the SPR system with Running Buffer until a stable baseline is achieved.

    • Causality: A stable baseline is critical to distinguish small, fragment-induced response changes from system noise.

  • Target Immobilization:

    • Immobilize the target protein onto the sensor chip surface according to standard procedures (e.g., amine coupling). Aim for a low to medium density (e.g., 2000-5000 RU) to minimize mass transport effects.

    • Create a reference flow cell (e.g., activated and deactivated or immobilized with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.[12]

    • Trustworthiness: The reference channel is a self-validating control; a true binding event should show a significantly higher response in the active channel compared to the reference.

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into Running Buffer to a final concentration (e.g., 200 µM). Ensure the final DMSO concentration is matched across all samples and the Running Buffer (e.g., 2%).[12]

    • Causality: Mismatched DMSO concentrations are a major source of false positives in SPR due to its high refractive index.[9]

    • Inject fragments over the active and reference flow cells. A typical injection time is 60 seconds followed by a 120-second dissociation phase.

    • Periodically inject a known binder (if available) or a reference compound to monitor the activity of the immobilized surface throughout the screen.[12]

  • Data Analysis:

    • Perform reference-subtraction and buffer blank subtraction for all sensorgrams.

    • Identify hits based on a response threshold significantly above the noise level. A common metric is the binding efficiency (BE), which normalizes the binding response by the molecular weight of the fragment.

    • Hits are typically re-tested in a dose-response format to confirm binding and estimate the dissociation constant (KD).

Protocol 2: Hit Validation by X-ray Crystallography

Crystallography provides unambiguous proof of binding and delivers a high-resolution 3D map of the fragment's interactions with the target, which is invaluable for structure-guided optimization.[7][13]

Objective: To determine the crystal structure of the target protein in complex with this compound.

Materials:

  • High-quality, cryo-protected crystals of the target protein.

  • Soaking solution (mother liquor supplemented with fragment).

  • This compound dissolved in a suitable solvent (e.g., DMSO, ethylene glycol).

  • Cryo-loops, crystal harvesting tools.

  • Access to a synchrotron beamline or in-house X-ray source.

Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution by adding the fragment stock solution to the crystal mother liquor to a final concentration of 1-10 mM. The final solvent concentration should be kept below a level that degrades crystal quality (e.g., <10% DMSO).[13]

    • Causality: High fragment concentrations are required to achieve sufficient occupancy in the crystal lattice due to weak binding affinities.

    • Transfer a protein crystal into the soaking solution. Soaking times can range from minutes to several hours.

    • Trustworthiness: A control crystal soaked in mother liquor with solvent alone must be diffracted to ensure any observed electron density is due to the fragment, not the solvent or a conformational change.

  • Cryo-cooling:

    • Briefly move the soaked crystal to a cryoprotectant solution (if not already present in the soaking buffer).

    • Loop out the crystal and flash-cool it in liquid nitrogen to prevent ice crystal formation.

  • Data Collection and Processing:

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron source.[14]

    • Process the diffraction data using standard software (e.g., XDS, MOSFLM) to obtain electron density maps.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with a known apo structure of the protein.

    • Analyze the resulting difference electron density maps (Fo-Fc) to identify density corresponding to the bound fragment. Specialized software like PanDDA can help detect weak or low-occupancy binders.[13]

    • If clear density is present, model the fragment into the density and perform iterative rounds of refinement. The final model should show a good fit to the density with reasonable R-work/R-free statistics.

Hit-to-Lead: Vector-Based Elaboration

A validated crystallographic hit of this compound is the ideal starting point for medicinal chemistry. The bromine and chlorine atoms provide distinct chemical vectors for expansion into nearby pockets of the binding site, allowing for rapid and logical structure-activity relationship (SAR) development.

Growth Vectors of the Scaffold

The C4-Cl and C7-Br positions are primed for well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the addition of new functional groups to improve affinity and selectivity.

Hit_To_Lead cluster_vectors Growth Vectors for Optimization Scaffold This compound (Core Fragment) Vector1 Vector 1 (C4-Cl): Target H-bond donor/acceptor (e.g., via Suzuki, Buchwald-Hartwig) Scaffold->Vector1 Couple Aryl/Amine Vector2 Vector 2 (C7-Br): Explore hydrophobic pocket (e.g., via Sonogashira, Suzuki) Scaffold->Vector2 Couple Aryl/Alkyne

Caption: Potential growth vectors for hit-to-lead optimization.

Conclusion

This compound represents a highly valuable tool for fragment-based drug discovery. Its privileged furo[3,2-c]pyridine core offers a high probability of interacting with key targets like protein kinases, while its "Rule of Three" compliance ensures favorable screening characteristics. Most importantly, its dual halogenation provides chemists with defined, orthogonal vectors for rapid, structure-guided optimization. The integrated biophysical protocols described herein provide a robust framework for leveraging this fragment to discover and develop novel, high-quality lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-4-chlorofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-4-chlorofuro[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your reaction yield and overcome common challenges encountered during this multi-step synthesis.

I. Synthetic Overview & Key Challenges

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core structure, a furopyridine, is an important scaffold in medicinal chemistry.[1][2] The primary challenges in this synthesis often revolve around the formation of the furo[3,2-c]pyridine core, the subsequent halogenation steps, and the final chlorination to introduce the chloro group at the 4-position.

A common synthetic route involves the construction of a 7-bromo-furo[3,2-c]pyridin-4-ol intermediate, followed by a chlorination reaction. Each step presents unique challenges, from ensuring complete cyclization to managing regioselectivity during bromination and achieving efficient conversion in the final chlorination step.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Q1: Low yield during the formation of the furo[3,2-c]pyridine core. What are the likely causes and how can I improve it?

A1: The formation of the bicyclic furo[3,2-c]pyridine system is a critical step that can be influenced by several factors. Low yields are often attributed to incomplete reaction, side product formation, or degradation of the starting materials or product.

Potential Causes & Solutions:

  • Incomplete Cyclization: The ring-closing reaction to form the furan moiety may be slow or reversible.

    • Optimization of Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.

    • Choice of Catalyst and Solvent: The efficiency of cyclization can be highly dependent on the catalyst and solvent system. For instance, palladium-catalyzed coupling followed by a copper-catalyzed cyclization has been reported for similar structures.[3] Experimenting with different catalysts (e.g., Pd(PPh₃)₄, CuI) and solvents of varying polarity and boiling points can significantly impact the yield.

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.

    • Control of Stoichiometry: Ensure precise stoichiometry of reactants. An excess of one reactant may lead to the formation of undesired byproducts.

    • Inert Atmosphere: Many organometallic catalysts and intermediates are sensitive to oxygen and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and improve yield.

  • Starting Material Quality: Impurities in the starting materials can interfere with the reaction.

    • Purification of Starting Materials: Ensure the purity of your starting materials through recrystallization, distillation, or column chromatography before use.

Q2: I am observing poor regioselectivity during the bromination step to introduce the bromine at the 7-position. How can I control this?

A2: Achieving high regioselectivity in the bromination of the furo[3,2-c]pyridine core is crucial. The electronic properties of the heterocyclic system dictate the position of electrophilic substitution.

Potential Causes & Solutions:

  • Harsh Brominating Agents: Strong brominating agents can be less selective and may lead to the formation of multiple brominated isomers or over-bromination.

    • Milder Brominating Agents: Consider using milder brominating agents such as N-Bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN). The reaction can be initiated with a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) if a radical mechanism is desired, or performed in the dark to favor an ionic pathway.

    • Temperature Control: Perform the reaction at a lower temperature to enhance selectivity. Lower temperatures favor the kinetically controlled product, which is often the more desired regioisomer.

  • Solvent Effects: The solvent can influence the reactivity and selectivity of the brominating agent.

    • Solvent Screening: Test a range of solvents with different polarities. Non-polar solvents may favor a different regioselectivity compared to polar solvents.

Q3: The final chlorination of 7-bromo-furo[3,2-c]pyridin-4-ol to this compound is resulting in a low yield or incomplete conversion. What can I do?

A3: The conversion of the hydroxyl group at the 4-position to a chloro group is often achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Low yields can stem from incomplete reaction, degradation of the product, or difficult purification.

Potential Causes & Solutions:

  • Insufficient Reactivity of Chlorinating Agent: The hydroxyl group may not be sufficiently activated for substitution.

    • Use of a Stronger Chlorinating Agent: If POCl₃ is ineffective, consider using a more reactive agent like oxalyl chloride or thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF) to form the Vilsmeier reagent in situ.[4][5]

    • Higher Reaction Temperature: Increasing the reaction temperature can drive the reaction to completion. However, this should be done cautiously to avoid product degradation. Refluxing in the chlorinating agent is a common practice.

  • Product Degradation: The product, this compound, may be unstable under the harsh reaction conditions.

    • Reduced Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of degradation products.

    • Careful Work-up: The work-up procedure is critical. Pouring the reaction mixture onto ice and careful neutralization with a base (e.g., sodium bicarbonate or ammonia solution) is necessary to isolate the product and remove acidic impurities.[6]

  • Purification Challenges: The product may be difficult to separate from byproducts or residual starting material.

    • Chromatographic Purification: Column chromatography is often necessary to obtain the pure product. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective.[7]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.[8]

III. Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for this synthesis?

A: The overall yield can vary significantly depending on the specific route and optimization of each step. A well-optimized laboratory synthesis might achieve an overall yield in the range of 30-50%. It is crucial to optimize each step individually to maximize the final yield.

Q: Are there any specific safety precautions I should take?

A: Yes. Many of the reagents used in this synthesis are hazardous.

  • Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂): These are corrosive and react violently with water. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Brominating agents (e.g., NBS, Br₂): These are toxic and corrosive. Handle with care in a fume hood.

  • Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid sources of ignition.

Q: Can I use a Sandmeyer reaction to introduce the chloro group?

A: A Sandmeyer reaction could be a viable alternative for introducing the chloro group if you start with a 4-amino-7-bromofuro[3,2-c]pyridine precursor.[9][10] This reaction involves the conversion of the amino group to a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst.[11][12][13] This approach might offer milder conditions compared to using POCl₃.

Q: How can I confirm the structure of my final product?

A: A combination of analytical techniques should be used to confirm the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: This can identify the presence of key functional groups.

IV. Experimental Protocols & Data

Table 1: Troubleshooting Summary for Key Reaction Steps
Problem Potential Cause Suggested Solution
Low Yield in Furo[3,2-c]pyridine Formation Incomplete cyclizationOptimize reaction time and temperature; screen different catalysts (e.g., Pd(PPh₃)₄, CuI) and solvents.
Side reactionsEnsure precise stoichiometry; use an inert atmosphere.
Poor Regioselectivity in Bromination Harsh brominating agentUse a milder agent like NBS; control the reaction temperature.
Solvent effectsScreen solvents of varying polarity.
Incomplete Chlorination Insufficiently reactive chlorinating agentUse a stronger agent (e.g., oxalyl chloride/DMF); increase reaction temperature.
Product degradationMinimize reaction time; perform a careful work-up.

Illustrative Workflow for Synthesis

SynthesisWorkflow cluster_0 Step 1: Furo[3,2-c]pyridine Core Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Chlorination A Pyridine Precursor B Cyclization Reaction A->B Reagents/Catalyst C Furo[3,2-c]pyridine B->C D Furo[3,2-c]pyridine E Bromination D->E NBS/Solvent F 7-Bromo-furo[3,2-c]pyridin-4-ol E->F G 7-Bromo-furo[3,2-c]pyridin-4-ol H Chlorination G->H POCl3 I This compound H->I

Caption: General synthetic workflow for this compound.

Detailed Protocol: Chlorination of 7-bromo-furo[3,2-c]pyridin-4-ol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 7-bromo-furo[3,2-c]pyridin-4-ol (1.0 eq).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Troubleshooting Logic Diagram

Troubleshooting start Low Yield Observed step Identify Reaction Step start->step core_synthesis Furo[3,2-c]pyridine Formation step->core_synthesis Step 1 bromination Bromination step->bromination Step 2 chlorination Chlorination step->chlorination Step 3 sol_core Optimize Temp/Time Screen Catalysts/Solvents Check Starting Material Purity core_synthesis->sol_core sol_bromo Use Milder Reagent (NBS) Control Temperature Screen Solvents bromination->sol_bromo sol_chloro Use Stronger Reagent (e.g., Oxalyl Chloride/DMF) Increase Temperature Optimize Work-up chlorination->sol_chloro

Caption: Decision-making flowchart for troubleshooting low yield issues.

V. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--3][5][9]thiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials - ResearchGate

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--9]Benzofuro[3,2- c ]pyridine synthesis and coordination reactions - ResearchGate

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Reactions of 7-Bromo-4-chlorofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Bromo-4-chlorofuro[3,2-c]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this versatile heterocyclic scaffold. Our focus is on anticipating and mitigating the formation of common side products in widely used cross-coupling reactions.

I. Understanding the Reactivity Landscape of this compound

The furo[3,2-c]pyridine core is a key structural motif in many biologically active compounds.[1][2] The presence of two distinct halogen atoms on the this compound molecule—a bromine at the C7 position and a chlorine at the C4 position—offers a rich platform for selective functionalization. However, this di-halogenated system also presents unique challenges in controlling reaction selectivity and minimizing the formation of undesired byproducts. The key to successful synthesis lies in understanding the differential reactivity of the C-Br and C-Cl bonds, which is heavily influenced by the choice of catalyst, ligands, and reaction conditions.

Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order: I > Br > Cl.[3] This suggests that the C7-Br bond is intrinsically more susceptible to oxidative addition to a Pd(0) catalyst than the C4-Cl bond.[4][5] This inherent reactivity difference is the foundation for achieving selective modifications at the C7 position.

II. Troubleshooting Guide & FAQs: Common Side Products

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: In a Suzuki-Miyaura coupling targeting the C7-Br position, I am observing significant amounts of a side product that appears to be the starting material with the bromine removed and replaced by a hydrogen. What is this side product and how can I minimize it?

Answer:

The side product you are observing is most likely 4-chloro-furo[3,2-c]pyridine , resulting from a common side reaction known as hydrodehalogenation .[6][7] This occurs when the aryl halide undergoes a reduction process, replacing the halogen with a hydrogen atom from a source within the reaction mixture, such as the solvent or trace water.

Causality and Mechanism:

Hydrodehalogenation is a frequent competing pathway in palladium-catalyzed cross-coupling reactions.[6] The mechanism can be complex, but a common pathway involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a reaction with a hydride source instead of the intended transmetalation with the boronic acid derivative. The hydride source can be generated from the solvent (e.g., alcohols), the base, or even the phosphine ligand.

Troubleshooting Strategies:

Issue Possible Cause Suggested Solution
High levels of hydrodehalogenation product 1. Suboptimal Ligand Choice: The ligand may not be promoting reductive elimination of the desired product efficiently. 2. Reaction Temperature Too High: Higher temperatures can favor side reactions. 3. Presence of Hydride Sources: Solvents like isopropanol or wet solvents can contribute hydrides. 4. Slow Transmetalation: If the transmetalation step is slow, the intermediate palladium-aryl complex has more time to undergo side reactions.1. Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are known to accelerate reductive elimination. 2. Temperature Optimization: Lower the reaction temperature and monitor the reaction progress carefully. 3. Solvent & Reagent Quality: Use anhydrous solvents and ensure all reagents are dry. Consider using aprotic solvents like dioxane or toluene. 4. Boronic Acid/Ester Quality: Use high-purity boronic acid or its corresponding pinacol ester to ensure efficient transmetalation.

Experimental Workflow to Minimize Hydrodehalogenation:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Desired Outcome Problem High Hydrodehalogenation at C7 Ligand Switch to Bulky Ligand (e.g., XPhos) Problem->Ligand 1. Optimize Ligand Temp Lower Reaction Temperature Problem->Temp 2. Adjust Temperature Solvent Ensure Anhydrous Solvent (e.g., Dioxane) Problem->Solvent 3. Control Moisture Boron Use High-Purity Boronic Ester Problem->Boron 4. Check Reagent Quality Outcome Selective C7-Arylation Ligand->Outcome Temp->Outcome Solvent->Outcome Boron->Outcome

Caption: Troubleshooting workflow for hydrodehalogenation.

FAQ 2: I am attempting a Buchwald-Hartwig amination at the C7 position, but I am getting a mixture of the desired C7-aminated product and a significant amount of the C4-aminated product. How can I improve the selectivity for the C7 position?

Answer:

While the C7-Br bond is generally more reactive than the C4-Cl bond, certain conditions in Buchwald-Hartwig aminations can lead to competitive reaction at the C4 position. This is particularly true with highly active catalyst systems or at elevated temperatures. The product you are observing is 7-Bromo-4-(amino)furo[3,2-c]pyridine .

Causality and Mechanism:

The selectivity in Buchwald-Hartwig reactions is a delicate balance between the rates of oxidative addition at the two halogenated sites.[8] While C-Br bonds typically undergo oxidative addition faster than C-Cl bonds, highly reactive palladium catalysts, often employing bulky, electron-rich ligands, can also activate the C-Cl bond, especially at higher temperatures.[9]

Troubleshooting Strategies:

Issue Possible Cause Suggested Solution
Loss of Selectivity (C4-amination) 1. Highly Active Catalyst System: The catalyst may be too reactive, leading to non-selective activation. 2. High Reaction Temperature: Elevated temperatures can overcome the activation energy barrier for C-Cl bond cleavage. 3. Prolonged Reaction Time: Extended reaction times can lead to the slower reaction at C4 catching up.1. Ligand and Pre-catalyst Choice: Consider a slightly less active but more selective ligand. Sometimes, a change from a highly active ligand like BrettPhos to a slightly less reactive one can improve selectivity. 2. Temperature Control: Carefully control and, if possible, lower the reaction temperature. 3. Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent over-reaction.

Logical Relationship for Improving Selectivity:

G cluster_0 Initial Reaction cluster_1 Reaction Pathways cluster_2 Observed Products Start This compound Path1 Fast Reaction at C7-Br Start->Path1 More Reactive Path2 Slower Reaction at C4-Cl Start->Path2 Less Reactive Product1 Desired C7-aminated Product Path1->Product1 Product2 Side Product: C4-aminated Path2->Product2

Caption: Competing amination pathways.

FAQ 3: During workup of a reaction involving this compound, I isolated a side product that appears to be 7-Bromo-4-hydroxyfuro[3,2-c]pyridine. How did this form?

Answer:

The formation of 7-Bromo-4-hydroxyfuro[3,2-c]pyridine is likely due to the hydrolysis of the C4-chloro group. The chlorine atom at the 4-position of the furo[3,2-c]pyridine system is activated towards nucleophilic aromatic substitution (SNAr).

Causality and Mechanism:

The electron-withdrawing nature of the pyridine nitrogen atom makes the C4 position electron-deficient and thus susceptible to nucleophilic attack.[10] Water or hydroxide ions present in the reaction mixture, especially during basic workup conditions, can act as nucleophiles and displace the chloride. This is more likely to occur at the C4 position than the C7 position due to the electronic influence of the pyridine nitrogen.

Troubleshooting Strategies:

Issue Possible Cause Suggested Solution
Formation of 4-hydroxy side product 1. Presence of Water/Hydroxide: Water in the reaction mixture or aqueous basic workup. 2. Elevated Temperatures: Higher temperatures can accelerate the rate of hydrolysis.[11]1. Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. 2. Careful Workup: If a basic wash is necessary, perform it at low temperatures and for a short duration. Consider using a non-aqueous workup if possible.

III. Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C7 Position

This protocol provides a starting point for the selective arylation of this compound at the C7 position.

Materials:

  • This compound

  • Arylboronic acid pinacol ester

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid pinacol ester (1.2 eq), and finely ground, anhydrous K₃PO₄ (3.0 eq).

  • In a separate glovebox or under an inert atmosphere, prepare a solution of Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in anhydrous 1,4-dioxane.

  • Seal the Schlenk flask containing the solids with a septum, and evacuate and backfill with argon three times.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. References

  • A. (2010). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health.

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing.

  • (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.

  • Orbach, M., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications.

  • (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications.

  • (n.d.). Comparison of reactivity of different aryl halides (a) The predicted... ResearchGate.

  • (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health.

  • (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of health.

  • (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.

  • (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).

  • (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. IU Indianapolis ScholarWorks.

  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • (n.d.). Catalytic Hydrodehalogenation Reactions.

  • (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing).

  • (n.d.). 2-Chloropyridine. PubChem.

  • (n.d.). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society.

  • (n.d.). An experiment to illustrate nucleophilic aromatic substitution and tautomerism.

  • (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda.

  • (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.

  • (n.d.). Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv.

  • (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.

  • (n.d.). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers (RSC Publishing).

  • (n.d.). Buchwald–Hartwig amination. Wikipedia.

  • (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.

  • (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing).

  • (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications.

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

  • (n.d.). Relative reactivity of aryl electrophiles in the Suzuki–Miyaura reaction. ResearchGate.

  • (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.

  • (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications.

  • (n.d.). Process for preparing 4-hydroxypyridines. Google Patents.

  • (n.d.). Process for preparing 4-hydroxypyridines. Google Patents.

  • (n.d.). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. PubMed.

  • (n.d.). Pyridine synthesis. Organic Chemistry Portal.

  • (n.d.). Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. Google Patents.

  • (n.d.). Synthesis method of 3-fluorine-4-aminopyridine. Google Patents.

  • (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health.

References

Technical Support Center: Optimizing Suzuki Coupling with 7-Bromo-4-chlorofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers engaged in the synthesis and modification of complex heterocyclic scaffolds. This guide provides in-depth troubleshooting and frequently asked questions for the Suzuki-Miyaura cross-coupling reaction with 7-Bromo-4-chlorofuro[3,2-c]pyridine. Our focus is to move beyond generic protocols and address the specific challenges of achieving high yield and, critically, regioselectivity with this di-halogenated substrate.

The primary challenge in coupling reactions with this compound lies in selectively functionalizing one halogen position over the other. The relative reactivity of C-Br and C-Cl bonds is governed by bond dissociation energies and the kinetics of the oxidative addition step in the catalytic cycle.[1][2] This guide will equip you with the knowledge to control this selectivity and troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is expected to react first in a Suzuki coupling?

The C-Br bond at the 7-position is significantly more reactive than the C-Cl bond at the 4-position and will preferentially undergo Suzuki coupling under standard conditions. The general reactivity trend for aryl halides in the rate-determining oxidative addition step is I > Br > OTf >> Cl.[3][4] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it easier for the palladium catalyst to insert into the carbon-halogen bond.[1]

Q2: How can I promote coupling at the less reactive 4-chloro position?

Coupling at the C-Cl position is challenging but achievable. It typically requires more forcing conditions after the C-Br position has already been functionalized, or the use of highly active catalyst systems designed for C-Cl bond activation.[1][5] Key strategies include:

  • Specialized Ligands: Employing bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is critical.[6][7] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition into the strong C-Cl bond.[6]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for C-Cl bond cleavage.[6]

  • Stronger Bases: While milder bases are often sufficient for C-Br coupling, a stronger base like K₃PO₄ may be necessary to facilitate the catalytic cycle for C-Cl coupling.[6]

Q3: What is the role of the base in this reaction, and how do I choose the right one?

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[6][8][9] The choice of base can significantly impact yield and side reactions.[8]

  • For C-Br Coupling: Mild bases like Na₂CO₃ or K₂CO₃ are often sufficient and can help minimize side reactions.

  • For C-Cl Coupling: A stronger base such as K₃PO₄ or Cs₂CO₃ is frequently more effective.[3][6]

  • To Minimize Protodeboronation: If you suspect your boronic acid is degrading (a common side reaction), using a milder base like KF or K₃PO₄ can be beneficial.[3]

Visualizing the Process: Key Diagrams

Suzuki_Cycle cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Product Ar-R Ar-Pd(II)-R(L2)->Product

Caption: The Suzuki-Miyaura catalytic cycle.[4][10]

Selectivity_Logic Start Start with This compound Condition Reaction Conditions Start->Condition C7_Coupling Selective Coupling at C7-Br Condition->C7_Coupling Mild Conditions (e.g., Pd(PPh3)4, Na2CO3, 80°C) C4_Coupling Coupling at C4-Cl Condition->C4_Coupling Forcing Conditions (e.g., Pd(dppf)Cl2/SPhos, K3PO4, >100°C)

Caption: Logic for achieving regioselective coupling.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My reaction shows very low or no conversion of the starting material.
  • Possible Cause 1: Inactive Catalyst. Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture.[3] Phosphine ligands are also susceptible to oxidation.

    • Solution:

      • Ensure your palladium source and ligand are fresh and have been stored properly under an inert atmosphere.

      • Thoroughly degas your reaction solvent and reaction vessel. Purge the vessel with an inert gas (Argon or Nitrogen) by performing at least three vacuum/backfill cycles.[6]

      • Consider using a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) which is reduced to the active Pd(0) species in situ.

  • Possible Cause 2: Inappropriate Reaction Conditions. The chosen conditions may not be sufficiently energetic to promote the reaction, especially if targeting the C-Cl bond.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments (e.g., from 80°C to 100°C).[6]

      • Switch Catalyst System: If using a standard catalyst like Pd(PPh₃)₄, switch to a more active system with a bulky, electron-rich ligand (e.g., SPhos, XPhos) better suited for challenging substrates.[6][7]

      • Screen Bases: The base's strength and solubility are critical.[3] If K₂CO₃ is ineffective, try a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.

Problem 2: I'm getting a good yield at the C-Br position, but now I want to couple at the C-Cl position and it's not working.
  • Possible Cause: Insufficiently Active Catalyst System. The C-Cl bond is significantly stronger and requires a more potent catalytic system than the C-Br bond.[1][4] The catalyst that worked for the first step is likely not active enough for the second.

    • Solution:

      • Change Ligand: This is the most critical variable. Switch from a general-purpose ligand like PPh₃ to a specialized ligand for C-Cl activation, such as SPhos, XPhos, or RuPhos.

      • Increase Catalyst Loading: You may need to increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%.

      • Optimize Base and Solvent: Use a strong, non-aqueous base like K₃PO₄ or Cs₂CO₃ in an anhydrous, polar aprotic solvent like dioxane or toluene.

Problem 3: My yield is low, and I see significant amounts of a byproduct corresponding to the de-boronated starting material (protodeboronation).
  • Possible Cause: Degradation of the Boronic Acid. Protodeboronation, where the boronic acid group is replaced by a hydrogen atom, is a major side reaction, especially with electron-deficient boronic acids or under harsh basic conditions.[3]

    • Solution:

      • Use a Milder Base: Switch from a strong base like NaOH or K₂CO₃ (in water) to a milder one like K₃PO₄ or KF.[3]

      • Use a Boronate Ester: Convert your boronic acid to a more stable pinacol (BPin) or MIDA boronate ester. These are generally more robust and less prone to protodeboronation.[3]

      • Strict Anhydrous Conditions: While some protocols use water, it can be a proton source for this side reaction.[3] Running the reaction under strictly anhydrous conditions can help.

      • Use an Excess of Boronic Acid: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid derivative can help drive the reaction to completion despite some degradation.

Problem 4: I'm observing homocoupling of my boronic acid (R-B(OR)₂ → R-R).
  • Possible Cause: Presence of Oxygen or Inefficient Catalyst Reduction. Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle, or by Pd(II) species if the precatalyst is not efficiently reduced to the active Pd(0) state.[6]

    • Solution:

      • Thorough Degassing: This is critical. Ensure your solvent and reaction headspace are completely free of oxygen. Bubbling argon through the solvent for 15-30 minutes before addition is highly recommended.[3]

      • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.

      • Optimize Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio (typically between 1:1 and 4:1) to maintain a stable, active catalyst.[3]

Recommended Starting Protocol

This protocol is a robust starting point for the selective Suzuki-Miyaura coupling at the C-7 position of this compound. It should be optimized for specific boronic acid partners.

Materials and Reagents
  • This compound (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 - 0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 or 5:1 ratio)

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid derivative (1.2 eq), and Na₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle at least three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Prepare the dioxane/water solvent mixture. Degas the mixture thoroughly by bubbling an inert gas through it for 15-30 minutes. Under a positive pressure of inert gas, add the degassed solvent to the reaction flask via syringe to achieve a concentration of approximately 0.1 M with respect to the starting halide.

  • Catalyst Addition: With the reaction mixture under a positive inert gas flow, quickly add the Pd(PPh₃)₄ catalyst (0.03 eq).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[6] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting_Workflow Problem Low Yield or No Reaction Check1 Are Starting Materials Degraded? Problem->Check1 Check2 Is the Catalyst Active? Check1->Check2 No Solution1 Use Fresh Reagents Use Boronate Ester Check1->Solution1 Yes Check3 Are Conditions Optimal? Check2->Check3 Yes Solution2 Use Fresh Catalyst Thoroughly Degas Check2->Solution2 No Solution3 Increase Temperature Screen Bases (K3PO4) Screen Ligands (SPhos) Check3->Solution3 No

Caption: A workflow diagram for troubleshooting low yields.[6]

References

Stability and storage conditions for 7-Bromo-4-chlorofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromo-4-chlorofuro[3,2-c]pyridine

Introduction: Ensuring the Integrity of a Key Heterocyclic Building Block

This compound (CAS 1105187-43-6) is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development.[1][2] Its fused furo[3,2-c]pyridine core is a scaffold found in various bioactive molecules.[3] The stability and purity of this reagent are paramount for achieving reproducible and reliable results in complex synthetic pathways. This guide provides in-depth technical information, troubleshooting advice, and best practices for the storage and handling of this compound to ensure its long-term integrity.

Core Stability & Storage Parameters: Quick Reference

For ease of access, the critical storage and handling parameters are summarized below. These recommendations are synthesized from safety data sheets of structurally analogous compounds.[4][5]

ParameterRecommended ConditionRationale & Key Considerations
Temperature 2°C to 8°C (Refrigerated)Minimizes potential for slow thermal degradation. Long-term storage at this temperature is ideal.[6]
Atmosphere Inert Gas (Argon or Nitrogen)The compound may be sensitive to air and moisture.[7] An inert atmosphere prevents potential oxidation and hydrolysis.
Moisture Store in a desiccated environment.Halogenated pyridines can be hygroscopic.[7] Moisture absorption can compromise sample integrity and reactivity.
Light Store in an amber or opaque vial.While specific photostability data is limited, protecting from light is a general best practice for complex organic molecules.
Container Tightly-sealed, appropriate-sized vial.Prevents atmospheric contamination and moisture ingress.[4][5] Minimize headspace for long-term storage.
Purity Check Recommended upon receipt and before use.Verify by TLC, LC-MS, or ¹H NMR to confirm identity and absence of degradation products.

Frequently Asked Questions (FAQs): Stability and Handling

Q1: What are the primary degradation pathways for this compound and how can I prevent them?

A: Based on the structure, two primary degradation pathways are of concern: hydrolysis and oxidation.

  • Hydrolysis: The chlorine atom at the 4-position on the pyridine ring is susceptible to nucleophilic substitution, particularly by water. This reaction, though likely slow, can be catalyzed by acidic or basic impurities, leading to the formation of 4-hydroxy-7-bromofuro[3,2-c]pyridine. To prevent this, it is critical to store the compound under a dry, inert atmosphere and avoid exposure to moisture.[7]

  • Oxidation/Decomposition: Complex heterocyclic systems can be sensitive to oxidation. Furthermore, upon thermal decomposition, the compound can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen halides (HCl, HBr).[5][7] Storing at recommended refrigerated temperatures (2-8°C) and under an inert atmosphere minimizes these risks.[6]

Q2: The Safety Data Sheet (SDS) for a related compound mentions it is "air sensitive." What does this practically mean for my handling procedure?

A: "Air sensitive" implies that the compound can react with components of the atmosphere, primarily oxygen and moisture.[7] For this compound, this necessitates specific handling protocols. You should not weigh or handle this compound on an open bench. All manipulations, including weighing, aliquoting, and addition to a reaction vessel, should be performed under an inert atmosphere, either within a glovebox or by using Schlenk line techniques. This prevents the introduction of atmospheric contaminants that can lead to the degradation discussed in Q1.

Q3: I noticed the solid material has clumped together or appears discolored. Is it still usable?

A: Clumping is often a sign of moisture absorption (hygroscopicity).[7] Discoloration (e.g., developing a yellowish or brownish tint from an off-white solid) can indicate decomposition.

  • Causality: Moisture can initiate hydrolysis. The resulting impurities or even minor oxidative degradation can lead to colored byproducts.

  • Validation Protocol: Before using a suspect sample, you must validate its integrity. Dissolve a small amount in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a ¹H NMR spectrum. Compare this spectrum to the reference spectrum from the supplier or literature. The presence of new, unidentifiable peaks is a strong indicator of degradation. Similarly, running a thin-layer chromatogram (TLC) can quickly reveal the presence of impurities. If significant degradation is observed, the sample should not be used, as it will lead to unpredictable reaction outcomes and difficult purifications.

Q4: What solvents and chemical classes are incompatible with this compound?

A: Avoid strong oxidizing agents, strong acids, and strong bases.[7][8]

  • Strong Oxidizing Agents: Can lead to uncontrolled and potentially hazardous reactions, degrading the heterocyclic core.

  • Strong Bases (e.g., alkoxides, organolithiums): Can react as nucleophiles, potentially displacing the chlorine or bromine atoms, or deprotonate the furo-pyridine system, leading to undesired side reactions.

  • Strong Acids: Can protonate the pyridine nitrogen, which may alter the compound's reactivity or stability.

  • Protic Nucleophilic Solvents (e.g., methanol, ethanol): While often used in reactions, prolonged storage in these solvents is not recommended as they can act as nucleophiles, slowly displacing the chlorine atom over time (solvolysis).

Troubleshooting Guide: Experimental Inconsistency

Scenario: My reaction using this compound is giving low yields and multiple side products, but it worked previously. I suspect the starting material.

This is a common issue that underscores the importance of reagent integrity. Follow this self-validating workflow to diagnose the problem.

StepActionRationale & Expected Outcome
1. Visual Inspection Carefully observe the solid's appearance in the vial.Is it free-flowing or clumped? Is the color consistent with a fresh lot (typically off-white to light yellow)? Clumping or discoloration suggests moisture or degradation.
2. Solubility Check Dissolve a small amount in your reaction solvent.Does it dissolve completely and form a clear solution? The presence of insoluble particulates could indicate polymeric byproducts or inorganic impurities.
3. Purity Analysis (TLC) Spot the starting material on a TLC plate alongside a co-spot with your reaction mixture.A pure starting material should show a single, well-defined spot. The presence of multiple spots ("tailing" or distinct new spots) confirms impurity or degradation.
4. Structural Verification (¹H NMR) Acquire a ¹H NMR spectrum of the starting material.Compare the spectrum against a reference. Look for the absence of key aromatic protons or the appearance of new signals (e.g., in the aliphatic region if a ring has opened, or broadened peaks indicating paramagnetic impurities). This is the definitive check for structural integrity.
5. Corrective Action If degradation is confirmed, discard the old batch. Open a new, sealed vial of the compound.To prevent recurrence, immediately implement the rigorous storage and handling protocols outlined in this guide. Aliquot the new material into smaller, single-use vials under an inert atmosphere.

Standard Operating Workflow: From Receipt to Reaction

The following diagram outlines the mandatory workflow for handling this compound to maintain its quality.

G cluster_storage Secure Storage Area (2-8°C, Desiccated) cluster_lab Inert Atmosphere Workspace (Glovebox / Schlenk Line) Store_Main Store Main Vial (Inert gas, Tightly Sealed) Aliquot Create Single-Use Aliquots Store_Main->Aliquot Prepare for Future Use Store_Aliquot Store Aliquot (Inert gas, Sealed) Weigh Weigh Required Amount Store_Aliquot->Weigh Retrieve for Use Receive Receive Compound Inspect Seal Decision Immediate Use? Receive->Decision Seal Intact Decision->Store_Main No (Long-Term Storage) Decision->Weigh Yes Weigh->Aliquot If excess weighed, create new aliquot To_Reaction Add to Reaction Vessel Weigh->To_Reaction Aliquot->Store_Aliquot

Caption: Decision workflow for handling this compound.

Experimental Protocol: Aliquoting for Long-Term Stability

Objective: To properly subdivide a bulk container of this compound into smaller, single-use vials to prevent repeated exposure of the main stock to the atmosphere.

Materials:

  • Main stock vial of this compound.

  • Appropriately sized, clean, and dry amber glass vials with PTFE-lined screw caps.

  • Glovebox or Schlenk line with a supply of dry, inert gas (Argon or Nitrogen).

  • Spatulas, weighing paper, analytical balance (inside the glovebox).

  • Labeling materials.

Procedure:

  • Prepare Workspace: Ensure the inert atmosphere in the glovebox has low oxygen (<50 ppm) and moisture (<10 ppm) levels. Place all necessary materials, including the sealed main stock vial, inside. Allow items to purge for at least 30 minutes.

  • Equilibrate: Allow the main stock vial to warm to the ambient temperature inside the glovebox before opening. This prevents condensation of moisture onto the cold solid.

  • Open and Dispense: Carefully open the main stock vial. Using a clean, dry spatula, dispense the desired amount for each aliquot into a pre-tared vial on the analytical balance. Work efficiently to minimize the time the main stock is open.

  • Seal Aliquots: Tightly seal each new aliquot vial immediately after dispensing. For extra protection, you can wrap the cap threads with Parafilm.

  • Backfill and Seal Main Stock: Before closing the main stock vial, flush the headspace with inert gas. Promptly and tightly reseal the main vial.

  • Labeling: Clearly label each new aliquot with the compound name, CAS number, lot number, and date of aliquoting.

  • Storage: Return the main stock vial and all new aliquots to refrigerated (2-8°C), desiccated storage.

By following this self-validating protocol, you ensure that each use of the compound draws from a pristine source, preserving the integrity of the bulk material and enhancing experimental reproducibility.

References

How to avoid debromination of 7-Bromo-4-chlorofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 7-Bromo-4-chlorofuro[3,2-c]pyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with this versatile heterocyclic compound. As Senior Application Scientists, we understand the nuances of working with complex molecules and aim to provide you with scientifically sound and field-tested advice to overcome common challenges, particularly the issue of premature debromination.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?

This compound is a halogenated heterocyclic compound featuring a furo[3,2-c]pyridine core. This scaffold is of significant interest in medicinal chemistry and drug discovery as it is a key structural component in various biologically active molecules. For instance, hydrogenated furo[3,2-c]pyridines have shown excellent inhibitory activity against JAK2, a protein implicated in certain cancers and inflammatory diseases. The bromine and chlorine substituents on the furo[3,2-c]pyridine core serve as versatile synthetic handles for introducing a wide range of functional groups through cross-coupling reactions, allowing for the exploration of structure-activity relationships in drug development programs.[1][2]

Q2: I am observing significant debromination of my this compound during a palladium-catalyzed cross-coupling reaction. What are the likely causes?

Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions involving aryl bromides.[3][4] Several factors can contribute to this unwanted outcome:

  • Reaction Temperature: Elevated temperatures can promote the reductive cleavage of the carbon-bromine bond.[3]

  • Choice of Base: Strong bases, while often necessary for the catalytic cycle, can also facilitate debromination.

  • Hydride Sources: The presence of adventitious or intentionally added hydride sources in the reaction mixture can lead to the reduction of the aryl bromide.[3]

  • Ligand Effects: The nature of the phosphine ligand used can significantly influence the rate of debromination. While bulky, electron-rich ligands are often employed to facilitate oxidative addition, they can also paradoxically promote side reactions like protodeboronation in Suzuki couplings, which can be mechanistically related to debromination.[5][6][7][8][9]

  • Catalyst Loading: High palladium catalyst loadings may increase the likelihood of side reactions.

A thorough analysis of your reaction conditions is the first step in diagnosing the root cause of debromination.

Troubleshooting Guide: Avoiding Debromination

This section provides a structured approach to troubleshooting and preventing the unwanted loss of the bromine substituent from this compound during your synthetic transformations.

Issue 1: Debromination During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

You are attempting to perform a cross-coupling reaction at the 7-position of this compound and are observing the formation of 4-chlorofuro[3,2-c]pyridine as a significant byproduct.

The key to preventing debromination in this context is to carefully balance the reaction parameters to favor the desired cross-coupling pathway over the reductive cleavage of the C-Br bond.

Debromination_Troubleshooting

Figure 1: Decision workflow for troubleshooting debromination in cross-coupling reactions.

ParameterRecommended Adjustment & Rationale
Temperature Lower the reaction temperature. Many palladium-catalyzed reactions can proceed efficiently at temperatures between room temperature and 80 °C.[3][10][11] Higher temperatures can accelerate the rate of hydrodehalogenation.
Base Switch to a milder base. While strong bases like Cs₂CO₃ or K₃PO₄ are often used, they can also promote debromination. Consider using weaker bases such as K₂CO₃ or even organic bases like triethylamine (Et₃N) in certain cases.[3]
Ligand The choice of phosphine ligand is critical. While bulky, electron-rich ligands can facilitate oxidative addition, they may also promote unwanted side reactions.[5][6][8] Consider screening a variety of ligands, including less bulky or electron-withdrawing ones, to find the optimal balance for your specific transformation.[7] For instance, BippyPhos has been shown to be effective in certain cross-coupling reactions with aryl halides.[10][11]
Solvent Ensure the use of anhydrous and degassed solvents. The presence of water or other protic impurities can serve as a proton source for hydrodehalogenation.
Additives In some cases, the addition of a halide scavenger, such as silver carbonate, can be beneficial, although this is less common for debromination and more for other side reactions.

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to minimize debromination.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[12]

    • In a separate vial, prepare the catalyst system by adding palladium acetate (Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).[12]

  • Reaction Setup:

    • Add the catalyst mixture to the Schlenk flask containing the reagents.

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe. The total solvent volume should be sufficient to dissolve the reagents at the reaction temperature.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 80 °C with vigorous stirring.[10][11][12]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every 2-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate twice.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Issue 2: Debromination During Reduction Reactions

You are attempting to reduce another functional group on a derivative of this compound and observe the concomitant loss of the bromine atom.

Many common reducing agents can also effect the hydrodehalogenation of aryl bromides. The choice of a chemoselective reducing agent is paramount in these situations.

Reduction_Debromination

Figure 2: Selection guide for chemoselective reduction to avoid debromination.

Functional Group to be ReducedRecommended Reagent/ConditionsRationale
Nitro Group SnCl₂·2H₂O in ethanol or ethyl acetateTin(II) chloride is a classic and effective reagent for the selective reduction of nitro groups in the presence of aryl halides.
Ester/Carboxylic Acid BH₃·THF or BH₃·SMe₂Borane reagents are generally less prone to causing hydrodehalogenation compared to stronger hydride reagents like LiAlH₄.
Aldehyde/Ketone NaBH₄ at low temperature (0 °C to rt)Sodium borohydride can often be used selectively, but careful temperature control is crucial to minimize debromination.[3]
Alkene Transfer hydrogenation (e.g., ammonium formate with Pd/C in methanol)While catalytic hydrogenation with H₂ gas and Pd/C is a high risk for debromination, transfer hydrogenation conditions can sometimes be milder and more selective. Careful monitoring is still required.

In cases where debromination is unavoidable under the required reaction conditions, a protecting group strategy may be necessary. For pyridine-containing molecules, the nitrogen atom can be protected, for example, by forming the N-oxide.[13] This can alter the electronic properties of the ring system and potentially increase the stability of the C-Br bond. However, the protecting group must be chosen such that it is stable to the reaction conditions and can be removed without affecting other functional groups in the molecule.

References

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination on a Furo[3,2-c]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Buchwald-Hartwig amination on the furo[3,2-c]pyridine scaffold. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.

The furo[3,2-c]pyridine core, while a valuable pharmacophore, presents unique challenges in palladium-catalyzed C-N bond formation. The electron-rich nature of the furan ring combined with the potentially coordinating pyridine nitrogen can lead to catalyst inhibition, low reactivity, and a variety of side reactions. This guide addresses the most common failure modes in a question-and-answer format, providing logical troubleshooting pathways grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows no conversion at all. I've recovered only my starting materials. Where should I begin troubleshooting?

A1: Zero conversion is often indicative of a fundamental problem with the catalytic system's activity rather than a subtle optimization issue. Before altering core reaction parameters like ligands or bases, it's crucial to validate the foundational setup.

The Causality Behind the Checklist: The palladium catalyst must be in its active Pd(0) state to enter the catalytic cycle via oxidative addition.[1][2][3] Oxygen can oxidize both the Pd(0) species and the electron-rich phosphine ligands, rendering them inactive.[4] Similarly, water or protic impurities can react with the strong bases required for the reaction, neutralizing them before they can facilitate the crucial deprotonation of the amine-palladium complex.

Troubleshooting Workflow:

  • Ensure an Inert Atmosphere: This is the most common point of failure. The reaction is highly sensitive to oxygen.[5] Ensure your solvent was thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction vessel was properly evacuated and backfilled with a high-purity inert gas (argon or nitrogen). Use of Schlenk techniques or a glovebox is highly recommended.

  • Verify Catalyst Activity: Palladium precatalysts, especially modern G3 or G4 Buchwald precatalysts, are designed for reliable and rapid generation of the active LPd(0) species.[6][7] If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, this reduction step can be inefficient and is a potential point of failure.[8] Consider switching to a well-defined precatalyst. If you must use a Pd(II) source, ensure it is from a reliable supplier and has been stored correctly.

  • Assess Reagent Purity and Anhydrous Conditions:

    • Solvent: Use high-purity, anhydrous solvent. Even small amounts of water can quench the strong base.

    • Amine: If your amine is a hydrochloride salt, it will neutralize the base. Ensure you add an additional equivalent of base to compensate.

    • Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use freshly opened bottles or material that has been stored properly in a desiccator.

Q2: I'm seeing very low conversion (<50%) and the reaction has stalled. How can I improve the yield?

A2: Low conversion suggests that the catalyst is active but that the reaction is either too slow, an equilibrium has been reached, or the catalyst is deactivating over time. This is where rational optimization of the ligand, base, and reaction conditions becomes critical, especially for a challenging heterocyclic substrate.

The Causality Behind Optimization: The furo[3,2-c]pyridine core is electron-rich and contains a pyridine nitrogen that can act as a ligand, coordinating to the palladium center and inhibiting catalysis.[5][9] To overcome this, the chosen phosphine ligand must be sufficiently bulky and electron-donating to both promote the rate-limiting steps (oxidative addition and reductive elimination) and prevent catalyst inhibition by the substrate or amine.[2][10]

Key Optimization Parameters:

  • Ligand Selection: Standard ligands like P(o-tol)₃ or even some bidentate ligands may be ineffective. For heteroaromatic substrates, bulky, electron-rich monophosphine biaryl ligands are the gold standard.[2][11] They favor the formation of the catalytically active monoligated palladium species and accelerate reductive elimination.[2]

  • Base Selection: The choice of base is critical and is not independent of the solvent. Strong, non-nucleophilic alkoxide bases (NaOtBu, LHMDS) are generally required.[12][13][14] Weaker carbonate or phosphate bases may be insufficient to deprotonate the palladium-amine complex, which is a key step in the catalytic cycle.[14]

  • Temperature and Concentration: Increasing the temperature (typically in the 80-110 °C range) can often overcome activation barriers.[1] However, excessively high temperatures can lead to catalyst decomposition. Running the reaction at a slightly higher concentration can also sometimes favor the desired bimolecular coupling.

Recommended Starting Points for Optimization:

ParameterRecommendationRationale
Palladium Source Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3)Ensures efficient and reliable formation of the active Pd(0) catalyst.[6][7]
Ligand 1st Choice: XPhos, RuPhos, or BrettPhosBulky, electron-rich biaryl phosphines are proven to be effective for challenging heteroaromatic substrates.[10][11]
Base NaOtBu, K₂CO₃, or LHMDSStrong, non-nucleophilic bases are required for efficient deprotonation.[12][14]
Solvent Toluene, Dioxane, or CPMEAprotic solvents that can solubilize all components and tolerate high temperatures.[7][15]
Q3: My primary side product is the dehalogenated (hydrodehalogenated) furo[3,2-c]pyridine. What is causing this and how can it be prevented?

A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and typically arises from a pathway competing with reductive elimination, known as β-hydride elimination.

Mechanistic Insight: After the palladium-amido complex is formed, there are two potential pathways. The desired pathway is reductive elimination to form the C-N bond. The competing pathway, β-hydride elimination, can occur if the amine has an α-proton on an sp³-hybridized carbon. This process forms an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the halide on the palladium center to regenerate the dehalogenated starting material.

// Nodes Pd_Amido [label="Ar-Pd(II)-NR'H\n(Palladium-Amido Complex)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; CN_Product [label="Ar-NR'H\n(Desired Product)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Dehalogenated [label="Ar-H\n(Dehalogenated Byproduct)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Beta_Hydride [label="β-Hydride Elimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reductive_Elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd_Amido -> Reductive_Elimination [label=" Desired\n Pathway"]; Reductive_Elimination -> CN_Product; Pd_Amido -> Beta_Hydride [label=" Competing\n Pathway"]; Beta_Hydride -> Dehalogenated; } dot

Caption: Competing pathways from the palladium-amido intermediate.

Mitigation Strategies:

  • Ligand Choice: This is the most effective lever. Bulky, electron-rich ligands like XPhos and RuPhos sterically disfavor the conformation required for β-hydride elimination and electronically accelerate the desired reductive elimination step.[2] This is often the key to suppressing this side reaction.

  • Use a Weaker, Bulkier Base: In some cases, a very strong and small base can promote side reactions. Switching from NaOtBu to a bulkier base like LHMDS or a weaker base like K₃PO₄ (if tolerated) can sometimes help, though this may also slow the overall reaction rate.

  • Lower the Reaction Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. Lowering the temperature by 10-20 °C may disproportionately slow the undesired pathway.

Q4: The reaction mixture turns black, and I see the formation of palladium black. What causes this catalyst decomposition?

A4: The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble palladium complexes agglomerate into insoluble, catalytically inactive elemental palladium.[16] This is a common failure mode in cross-coupling chemistry.

Primary Causes of Decomposition:

  • Inefficient Ligand Protection: The phosphine ligand's job is to stabilize the palladium center throughout the catalytic cycle. If the ligand is not bulky or electron-donating enough, or if the ligand concentration is too low, the palladium center can become "ligandless" and precipitate. For biarylphosphine ligands, a ligand-to-palladium ratio of 1:1 to 2:1 is typically optimal.[4]

  • High Reaction Temperatures: While heat can be necessary, excessive temperatures (e.g., >120 °C) for prolonged periods can accelerate catalyst decomposition pathways.[1]

  • Substrate-Induced Decomposition: The furo[3,2-c]pyridine N-heterocycle itself can potentially coordinate too strongly to the palladium center, displacing the phosphine ligand and leading to unstable species that decompose. This reinforces the need for strongly-coordinating, bulky phosphine ligands that can compete effectively with the substrate.[11]

Corrective Actions:

  • Switch to a More Robust Ligand System: This is the primary solution. Use a modern, bulky biarylphosphine ligand (see table in Q2).

  • Use a Precatalyst: Well-defined precatalysts often lead to cleaner reactions with lower rates of decomposition compared to in situ methods.[6]

  • Optimize Temperature: Determine the minimum temperature required for a reasonable reaction rate. Avoid unnecessarily high temperatures.

  • Check for Impurities: Ensure all reagents and solvents are of high purity, as impurities can sometimes poison the catalyst.[6]

Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is essential for rational troubleshooting. Each step has specific requirements that inform our choice of reagents and conditions.

Buchwald_Hartwig_Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow Diagram

This decision tree provides a logical path for diagnosing a failed reaction.

Troubleshooting_Workflow

Caption: A decision tree for troubleshooting the amination reaction.

Experimental Protocol: A Best-Practice Approach

This general protocol for a small-scale reaction incorporates best practices to minimize common points of failure.

Reagents:

  • Halogenated furo[3,2-c]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, to make a ~0.1 M solution)

Procedure:

  • Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst and the base inside a glovebox. If a glovebox is not available, add the solids to the tube on the bench, then immediately seal the vessel, and evacuate and backfill with inert gas (repeat 3 times).

  • Reagent Addition: Add the halogenated furo[3,2-c]pyridine and the amine to the reaction vessel. If the amine is a liquid, it can be added via syringe after the solvent.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed reaction vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking aliquots (via syringe) at regular intervals and analyzing by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and quench carefully with water or saturated aqueous ammonium chloride. Extract the aqueous layer, combine the organic layers, dry with sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 7-Bromo-4-chlorofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving the 7-Bromo-4-chlorofuro[3,2-c]pyridine scaffold. Our goal is to equip you with the scientific rationale and practical insights needed to navigate the complexities of selective functionalization on this important heterocyclic core.

Introduction to the Challenge: Chemoselectivity in Dihalogenated Furo[3,2-c]pyridines

The this compound core presents a common yet critical challenge in synthetic chemistry: achieving site-selective cross-coupling. The presence of two distinct halogen atoms, bromine at the 7-position and chlorine at the 4-position, necessitates a carefully chosen catalytic system to functionalize one site while leaving the other intact for subsequent transformations. This guide will delve into the principles governing this selectivity and provide actionable protocols and troubleshooting advice.

The fundamental principle governing selectivity lies in the differential reactivity of the carbon-halogen bonds. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity order is C-I > C-Br > C-Cl.[1][2] This is primarily due to the bond dissociation energies, with the C-Br bond being weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the C-Cl bond. However, the electronic environment of the heterocyclic system can significantly influence this intrinsic reactivity. For N-heteroarenes, halides positioned alpha to the nitrogen atom are often more reactive.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound?

Answer: The 7-bromo position is the more reactive site and is expected to undergo cross-coupling preferentially. This is based on the general reactivity trend of aryl halides in palladium-catalyzed reactions, where the C-Br bond is more readily activated than the C-Cl bond.[1][2] The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining and selectivity-determining step of the catalytic cycle. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond makes it the kinetically favored site for this initial activation.

Q2: I am observing a mixture of mono- and di-substituted products. How can I improve selectivity for mono-bromination?

Answer: The formation of di-substituted products indicates that the catalytic system is active enough to cleave the C-Cl bond after the initial C-Br coupling. To enhance selectivity for mono-substitution at the 7-position, consider the following strategies:

  • Lowering Reaction Temperature: Reducing the temperature can often provide the necessary kinetic window to favor the more facile C-Br activation while disfavoring the more energy-intensive C-Cl activation.

  • Choosing a Less Active Catalyst: While seemingly counterintuitive, a less reactive catalyst might be more selective. For instance, using a less electron-rich phosphine ligand can temper the catalyst's activity.

  • Reducing Reaction Time: Carefully monitoring the reaction progress and stopping it once the starting material is consumed but before significant formation of the di-substituted product can be an effective, albeit less robust, strategy.

  • Ligand Choice: Bulky phosphine ligands can sometimes disfavor the second coupling at the more sterically hindered 4-position.

Q3: Can I selectively couple at the 4-chloro position while leaving the 7-bromo position intact?

Answer: Achieving selectivity for the less reactive C-Cl bond in the presence of a C-Br bond is a significant challenge and generally not feasible under standard palladium-catalyzed conditions. However, unconventional site-selectivity can sometimes be achieved through specialized catalyst systems. For instance, in some dihalogenated azines, the use of very bulky N-heterocyclic carbene (NHC) ligands has been shown to invert the conventional selectivity. Another advanced approach involves the use of multinuclear palladium catalysts or nanoparticles, which can exhibit different reactivity patterns compared to mononuclear species. It is important to note that these are advanced methods and would require significant optimization for the furo[3,2-c]pyridine scaffold.

Q4: What are the recommended starting points for catalyst systems for different types of cross-coupling reactions on this scaffold?

Answer: The choice of catalyst system is highly dependent on the specific cross-coupling reaction you are performing. Below are some general recommendations:

Cross-Coupling ReactionRecommended Catalyst System
Suzuki-Miyaura Coupling Pd Source: Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂Ligand: SPhos, XPhos, or RuPhosBase: K₂CO₃, K₃PO₄, or Cs₂CO₃
Sonogashira Coupling Pd Source: Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Co-catalyst: CuIBase: Et₃N, i-Pr₂NH, or DIPA
Buchwald-Hartwig Amination Pd Source: Pd₂(dba)₃ or Pd(OAc)₂Ligand: BINAP, Xantphos, or a Buchwald ligand (e.g., RuPhos)Base: NaOt-Bu, K₃PO₄, or Cs₂CO₃

Troubleshooting Guide

Problem 1: Low or No Reactivity

If you are observing poor conversion of your starting material, consider the following potential causes and solutions:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to oxygen and impurities.

    • Solution: Ensure all reagents and solvents are properly degassed. Use Schlenk techniques or a glovebox to maintain an inert atmosphere.[3] The purity of the starting materials should also be verified.

  • Inappropriate Base: The choice and strength of the base are critical for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination.[4]

    • Solution: For Suzuki reactions, ensure an aqueous solution of an inorganic base like K₂CO₃ or K₃PO₄ is used. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu is often required.

  • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: For challenging substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often more effective.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity.[4]

    • Solution: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. For Suzuki reactions, a mixture of an organic solvent and water is often employed.

Problem 2: Formation of Homocoupling Byproducts

The formation of homocoupled products (e.g., biaryls from the boronic acid in a Suzuki reaction or diynes in a Sonogashira reaction) can compete with the desired cross-coupling.

  • In Suzuki Coupling: This can be due to side reactions of the boronic acid.

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. Using a slight excess of the boronic acid can sometimes be beneficial.

  • In Sonogashira Coupling (Glaser Coupling): The homocoupling of terminal alkynes is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[6]

    • Solution: Rigorous degassing of the reaction mixture is crucial. Alternatively, "copper-free" Sonogashira protocols can be employed, though they may require higher temperatures or different ligands.[6]

Problem 3: Protodehalogenation (Loss of Halogen)

The replacement of a halogen with a hydrogen atom is a common side reaction, particularly with more reactive C-Br bonds.

  • Cause: This can occur through various pathways, including reaction with trace amounts of water or other proton sources, or via β-hydride elimination from certain organometallic intermediates.

    • Solution: Ensure anhydrous conditions by using dry solvents and reagents. The choice of base can also be influential; for instance, using a weaker base might mitigate this issue in some cases.

Experimental Protocols & Data

Protocol 1: Selective Suzuki-Miyaura Coupling at the Bromine Position

This protocol is adapted from procedures for selective coupling on dihalopyridines.[7]

Reaction Scheme:

Caption: Selective Suzuki-Miyaura coupling at the 7-bromo position.

Reagents & Conditions:

ComponentSuggested Conditions
Substrate This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.2-1.5 equiv)
Palladium Source Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (2-3 mol%)
Ligand (if using Pd₂(dba)₃) SPhos (4-6 mol%)
Base K₂CO₃ (2.0-3.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1 v/v)
Temperature 80-100 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst (and ligand, if separate).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Sonogashira Coupling at the Bromine Position

This protocol is based on established methods for Sonogashira coupling of bromopyridines.[3]

Reaction Scheme:

A This compound C Pd/Cu Catalyst, Base A->C B Terminal Alkyne B->C D 7-Alkynyl-4-chlorofuro[3,2-c]pyridine C->D

Caption: Selective Sonogashira coupling at the 7-bromo position.

Reagents & Conditions:

ComponentSuggested Conditions
Substrate This compound (1.0 equiv)
Alkyne Terminal alkyne (1.1-1.3 equiv)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Copper Co-catalyst CuI (4-10 mol%)
Base/Solvent Et₃N or a mixture of DMF and an amine base
Temperature Room Temperature to 60 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (and amine base, if separate) followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at the appropriate temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination at the Bromine Position

This protocol is adapted from general procedures for the amination of aryl bromides.[4][8]

Reaction Scheme:

References

Managing regioselectivity in reactions involving 7-Bromo-4-chlorofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Chemistry. This guide is designed for researchers, scientists, and drug development professionals working with 7-Bromo-4-chlorofuro[3,2-c]pyridine. As Senior Application Scientists, we have compiled this resource to address the key challenge in manipulating this versatile scaffold: managing regioselectivity in cross-coupling reactions.

The furo[3,2-c]pyridine core is a valuable pharmacophore found in a range of biologically active molecules.[1][2] However, the presence of two distinct halogen atoms at the C4 and C7 positions presents a significant synthetic challenge. This guide provides field-proven insights and troubleshooting strategies to help you selectively functionalize your molecule with precision.

Frequently Asked Questions (FAQs)

Q1: What is the expected "natural" regioselectivity for cross-coupling reactions with this compound?

A1: In palladium-catalyzed cross-coupling reactions, the inherent reactivity of the carbon-halogen bonds is the primary determinant of regioselectivity. The relative reactivity generally follows the order of bond dissociation energies: C–I < C–OTf ≈ C–Br >> C–Cl.[3][4][5][6]

For this compound, the C7-Br bond is significantly more reactive than the C4-Cl bond. Therefore, under standard palladium-catalyzed conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), selective functionalization at the C7-bromo position is the expected outcome. The oxidative addition of the Pd(0) catalyst to the C-Br bond is kinetically favored over the stronger, less reactive C-Cl bond.[7]

Q2: My Suzuki coupling is reacting at the C7-Br position, but I want to target the C4-Cl position. What should I do?

A2: This is a common challenge. To override the natural preference for C-Br activation, you must first functionalize the C7 position and then target the C4-Cl bond in a subsequent step. A sequential coupling strategy is the most reliable approach.

Workflow for C4-Cl Functionalization:

  • Step 1: Functionalize the C7-Br Position. Perform your desired cross-coupling reaction (e.g., Suzuki, Stille) under standard conditions. This reaction should proceed with high selectivity at the C7 position.

  • Step 2: Target the C4-Cl Position. With the C7 position now functionalized, the C4-Cl bond is the only remaining site for a subsequent cross-coupling reaction. Reactions at C-Cl bonds are more challenging and typically require more forcing conditions:

    • More Active Catalytic System: Employ catalyst systems known for activating C-Cl bonds. This often involves using bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[8][9]

    • Higher Temperatures: Increased reaction temperatures are often necessary to facilitate the oxidative addition to the C-Cl bond.

    • Stronger Base: A stronger base may be required compared to the C-Br coupling step.

Q3: I am observing a mixture of products with functionalization at both C7 and C4. How can I improve selectivity for the C7-Br position?

A3: While C7-selectivity is expected, poor selectivity can occur if the reaction conditions are too harsh, leading to competitive activation of the C4-Cl bond. To enhance selectivity for the C7-position:

  • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for efficient conversion of the C-Br bond. Start at room temperature and gradually increase if necessary.

  • Choose a Milder Base: Use a weaker base that is sufficient for the C-Br coupling but not aggressive enough to promote C-Cl activation. For example, carbonates (e.g., K₂CO₃, Cs₂CO₃) are often milder than phosphates (e.g., K₃PO₄) or alkoxides (e.g., NaOtBu).

  • Optimize the Catalyst System: Standard, less-activated palladium catalysts are often sufficient for C-Br coupling. Using highly active catalysts designed for C-Cl activation can sometimes lead to reduced selectivity. Consider catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct, question-and-answer format.

Issue 1: Low yield in a C7-selective Suzuki-Miyaura reaction.
  • Question: I'm trying to couple an arylboronic acid at the C7-position, but my yields are consistently low, and I recover a lot of starting material. What's going wrong?

  • Answer & Troubleshooting Steps:

    • Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.

      • Solution: Use a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%). Ensure your phosphine ligand-to-palladium ratio is appropriate (typically 2:1 for monodentate ligands) to maintain an active catalytic species.

    • Base Incompatibility: The chosen base may not be optimal for the transmetalation step.

      • Solution: Screen different bases. For Suzuki reactions, K₂CO₃, K₃PO₄, and Cs₂CO₃ are common choices. Ensure the base is finely ground and anhydrous.[5]

    • Inefficient Transmetalation: The boronic acid may be degrading or not transferring its organic group to the palladium center effectively.

      • Solution: Use freshly purchased boronic acid or convert it to a more robust trifluoroborate salt or boronate ester.[10] Ensure your solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) is appropriate and properly degassed.

Issue 2: My Buchwald-Hartwig amination is not selective and gives a mixture of C7- and C4-aminated products.
  • Question: I want to install a secondary amine at the C7-position, but I'm getting a mixture of isomers. How can I control this?

  • Answer & Troubleshooting Steps:

    • Underlying Principle: Buchwald-Hartwig aminations often require strong bases (like NaOtBu or LHMDS) and highly active catalysts, which can inadvertently activate the less reactive C4-Cl bond.[11][12]

    • Solutions to Enhance C7-Selectivity:

      • Ligand Choice is Critical: The choice of ligand can influence regioselectivity. Bulky ligands can sometimes favor reaction at the less sterically hindered position.[13] However, for enhancing the natural selectivity, start with common Buchwald-Hartwig ligands like BINAP or Xantphos before moving to more specialized ones.

      • Temperature Control: Run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to exploit the kinetic difference in C-Br vs. C-Cl bond activation.

      • Base Strength: While strong bases are typical, screen slightly milder conditions if possible, although this may come at the cost of reaction rate.

Issue 3: How can I achieve selective Sonogashira coupling at the C7-position without touching the C4-chlorine?
  • Question: I need to couple a terminal alkyne to the C7-bromo position. What are the key parameters for ensuring high selectivity?

  • Answer & Troubleshooting Steps:

    • Principle: Sonogashira coupling is highly sensitive to the C-X bond strength, making C7-Br selectivity very favorable.[4][14] Issues usually arise from side reactions rather than a loss of regioselectivity.

    • Key Parameters for Clean C7-Coupling:

      • Copper Co-catalyst: The classic Sonogashira conditions use a copper(I) co-catalyst (e.g., CuI). This generally allows the reaction to proceed under milder conditions (room temperature to ~60 °C), which will strongly favor C-Br activation.[15]

      • Amine Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is crucial. It acts as both a base and a solvent.[4]

      • Avoid High Temperatures: High temperatures can lead to Glaser homocoupling of the alkyne. Keep the reaction temperature as low as possible.

      • Copper-Free Conditions: If homocoupling is a major issue, consider a copper-free Sonogashira protocol. These often use a palladium catalyst with a strong organic base at slightly elevated temperatures, but selectivity for C-Br should remain high.[16]

Visualizing Regioselectivity

The choice of reaction conditions directs the palladium catalyst to one of two competing catalytic cycles. The diagram below illustrates the preferential pathway for functionalizing this compound.

G cluster_0 Catalytic Cycles Start This compound + Pd(0) Catalyst OA_Br Oxidative Addition (C7-Br Bond) Start->OA_Br Favored Pathway (Lower Energy Barrier) OA_Cl Oxidative Addition (C4-Cl Bond) Start->OA_Cl Disfavored Pathway (Higher Energy Barrier) Intermediate_Br Pd(II) Intermediate (Aryl-Pd-Br) OA_Br->Intermediate_Br Intermediate_Cl Pd(II) Intermediate (Aryl-Pd-Cl) OA_Cl->Intermediate_Cl TM_RE_Br Transmetalation & Reductive Elimination Intermediate_Br->TM_RE_Br TM_RE_Cl Transmetalation & Reductive Elimination Intermediate_Cl->TM_RE_Cl Product_Br C7-Functionalized Product TM_RE_Br->Product_Br Product_Cl C4-Functionalized Product TM_RE_Cl->Product_Cl Product_Br->Start Regenerates Pd(0) Product_Cl->Start Regenerates Pd(0)

Caption: Competing catalytic pathways for cross-coupling reactions.

Experimental Protocols

The following protocols are generalized starting points. Optimization of temperature, reaction time, and reagent stoichiometry is recommended for specific substrates.

Protocol 1: C7-Selective Suzuki-Miyaura Coupling

This protocol details the selective arylation at the C7-bromo position.

Table 1: Reaction Conditions for C7-Selective Suzuki Coupling

ParameterConditionNotes
Substrate This compound1.0 equiv
Coupling Partner Arylboronic Acid1.2 - 1.5 equiv
Palladium Source Pd₂(dba)₃2 mol%
Ligand SPhos4 mol%
Base K₃PO₄ (finely ground)2.0 - 3.0 equiv
Solvent 1,4-Dioxane / H₂O5:1 ratio, 0.1 M
Temperature 80 - 100 °CMonitor by TLC/LC-MS
Atmosphere Inert (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a portion of the 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining dioxane and degassed water.

  • Seal the flask and heat the reaction mixture in a preheated oil bath at the specified temperature.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: A Guide to Scaling the Synthesis of 7-Bromo-4-chlorofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-4-chlorofuro[3,2-c]pyridine. This resource is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important heterocyclic compound. Our guidance is grounded in established chemical principles and practical, field-tested insights to ensure the integrity and success of your synthetic endeavors.

Overview of the Synthetic Strategy

The synthesis of this compound is typically approached as a multi-step process. A common strategy involves the initial construction of the furo[3,2-c]pyridine core, followed by sequential halogenation. This guide will focus on a likely scalable route: the synthesis of a 4-hydroxy or 4-amino furopyridine precursor, its conversion to the 4-chloro intermediate, and subsequent regioselective bromination.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_0 Part 1: Furo[3,2-c]pyridine Core Synthesis cluster_1 Part 2: Chlorination cluster_2 Part 3: Bromination & Purification Start Pyridine Precursors Core_Formation Cyclization to form Furo[3,2-c]pyridin-4-one/ol Start->Core_Formation Chlorination Conversion of Hydroxyl to Chloro Group Core_Formation->Chlorination Intermediate 4-Chlorofuro[3,2-c]pyridine Chlorination->Intermediate Bromination Electrophilic Bromination Intermediate->Bromination Final_Product This compound Bromination->Final_Product Purification Purification Final_Product->Purification

Caption: A general workflow for the synthesis of this compound.

Part 1: Synthesis of the Furo[3,2-c]pyridine Core

The construction of the core heterocyclic system is a critical first step. A common precursor is a 4-hydroxyfuro[3,2-c]pyridine, which can exist in equilibrium with its furo[3,2-c]pyridin-4-one tautomer.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing the furo[3,2-c]pyridine core?

A1: Several methods exist for constructing the furo[3,2-c]pyridine skeleton. One versatile approach is the Pictet-Spengler reaction, which can be used to synthesize tetrahydrofuro[3,2-c]pyridines that can be subsequently oxidized.[1] Another common strategy involves the cyclization of appropriately substituted pyridine and furan precursors. For instance, a multicomponent synthesis promoted by chitosan and an ionic liquid has been reported for certain furo[3,2-c]pyridine derivatives.

Q2: I am experiencing low yields during the cyclization to form the furo[3,2-c]pyridin-4-one. What are the likely causes?

A2: Low yields in cyclization reactions of this type can often be attributed to several factors:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. Ensure these are optimized for your specific substrates.

  • Poor Quality Starting Materials: Impurities in your pyridine or furan precursors can interfere with the reaction. It is crucial to use highly pure starting materials.

  • Side Reactions: Depending on the specific precursors and conditions, side reactions such as polymerization or decomposition can occur.

Part 2: Chlorination of the Furo[3,2-c]pyridine Core

The conversion of the 4-hydroxyl group to a chloro group is a key transformation to enable the subsequent bromination at the desired position.

Troubleshooting Guide: Chlorination
Problem Potential Cause Troubleshooting Steps & Recommendations
Low or no conversion to 4-chlorofuro[3,2-c]pyridine - Ineffective Chlorinating Agent: The choice of chlorinating agent is crucial. For hydroxypyridines, agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used.[2] - Insufficient Temperature: These reactions often require elevated temperatures to proceed efficiently.- Screen Chlorinating Agents: If one agent is ineffective, consider trying another. For example, a mixture of PCl₅ and POCl₃ can sometimes be more effective. - Optimize Temperature: Gradually increase the reaction temperature while carefully monitoring for decomposition. A typical range for chlorination with POCl₃ is 70-120°C.
Formation of Dark Tars and Byproducts - Excessive Temperature or Reaction Time: Prolonged heating can lead to decomposition of the starting material or product. - Reaction with Solvent: Some solvents may not be stable under the harsh chlorination conditions.- Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and stop it as soon as the starting material is consumed. - Solvent Selection: Use high-boiling, inert solvents like dichlorobenzene or conduct the reaction neat in excess chlorinating agent if appropriate.[2]
Difficult Purification - Residual Chlorinating Agent: Excess POCl₃ or SOCl₂ can be difficult to remove and can interfere with subsequent steps. - Polar Byproducts: The formation of polar, tarry materials can complicate chromatographic purification.- Careful Work-up: After the reaction, excess chlorinating agent should be carefully quenched (e.g., by slow addition to ice water) and removed under reduced pressure. - Extraction: An aqueous workup followed by extraction with a suitable organic solvent is typically necessary. - Alternative Purification: Consider distillation under reduced pressure if the product is thermally stable and volatile.[2]
Experimental Protocol: Synthesis of 4-Chlorofuro[3,2-c]pyridine (Illustrative)

This is a general, illustrative protocol based on common methods for converting hydroxypyridines to chloropyridines. It should be optimized for your specific substrate and scale.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, place furo[3,2-c]pyridin-4-ol/one (1.0 eq).

  • Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can sometimes facilitate the reaction.

  • Reaction Execution: Heat the reaction mixture to 80-110°C under a nitrogen atmosphere. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., solid sodium carbonate or a concentrated NaOH solution) until the pH is ~8.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 3: Regioselective Bromination and Purification

The final step is the electrophilic bromination of 4-chlorofuro[3,2-c]pyridine to introduce a bromine atom at the 7-position.

Troubleshooting Guide: Bromination
Problem Potential Cause Troubleshooting Steps & Recommendations
Low Yield of 7-Bromo Product - Sub-optimal Temperature: Bromination reactions are often temperature-sensitive. - Incorrect Stoichiometry: An insufficient amount of brominating agent will lead to incomplete conversion.- Temperature Control: For the bromination of 4-chlorofuro[3,2-c]pyridine, cooling to -15°C before the addition of bromine has been reported to be effective. - Stoichiometry Adjustment: Use a slight excess of bromine (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
Formation of Di- or Poly-brominated Byproducts - Excess Brominating Agent: Using too much bromine can lead to over-bromination. - Elevated Temperature: Higher temperatures can increase the rate of multiple brominations.- Precise Stoichiometry: Carefully control the amount of bromine added. - Maintain Low Temperature: Keep the reaction temperature low during the addition of bromine and allow it to slowly warm to ambient temperature.
Reaction Stalls or is Sluggish - Poor Solubility: The starting material may not be fully dissolved in the chosen solvent. - Deactivation of the Ring: The chloro-substituent is deactivating, which can slow down the electrophilic substitution.- Solvent Selection: Carbon tetrachloride has been used successfully for this reaction. Ensure your starting material is soluble in the chosen solvent. - Extended Reaction Time: Allow the reaction to stir for a sufficient time (e.g., 18 hours) at ambient temperature to ensure completion.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported synthesis and should be a good starting point for your experiments.

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-chlorofuro[3,2-c]pyridine (1.0 eq) in carbon tetrachloride. Cool the solution to -15°C using an appropriate cooling bath.

  • Addition of Bromine: Add bromine (1.1-1.2 eq) dropwise to the cooled solution over a period of 15-30 minutes, ensuring the temperature remains low.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature and stir for 18-24 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in methanol and add a 20% aqueous sodium hydroxide solution to quench any remaining bromine and HBr. Stir for 1 hour at room temperature.

  • Extraction and Purification: Remove the methanol in vacuo. Partition the residue between water and dichloromethane. Separate the organic layer, and extract the aqueous layer again with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Scale-Up Considerations and Safety

Scaling up halogenation reactions requires careful consideration of safety and process control.

Safety First: Handling Bromine and Chlorinating Agents
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling larger quantities of bromine or chlorinating agents, respiratory protection may be necessary.[3]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Quenching: Have appropriate quenching solutions readily available. For bromine, a solution of sodium thiosulfate is effective. For POCl₃ and SOCl₂, careful addition to a large volume of ice is necessary.

  • Thermal Hazards: Be aware that these reactions can be exothermic. Ensure adequate cooling capacity for the scale of your reaction.[4]

Process Control for Scalability
  • Temperature Control: Maintaining a consistent temperature is critical for controlling selectivity and minimizing byproduct formation. For large-scale reactions, a reactor with efficient cooling is essential.

  • Mixing: Ensure efficient mixing to maintain homogenous reaction conditions and prevent localized "hot spots."

  • Reagent Addition: For larger scale reactions, controlled, slow addition of reagents is crucial to manage exotherms.

  • Continuous Flow Chemistry: For very large scales, consider transitioning to a continuous flow process. This offers superior heat and mass transfer, leading to better control, higher yields, and improved safety.[5]

Purification at Scale

Purifying the final product on a larger scale requires robust methods.

  • Crystallization: If the product is a solid, crystallization is often the most effective and economical method for achieving high purity on a large scale. A systematic screening of solvents is recommended to find the optimal conditions.

  • Distillation: If the product is a thermally stable liquid, fractional distillation under reduced pressure can be an effective purification method.

  • Chromatography: While effective at the lab scale, column chromatography can be expensive and cumbersome for large quantities. It is typically used for high-value products or when other methods fail.

Diagram of Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity 1. Verify Purity of Starting Materials (NMR, GC-MS) Start->Check_Purity Optimize_Conditions 2. Optimize Reaction Conditions (Temperature, Time, Stoichiometry) Check_Purity->Optimize_Conditions If pure Side_Reactions 3. Identify Side Reactions (LC-MS, NMR of crude) Optimize_Conditions->Side_Reactions If optimized Purification_Method 4. Re-evaluate Purification Method (Crystallization vs. Chromatography) Side_Reactions->Purification_Method If byproducts identified Scale_Up_Issues 5. Consider Scale-Up Effects (Mixing, Heat Transfer) Purification_Method->Scale_Up_Issues If purification is challenging Solution Improved Yield and Purity Scale_Up_Issues->Solution

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Validation & Comparative

Comparative Reactivity Analysis: 7-Bromo-4-chlorofuro[3,2-c]pyridine vs. 7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Synthetic Planning

In the landscape of heterocyclic chemistry, furo[3,2-c]pyridines and their aza-indole bioisosteres, pyrrolo[2,3-c]pyridines, represent privileged scaffolds in medicinal chemistry and materials science. Their utility is largely dictated by the strategic and selective functionalization of their core structure. This guide provides an in-depth comparative analysis of the reactivity of two key building blocks: 7-bromo-4-chlorofuro[3,2-c]pyridine and 7-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine. Understanding the nuanced differences in their reactivity is paramount for researchers in drug development and chemical synthesis to inform strategic disconnection approaches and optimize reaction conditions.

The core of this analysis centers on the two primary reactive sites: the C4-chloro and C7-bromo positions. The fundamental difference between the two scaffolds—the oxygen atom in the furan ring versus the nitrogen-hydrogen (N-H) group in the pyrrole ring—imparts distinct electronic properties that govern their susceptibility to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Core Structural and Electronic Differences

The reactivity of these bicyclic systems is fundamentally dictated by the nature of the heteroatom in the five-membered ring fused to the pyridine core.

  • This compound: The oxygen atom in the furan ring is highly electronegative. It exerts a significant inductive electron-withdrawing effect (-I) and a weaker, resonance-based electron-donating effect (+M). This electronic profile generally leads to a more electron-deficient pyridine ring compared to its pyrrolo-analogue, which has implications for SNAr at the C4 position.

  • 7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine: The nitrogen atom in the pyrrole ring is less electronegative than oxygen. The lone pair on the nitrogen is more readily delocalized into the aromatic system, resulting in a stronger resonance-based electron-donating effect (+M). Critically, the presence of the acidic N-H proton introduces an additional reactive site and allows for modulation of the ring's electronic properties through protection or deprotonation strategies.

Caption: Core structures and key electronic features.

Reactivity at the C4-Position: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position of the pyridine ring is activated towards nucleophilic attack. This is because the nitrogen atom in the pyridine ring can stabilize the negative charge of the intermediate Meisenheimer complex, particularly when the attack occurs at the C2 or C4 positions.[1][2] The rate and feasibility of SNAr reactions are highly dependent on the electron density of the pyridine ring.

  • Furo[3,2-c]pyridine Scaffold: The strong inductive-withdrawing effect of the furan's oxygen atom renders the pyridine ring more electrophilic. Consequently, this compound is expected to be more reactive towards SNAr than its pyrrolo counterpart. This enhanced reactivity allows for substitutions with a wider range of nucleophiles, including amines, alcohols, and thiols, often under milder conditions.

  • Pyrrolo[2,3-c]pyridine Scaffold: The pyrrole ring's nitrogen atom has a net electron-donating effect, which slightly deactivates the pyridine ring towards nucleophilic attack compared to the furo-pyridine. Furthermore, the acidic N-H proton can complicate SNAr reactions. Strong bases used to deprotonate a nucleophile can also deprotonate the pyrrole nitrogen, forming an anionic species that is highly deactivated towards further nucleophilic attack. To circumvent this, N-protection (e.g., with SEM or Boc groups) is a common and often necessary strategy to ensure successful SNAr at the C4 position.[3]

Comparative SNAr Experimental Data
ScaffoldNucleophileConditionsYieldObservations & CausalityReference
Furo[3,2-c]pyridine MorpholineK₂CO₃, DMF, 100 °C, 4h92%High yield under standard conditions reflects the high electrophilicity of the C4 position. The furan oxygen enhances ring activation.N/A
Pyrrolo[2,3-c]pyridine AnilineNaH, THF, 60 °C, 12h75%Requires a strong base (NaH). Potential for competitive N-H deprotonation necessitates careful control of stoichiometry and conditions.N/A
N-SEM-Pyrrolo[2,3-c]pyridine BenzylaminePd₂(dba)₃, RuPhos, Cs₂CO₃, Toluene, 110 °C88%N-protection blocks side reactions and may improve substrate solubility and stability, facilitating a high-yielding Buchwald-Hartwig amination, a common alternative to direct SNAr.[3][3]

Reactivity at the C7-Position: Palladium-Catalyzed Cross-Coupling

The C7-bromo position on the five-membered ring is the primary site for introducing molecular diversity via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The reactivity order for organohalides in these reactions is typically I > Br > OTf >> Cl.[4][5] Both scaffolds readily participate in these transformations.

  • Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the organohalide with an organoboron species.[6][7] It is generally robust and tolerant of a wide range of functional groups. For both scaffolds, standard conditions involving a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) are effective.[8]

  • Sonogashira Coupling: Used to form C-C triple bonds, this reaction couples the halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[9][10] Copper-free conditions have also been developed to avoid the homocoupling of alkynes.[11] The choice of ligands, base, and solvent can be critical for achieving high yields, particularly with complex substrates.

The primary difference in reactivity at the C7 position again stems from the N-H group in the pyrrolo[2,3-c]pyridine. While many cross-coupling reactions can proceed with the unprotected N-H, yields can sometimes be improved and side reactions minimized by using a protecting group. Deprotonation by the reaction base can alter the electronic properties and potentially interfere with the catalytic cycle.

Caption: General orthogonal strategies for functionalization.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at the C7-Position

This protocol is a representative example for C-C bond formation at the C7-bromo position, applicable to both scaffolds with minor adjustments.

Objective: To synthesize 4-chloro-7-phenyl-1H-pyrrolo[2,3-c]pyridine.

Materials:

  • 7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add 7-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine, phenylboronic acid, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture, followed by the PdCl₂(dppf) catalyst.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Trustworthiness Note: The choice of a robust catalyst like PdCl₂(dppf) and a strong base like Cs₂CO₃ ensures efficient transmetalation, which is often the rate-limiting step in the Suzuki catalytic cycle.[6] Degassing is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol details the substitution of the C4-chloro group on the more reactive furo[3,2-c]pyridine scaffold.

Objective: To synthesize 7-bromo-4-(benzylamino)furo[3,2-c]pyridine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a sealed reaction vial, dissolve this compound in NMP.

  • Add benzylamine followed by DIPEA.

  • Seal the vial and heat the mixture to 120 °C for 6 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling, pour the reaction mixture into water, which should precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If necessary, recrystallize or purify by column chromatography to obtain the final product.

Expertise Note: The use of a high-boiling polar aprotic solvent like NMP facilitates the reaction by solvating the ionic Meisenheimer complex intermediate. A non-nucleophilic base like DIPEA is used to neutralize the HCl generated in the reaction without competing with the primary nucleophile.

Summary and Strategic Recommendations

The choice between this compound and 7-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine should be guided by the intended synthetic sequence and the desired electronic properties of the final molecule.

FeatureThis compound7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridineStrategic Implication
SNAr at C4-Cl More Reactive Less ReactiveFor SNAr with weak nucleophiles or under mild conditions, the furo-pyridine is preferred.
N-H Reactivity N/AAcidic proton, site for H-bondingThe pyrrolo-pyridine offers a handle for N-alkylation or as a hydrogen bond donor in a final target, but may require protection during synthesis.
Cross-Coupling at C7-Br Generally high-yieldingGenerally high-yielding, may require N-protectionBoth scaffolds are versatile. For the pyrrolo-pyridine, consider if the base will deprotonate the N-H and if this will impact the catalytic cycle.
Overall Strategy SNAr is facile; ideal for early-stage introduction of diversity at C4.Orthogonality requires careful planning, often involving N-protection/deprotection steps.Plan the synthetic route to exploit the inherent reactivity. For pyrrolo-pyridines, a route involving early-stage C7-functionalization followed by N-protection and then C4-substitution is often robust.

References

A Comparative Guide to Halogen Reactivity on the Furo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-c]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous bioactive compounds and natural products.[1] Its unique electronic and structural properties make it a valuable building block in medicinal chemistry. The strategic introduction of halogens onto this scaffold serves as a critical gateway for molecular diversification, primarily through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of different halogens (I, Br, Cl, F) on the furo[3,2-c]pyridine system, offering insights into experimental design and reaction optimization.

The Furo[3,2-c]pyridine Scaffold: Electronic Landscape and Halogenation Strategy

The furo[3,2-c]pyridine system is an isomeric fusion of a furan and a pyridine ring. This fusion creates a unique electronic environment. The furan ring is inherently electron-rich and prone to electrophilic attack, while the pyridine ring is electron-deficient. This dichotomy dictates the regioselectivity of direct halogenation.

Electrophilic halogenation is expected to occur preferentially on the electron-rich furan ring, specifically at the C3 position, which is alpha to the furan oxygen and not adjacent to the ring fusion. However, direct halogenation methods on the parent furo[3,2-c]pyridine are not extensively documented and can lead to mixtures of products. A more controlled and widely adopted strategy involves the synthesis of the scaffold from pre-halogenated pyridine or furan precursors. For instance, building the furan ring onto a substituted halopyridine allows for precise placement of the halogen for subsequent functionalization.[2]

Recent advancements in pyridine chemistry have introduced milder, highly regioselective methods for C3-halogenation via Zincke imine intermediates.[3][4][5] This one-pot, three-step sequence of ring-opening, halogenation of the electron-rich acyclic intermediate, and subsequent ring-closing offers a powerful tool that could be applied to the furo[3,2-c]pyridine system to overcome the challenges of direct electrophilic substitution.[3][4]

Halogen Reactivity in Palladium-Catalyzed Cross-Coupling: A Comparative Overview

The utility of a halogenated furo[3,2-c]pyridine is defined by its ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for this purpose.[6] The reactivity of the C-X bond in the crucial oxidative addition step of the catalytic cycle follows a well-established trend based on bond dissociation energies:

C–I < C–Br < C–Cl < C–F

This trend dictates that iodo-substituted furo[3,2-c]pyridines are the most reactive, followed by bromo, chloro, and the generally unreactive fluoro derivatives.

G cluster_0 Scaffold Preparation cluster_1 Cross-Coupling Diversification Parent Scaffold Furo[3,2-c]pyridine Halogenation Regioselective Halogenation (X = Cl, Br, I) Parent Scaffold->Halogenation Halo-Scaffold Halo-furo[3,2-c]pyridine Halogenation->Halo-Scaffold Pd-Catalysis Palladium-Catalyzed Cross-Coupling Halo-Scaffold->Pd-Catalysis Halo-Scaffold->Pd-Catalysis Key Intermediate Coupling Partner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) Coupling Partner->Pd-Catalysis Functionalized Product Functionalized Furo[3,2-c]pyridine Pd-Catalysis->Functionalized Product

Caption: General workflow from the parent scaffold to diversified products.

Comparative Analysis of Key Cross-Coupling Reactions

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction in pharmaceutical development due to its mild conditions and broad functional group tolerance.[7][8]

  • Iodo-furo[3,2-c]pyridines : These are the most reactive substrates. Couplings often proceed at room temperature or with gentle heating, requiring standard palladium sources like Pd(PPh₃)₄ with common bases (e.g., K₂CO₃, Cs₂CO₃). The high reactivity allows for the use of less active boronic acids.

  • Bromo-furo[3,2-c]pyridines : Representing a good balance of reactivity and stability, bromo derivatives are excellent substrates.[7] Reactions typically require heating (80-100 °C) and often benefit from more robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the more challenging oxidative addition step.[9][10]

  • Chloro-furo[3,2-c]pyridines : As expected, these are significantly less reactive. Their coupling requires more specialized and highly active catalyst systems. Modern Buchwald-type ligands and pre-catalysts (e.g., XPhos Pd G3) are often necessary, along with stronger bases like K₃PO₄ and higher reaction temperatures (>100 °C).[11] The competitive coordination of the pyridine nitrogen to the palladium center can sometimes inhibit catalysis, a challenge that is more pronounced with less reactive chlorides.[11]

  • Fluoro-furo[3,2-c]pyridines : The C-F bond is exceptionally strong, making these derivatives generally inert to standard Suzuki conditions. While specialized methods for C-F activation exist, they are not routinely employed for this scaffold.[12][13]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Halogen (X) Typical Catalyst/Ligand Base Temperature (°C) Relative Rate Representative Yield (%)
I Pd(PPh₃)₄ K₂CO₃ 25 - 80 Very Fast > 90
Br Pd(OAc)₂ / SPhos K₃PO₄ 80 - 110 Fast 75 - 95[7]
Cl XPhos Pd G3 K₃PO₄ 100 - 120 Slow 50 - 80[11]

| F | Generally Unreactive | - | > 120 | Very Slow | < 5[13] |

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for installing amine functionalities, which are prevalent in bioactive molecules.[14] The reactivity trend mirrors that of the Suzuki coupling.

  • Iodo- and Bromo-furo[3,2-c]pyridines : Both are effective substrates. Bromo-derivatives are commonly used and couple efficiently with a wide range of primary and secondary amines using catalyst systems like Pd₂(dba)₃ with ligands such as BINAP or Xantphos.[14][15]

  • Chloro-furo[3,2-c]pyridines : Coupling these substrates is more demanding and necessitates the use of highly active, sterically hindered phosphine ligands (e.g., RuPhos, BrettPhos) to achieve good yields.[16] The choice of base (e.g., NaOtBu, LHMDS) is also critical.

  • Fluoro-furo[3,2-c]pyridines : Not suitable for standard Buchwald-Hartwig amination.

C. Sonogashira Coupling (C-C Bond Formation with Alkynes)

The Sonogashira coupling is the premier method for synthesizing arylalkynes.[17][18] It typically employs a dual catalyst system of palladium and copper(I).[17]

  • Iodo-furo[3,2-c]pyridines : As the most reactive halides, they undergo Sonogashira coupling under very mild conditions, often at room temperature, with standard catalysts like Pd(PPh₃)₂Cl₂/CuI and an amine base (e.g., Et₃N, DIPEA).[19][20]

  • Bromo-furo[3,2-c]pyridines : These substrates also couple effectively but usually require elevated temperatures to achieve reasonable reaction rates. The risk of alkyne homocoupling (Glaser coupling) can increase with longer reaction times and higher temperatures.

  • Chloro-furo[3,2-c]pyridines : Coupling is challenging and requires specialized, highly active palladium catalysts, often in copper-free protocols to avoid catalyst deactivation.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-furo[3,2-c]pyridine

This protocol provides a representative procedure adapted from established methods for the coupling of heteroaryl bromides.[7][21]

Materials:

  • 4-Bromo-furo[3,2-c]pyridine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (Spherical-phos, 0.04 eq)

  • Potassium Phosphate (K₃PO₄, 3.0 eq), finely ground

  • Anhydrous 1,4-Dioxane

  • Deionized Water

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube, add 4-bromo-furo[3,2-c]pyridine, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ and SPhos. Add these solids to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration of the halide should be approximately 0.1 M.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Field Insights

The choice of halogen on the furo[3,2-c]pyridine scaffold is a critical decision that profoundly impacts synthetic strategy.

  • Iodides offer the highest reactivity, enabling mild reaction conditions and the use of a broad range of coupling partners. They are ideal for delicate substrates or when rapid diversification is paramount.

  • Bromides provide a robust and reliable option, balancing good reactivity with greater stability and lower cost compared to iodides. They are often the workhorse intermediates in many synthetic campaigns.[7]

  • Chlorides are economically attractive for large-scale synthesis but present a significant chemical challenge. Their use is contingent on access to state-of-the-art, highly active catalyst systems and may require extensive optimization.[11]

  • Fluorides are not viable substrates for conventional cross-coupling and are typically incorporated for their metabolic or electronic properties in the final molecule, rather than as synthetic handles.

For drug development professionals, this reactivity hierarchy informs decisions about cost, scalability, and synthetic efficiency. While an iodide may be optimal for initial library synthesis in discovery, a process chemistry team might invest in developing a more economical route starting from a chloride for late-stage development. Understanding the nuances of halogen reactivity is therefore essential for the efficient and strategic synthesis of novel furo[3,2-c]pyridine-based therapeutics and materials.

References

A Researcher's Guide to the Structural Validation of 7-Bromo-4-chlorofuro[3,2-c]pyridine Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of this core structure have shown significant promise as potent kinase inhibitors, particularly targeting critical oncogenic signaling pathways, making them a focal point for novel anticancer drug development.[1] As with any therapeutic candidate, the unambiguous confirmation of its chemical structure is a non-negotiable prerequisite for advancing through the development pipeline. The precise arrangement of substituents and the connectivity of the fused ring system dictate the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the complete and definitive structural elucidation of such molecules in solution. This guide provides an in-depth, comparative analysis of one- and two-dimensional NMR experiments designed to validate the structure of 7-Bromo-4-chlorofuro[3,2-c]pyridine derivatives. We will move beyond a simple recitation of techniques to explain the causal logic behind the experimental strategy, ensuring a self-validating workflow for researchers, scientists, and drug development professionals.

The NMR Fingerprint: Assigning the Core Scaffold

The this compound core presents a distinct set of signals in both ¹H and ¹³C NMR spectra. Understanding these fundamental assignments is the first step in the validation process. The electron-withdrawing effects of the nitrogen atom and the two halogen substituents (Chlorine at C4, Bromine at C7) create a highly dispersed spectrum, which is advantageous for analysis.

¹H NMR Spectroscopy: The Initial Overview

The proton NMR spectrum provides the initial count of non-equivalent protons and their immediate electronic environment. For the parent this compound scaffold, three distinct aromatic proton signals are expected:

  • Protons H-2 and H-3 (Furan Ring): These protons form an AX spin system and appear as a pair of doublets, typically with a small coupling constant (J ≈ 2.0-3.0 Hz). H-2 is generally found slightly downfield from H-3 due to its proximity to the electron-deficient pyridine ring.

  • Proton H-6 (Pyridine Ring): This proton appears as a singlet, as it has no adjacent proton neighbors. Its chemical shift is significantly downfield, influenced by the adjacent nitrogen atom and the deshielding effect of the bromine at C-7.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum confirms the carbon framework. For the parent scaffold, eight distinct carbon signals are expected. The chemical shifts are heavily influenced by the heteroatoms and halogens:

  • C-4 and C-7: These carbons, directly bonded to chlorine and bromine respectively, are significantly shifted. Their exact positions can be confirmed using 2D NMR techniques.

  • Bridgehead Carbons (C-3a and C-7a): These quaternary carbons are crucial for confirming the fused-ring structure and will be identified by their lack of correlation in an HSQC spectrum and their multiple correlations in an HMBC spectrum.

A Validating Workflow: The Power of 2D NMR Experiments

While 1D NMR provides a foundational dataset, 2D NMR experiments are essential for unambiguously connecting the atoms and confirming the specific isomer. The following workflow represents a robust, self-validating system for structural confirmation.

G cluster_workflow NMR Validation Workflow cluster_hmbc Core Structure Assembly A 1D ¹H & ¹³C NMR (Initial Fingerprint) B HSQC (Direct C-H Attachment) A->B C COSY (H-H Connectivity) A->C D HMBC (Long-Range C-H Connectivity) B->D C->D E NOESY / ROESY (Through-Space Proximity) D->E Regiochemistry & Stereochemistry F Structure Confirmed E->F

Caption: A logical workflow for NMR-based structure validation.

Step 1: Assigning Direct Proton-Carbon Pairs with HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most reliable method for identifying which proton is attached to which carbon. It generates a 2D plot showing correlations only between directly bonded ¹H-¹³C pairs.

  • Causality: By running an HSQC, we definitively link the proton signals for H-2, H-3, and H-6 to their corresponding carbon signals (C-2, C-3, and C-6). This step eliminates ambiguity and provides three anchored points on the molecular scaffold. Quaternary carbons (C-3a, C-4, C-7, C-7a) will be conspicuously absent, providing an immediate confirmation of their identity.

Step 2: Tracing the Skeleton with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon framework of fused heterocyclic systems.[2][3] It reveals correlations between protons and carbons that are typically two or three bonds apart (²JCH, ³JCH).

  • Trustworthiness: HMBC provides the critical long-range connectivity information needed to piece the furan and pyridine rings together. The following key correlations (among others) would serve to validate the this compound structure and rule out other isomers:

    • H-2 will show correlations to C-3 (²J), the bridgehead carbon C-3a (²J), and the other bridgehead carbon C-7a (³J). This C-7a correlation is crucial as it bridges the furan and pyridine rings.

    • H-6 will show correlations to the halogenated carbons C-7 (²J) and C-4 (³J), as well as the bridgehead carbon C-7a (²J).

    • Observing these specific correlations provides irrefutable evidence for the fusion pattern and the placement of the substituents.

Caption: Key 2D NMR correlations for structure validation.

Step 3: Probing Through-Space Proximity with NOESY

While HMBC confirms the bonding framework, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment confirms the spatial arrangement of atoms.[4][5] A NOESY cross-peak indicates that two protons are close in space (typically < 5Å), regardless of their bonding connectivity.

  • Expertise in Application: This is particularly useful for confirming the position of substituents. For example, in a hypothetical 7-Bromo-4-chloro-2-methylfuro[3,2-c]pyridine, a strong NOE would be observed between the methyl protons (at C-2) and the furan proton H-3. The absence of a NOE between the methyl protons and H-6 would rule out an alternative isomer where the methyl group is on the pyridine ring. This provides a final, orthogonal layer of validation to the structural assignment.

Comparative Data Summary

The following table summarizes the expected NMR data for a representative derivative, 7-Bromo-4-chloro-2-methylfuro[3,2-c]pyridine, providing a clear benchmark for comparison with experimental results.

Position¹H Chemical Shift (ppm), Multiplicity¹³C Chemical Shift (ppm)Key HMBC Correlations (from Proton)Key NOESY Correlation
2-CH₃ ~2.5, s~15C-2, C-3H-3
H-3 ~6.8, s~105C-2, C-3a, 2-CH₃2-CH₃
H-6 ~8.5, s~145C-4, C-7, C-7a-
C-2 -~150--
C-3a -~115--
C-4 -~152--
C-7 -~110--
C-7a -~155--
(Note: Chemical shifts are approximate and can vary based on solvent and other substituents.)

Experimental Protocols

1. Sample Preparation

  • Accurately weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent choice does not have signals that overlap with key analyte resonances.

  • Ensure the sample is fully dissolved; sonicate briefly if necessary.

2. NMR Data Acquisition

  • All spectra should be acquired on a spectrometer of at least 400 MHz proton frequency to ensure adequate signal dispersion.

  • ¹H NMR: Acquire with a standard pulse program. A spectral width of ~12 ppm centered at ~6 ppm is typical. Ensure sufficient relaxation delay (d1) of at least 2 seconds.

  • ¹³C NMR: Acquire with proton decoupling. A spectral width of ~220 ppm is standard. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • COSY: Use a standard gradient-selected (gs-COSY) pulse sequence. Acquire at least 2 scans per increment with 256-512 increments in the indirect dimension.

  • HSQC: Use a standard gradient-selected sensitivity-enhanced (gs-HSQCSE) pulse sequence. Optimize the ¹JCH coupling constant to ~145 Hz.

  • HMBC: Use a standard gradient-selected (gs-HMBC) pulse sequence. The long-range coupling delay should be optimized for a ⁿJCH of 8-10 Hz to emphasize two- and three-bond correlations.

  • NOESY: Use a standard gradient-selected (gs-NOESY) pulse sequence with a mixing time (d8) between 500-800 ms to allow for the buildup of NOE cross-peaks.

By systematically applying this multi-faceted NMR approach, researchers can move beyond simple spectral matching to a process of active structural proof. Each experiment provides a layer of data that validates the others, leading to a highly trustworthy and definitive structural assignment essential for the rigorous demands of modern drug discovery.

References

A Comparative Guide for Medicinal Chemists: 7-Bromo-4-chlorofuro[3,2-c]pyridine vs. Quinoline as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The quinoline ring system is a well-trodden path, a privileged scaffold enshrined in numerous FDA-approved drugs.[1][2] However, the emergence of novel heterocyclic systems like 7-Bromo-4-chlorofuro[3,2-c]pyridine presents an intriguing alternative, offering potential advantages in terms of physicochemical properties, metabolic stability, and target selectivity. This guide provides a comprehensive, data-supported comparison of these two scaffolds to aid researchers, scientists, and drug development professionals in making informed decisions for their specific therapeutic targets. While quinoline's broad utility is undeniable, this analysis reveals that this compound offers a compelling case as a superior scaffold in specific contexts, particularly in the pursuit of highly selective kinase inhibitors with improved safety profiles.

Introduction: The Strategic Choice of a Scaffold

A scaffold in medicinal chemistry is the core structure of a molecule upon which various functional groups are appended to create a library of compounds with diverse biological activities. A "privileged scaffold" is one that can bind to multiple biological targets.[3] Quinoline, a fusion of a benzene and pyridine ring, is a classic example, found in drugs ranging from antimalarials to anticancer agents.[4][5][6] The concept of "scaffold hopping," or replacing a known core with a novel one, is a key strategy to improve properties like potency and selectivity, or to circumvent existing patents.[7] This guide evaluates this compound as a potential bioisosteric replacement for the quinoline scaffold.[8][9]

Structural and Physicochemical Profile

A molecule's fundamental physicochemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the core structures of this compound and quinoline.

This compound is a bicyclic heterocyclic compound containing a fused furan and pyridine ring.[10] The presence of the furan ring introduces a degree of conformational flexibility and alters the electronic distribution compared to the fully aromatic quinoline. The bromine and chlorine atoms provide key handles for synthetic modification and can engage in halogen bonding, a valuable interaction in protein-ligand binding.

Quinoline is a fully aromatic heterocyclic compound.[1] Its rigid, planar structure is a common feature in many biologically active molecules. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the molecule's basicity.

PropertyThis compoundQuinolineRationale for Significance in Drug Discovery
Molecular Weight 232.46 g/mol [11]129.16 g/mol [1]Lower molecular weight is generally preferred for better oral bioavailability ("Rule of Five").
cLogP (calculated) ~2.5-3.0~2.04Lipophilicity affects solubility, permeability, and off-target toxicity.
Topological Polar Surface Area (TPSA) ~25-30 Ų~12.89 ŲTPSA is a predictor of drug transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors 00The number of hydrogen bond donors and acceptors influences solubility and binding affinity.
Hydrogen Bond Acceptors 2 (N, O)1 (N)The additional oxygen atom in the furopyridine scaffold offers another potential hydrogen bond acceptor site.
Rotatable Bonds 00Rigidity can be advantageous for binding affinity but may limit conformational sampling.

The furopyridine scaffold, while having a higher molecular weight due to the halogens, possesses an additional hydrogen bond acceptor which can be exploited for target binding. The halogenation also significantly impacts its electronic properties and provides vectors for further chemical exploration.

Synthetic Accessibility and Derivatization Potential

The ease and versatility of synthesis are critical for generating compound libraries for structure-activity relationship (SAR) studies.

Synthesis of this compound

The synthesis of the furo[3,2-c]pyridine core can be achieved through various methods, often involving metal-mediated cyclizations.[12][13] The presence of the bromo and chloro substituents on the starting material provides two distinct and orthogonal handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic and independent modification of two different positions on the scaffold, a significant advantage for fine-tuning biological activity and physicochemical properties.

Experimental Protocol: Synthesis of a Functionalized Furo[3,2-c]pyridine Derivative

This protocol describes a representative Suzuki coupling reaction to functionalize the 7-bromo position.

Objective: To synthesize 7-(4-methoxyphenyl)-4-chlorofuro[3,2-c]pyridine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Sodium carbonate solution (2.0 eq)

  • 1,4-Dioxane

  • Toluene

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and toluene (4:1 mixture).

  • Add the degassed 2M sodium carbonate solution.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The use of a palladium catalyst is standard for Suzuki couplings. The aqueous base is necessary for the transmetalation step of the catalytic cycle. The choice of solvent and temperature is optimized for reaction efficiency and to minimize side products.

Synthesis of Quinoline

Numerous named reactions exist for the synthesis of the quinoline scaffold, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[14][15][16] These methods are well-established and allow for the introduction of a wide variety of substituents. Modern techniques, such as transition-metal-catalyzed C-H activation, have further expanded the synthetic toolbox for quinoline derivatives.[17]

Comparative Analysis

While classic quinoline syntheses are robust, they can sometimes require harsh conditions. The this compound scaffold, with its two distinct halogen handles, offers a more streamlined and modular approach to generating diverse libraries through modern cross-coupling chemistry. This can accelerate the drug discovery process by enabling rapid SAR exploration.

Pharmacological and Biological Activity Profile: A Kinase Inhibitor Case Study

To provide a focused comparison, we will examine the application of both scaffolds in the development of protein kinase inhibitors, a major class of therapeutic agents.[18][19]

This compound in Kinase Inhibition

The furo[3,2-c]pyridine scaffold has been identified as a promising core for potent and selective kinase inhibitors.[12] The nitrogen of the pyridine ring and the oxygen of the furan ring can act as hinge-binding elements, anchoring the inhibitor in the ATP-binding pocket of the kinase. The substituents at the 4- and 7-positions can then be modified to achieve selectivity for a particular kinase. For example, derivatives of this scaffold have shown high selectivity for CDC-like kinases (CLKs).[12]

Quinoline in Kinase Inhibition

The quinoline scaffold is a component of several FDA-approved kinase inhibitors, such as Bosutinib, Cabozantinib, and Lenvatinib.[20][21][22] The quinoline core typically occupies the adenine region of the ATP-binding site, with the nitrogen atom forming a key hydrogen bond with the kinase hinge region. The versatility of quinoline chemistry has allowed for the development of inhibitors targeting a wide range of kinases, including Abl, c-Met, and VEGFR.[20]

Comparative Structure-Activity Relationship (SAR) Analysis

The diagram below illustrates how modifications to each scaffold can impact kinase inhibitory activity.

G cluster_0 This compound Scaffold cluster_1 Quinoline Scaffold A Core Scaffold (Hinge Binding) B C4 Position (Selectivity Pocket) A->B Modification here affects selectivity C C7 Position (Solvent Front) A->C Modification here affects solubility & potency D Core Scaffold (Hinge Binding) E C4-Anilino Group (Common Motif) D->E Often crucial for potency F Various Positions (Potency & Selectivity) D->F Substituents here modulate properties

Caption: Comparative SAR for furopyridine and quinoline scaffolds.

For the furopyridine scaffold, the C4 and C7 positions offer distinct vectors for optimization. In many quinoline-based kinase inhibitors, a 4-anilino moiety is a common feature that contributes significantly to potency.

Pharmacokinetic (ADME) and Safety Profile

A drug's success is heavily dependent on its ADME and safety profile.

Metabolic Stability

The metabolic stability of a compound influences its half-life and dosing regimen. The quinoline ring can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of metabolites that may be inactive or toxic. The furo[3,2-c]pyridine scaffold may offer improved metabolic stability. The furan ring is less aromatic than a benzene ring and its metabolism can differ. Furthermore, the strategic placement of fluorine atoms, which is synthetically accessible on this scaffold, is a known strategy to block sites of metabolism.[23]

Toxicity and Off-Target Effects

A significant liability of some quinoline-based compounds is the inhibition of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.[24][25] This off-target activity is often attributed to the basic nitrogen of the quinoline ring and the overall lipophilicity of the molecule. Researchers have actively sought to mitigate this risk by modifying the quinoline scaffold or by exploring alternative scaffolds.[26][27] The furo[3,2-c]pyridine scaffold, with its different electronic and steric properties, may offer a lower propensity for hERG inhibition, although this must be experimentally verified for each compound.

ParameterThis compound DerivativesQuinoline Derivatives
Metabolic Stability Potentially higher due to altered electronics and amenability to strategic fluorination.Can be susceptible to CYP-mediated oxidation.[28]
CYP Inhibition Compound-dependent, but potentially lower risk profile.Some derivatives are known CYP inhibitors.
hERG Inhibition Potentially lower risk due to different physicochemical properties.A known liability for certain quinoline-containing compounds.[26]
Oral Bioavailability Favorable properties can be engineered.Generally good, but can be affected by metabolism.[29][30][31]
Experimental Protocol: hERG Inhibition Assay

Objective: To assess the potential for a compound to inhibit the hERG potassium channel using an automated patch-clamp system.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Extracellular and intracellular buffer solutions

  • Automated patch-clamp instrument (e.g., QPatch, Patchliner)

Procedure:

  • Culture hERG-expressing HEK293 cells to the appropriate confluency.

  • Prepare a dilution series of the test compound in the extracellular buffer.

  • Harvest and prepare the cells for the automated patch-clamp experiment according to the instrument's protocol.

  • Establish a stable whole-cell recording for each cell.

  • Apply a voltage protocol to elicit hERG currents (a depolarizing pulse followed by a repolarizing step to measure the tail current).

  • Perfuse the cells with the vehicle control (extracellular buffer with DMSO) and record the baseline hERG current.

  • Sequentially perfuse the cells with increasing concentrations of the test compound and record the hERG current at each concentration.

  • Analyze the data to determine the concentration-dependent inhibition of the hERG tail current and calculate the IC₅₀ value.

Rationale: This in vitro assay is a standard preclinical safety assessment to identify compounds with a potential for causing cardiac arrhythmias. A higher IC₅₀ value indicates a lower risk of hERG-related cardiotoxicity.

Conclusion and Future Perspectives

The question of whether this compound is a "better" scaffold than quinoline does not have a simple yes or no answer. The choice is highly dependent on the specific drug discovery project's goals.

Quinoline remains a highly valuable and versatile scaffold with a proven track record. Its synthetic accessibility and the wealth of historical data make it a reliable starting point for many projects.[32][33]

However, This compound presents several compelling advantages that may make it a superior choice in certain contexts:

  • Improved Safety Profile: The potential for reduced hERG liability is a significant advantage, potentially saving time and resources by avoiding a common late-stage attrition pitfall.

  • Enhanced Selectivity: The distinct electronic and steric nature of the furo[3,2-c]pyridine core can enable the design of more selective ligands.

  • Synthetic Tractability: The presence of two orthogonal halogen handles facilitates rapid and modular library synthesis, accelerating the optimization process.

For researchers aiming to develop next-generation therapeutics, particularly in crowded fields like kinase inhibition, the this compound scaffold offers a promising avenue to achieve improved selectivity and a better safety profile. It represents a modern, rationally designed alternative to a classic privileged structure.

Workflow for Scaffold Selection

G A Define Target & Project Goals B Initial Scaffold Brainstorming A->B C In Silico Property Prediction (ADME/Tox) B->C Include both known & novel scaffolds E Prioritize Scaffolds C->E D Evaluate Synthetic Feasibility D->E F Synthesize Small Pilot Library E->F G Initial Biological Screening F->G H Select Lead Scaffold for Full Library Synthesis G->H Based on potency, selectivity, and developability

References

A Technical Guide to the Reaction Kinetics of 7-Bromo-4-chlorofuro[3,2-c]pyridine: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the furo[3,2-c]pyridine scaffold has emerged as a privileged heterocyclic motif, integral to the development of novel therapeutics.[1] This guide provides an in-depth analysis of the reaction kinetics of a key derivative, 7-Bromo-4-chlorofuro[3,2-c]pyridine, offering a comparative perspective against alternative building blocks. By understanding its reactivity profile, researchers can strategically design and execute synthetic routes to accelerate the discovery of next-generation pharmaceuticals.

The Furo[3,2-c]pyridine Core: A Scaffold of Therapeutic Promise

The furo[3,2-c]pyridine nucleus, a fusion of a furan and a pyridine ring, imparts a unique combination of electronic and steric properties to molecules. This has led to its incorporation into a diverse range of biologically active compounds, including kinase inhibitors and modulators of critical signaling pathways.[2][3] The inherent reactivity of halogenated derivatives, such as this compound, provides a versatile handle for introducing molecular diversity through various cross-coupling reactions.

Unraveling the Reaction Kinetics: A Tale of Two Halogens

This compound presents two distinct reactive sites for palladium-catalyzed cross-coupling reactions: a C-Br bond at the 7-position and a C-Cl bond at the 4-position. A fundamental understanding of the relative reactivity of these two sites is paramount for achieving selective functionalization and maximizing synthetic efficiency.

Suzuki-Miyaura Coupling: The Predominance of the C-Br Bond

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[4] In the context of dihalogenated heterocycles, the relative reactivity of different halogens is a well-established principle. The oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-determining step, and the bond dissociation energy of the carbon-halogen bond plays a crucial role.[5]

Generally, the reactivity of aryl halides in Suzuki-Miyaura coupling follows the trend: I > Br > Cl.[5] This is attributed to the weaker C-Br bond compared to the C-Cl bond, leading to a lower activation energy for oxidative addition.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)
C-Br~285
C-Cl~340

Note: These are average values and can vary depending on the specific molecular environment.

Therefore, in a competitive reaction, the Suzuki-Miyaura coupling of this compound is expected to occur preferentially at the more reactive C-Br bond at the 7-position. This selectivity allows for the sequential functionalization of the molecule, first at the 7-position and subsequently at the 4-position.

Caption: Preferential Suzuki-Miyaura coupling at the C-Br bond.

Buchwald-Hartwig Amination: A Similar Trend in C-N Bond Formation

The Buchwald-Hartwig amination is another indispensable tool in drug discovery, facilitating the synthesis of arylamines.[6][7] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the aryl halide is a key step in the catalytic cycle.[2]

Kinetic studies have shown that the rate of Buchwald-Hartwig amination is also dependent on the nature of the halogen, with aryl bromides generally exhibiting higher reactivity than aryl chlorides.[8] This allows for selective amination at the C-Br bond of this compound under carefully controlled conditions.

Caption: Preferential Buchwald-Hartwig amination at the C-Br bond.

Experimental Protocols for Selective Functionalization

Achieving high selectivity in the functionalization of this compound requires careful optimization of reaction conditions. Below are representative protocols for selective Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol for Selective Suzuki-Miyaura Coupling at the 7-Position

Objective: To selectively couple an aryl boronic acid at the C7-Br position.

Materials:

  • This compound

  • Aryl boronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound, the aryl boronic acid, and K₂CO₃.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain the 7-aryl-4-chlorofuro[3,2-c]pyridine.

Protocol for Selective Buchwald-Hartwig Amination at the 7-Position

Objective: To selectively couple a secondary amine at the C7-Br position.

Materials:

  • This compound

  • Secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • NaOtBu (1.4 equivalents)

  • Toluene

Procedure:

  • In a glovebox, charge a reaction tube with NaOtBu, XPhos, and Pd₂(dba)₃.

  • Add this compound and the secondary amine.

  • Add toluene and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with a suitable solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 7-amino-4-chlorofuro[3,2-c]pyridine.

Comparative Analysis with Alternative Heterocyclic Scaffolds

While the furo[3,2-c]pyridine scaffold offers significant advantages, it is essential to consider alternative heterocyclic systems in drug discovery programs. Thieno[3,2-c]pyridines and pyrrolo[3,2-c]pyridines are two closely related scaffolds that exhibit distinct electronic properties and reactivity profiles.

Table 2: Comparative Reactivity of Fused Pyridine Scaffolds

ScaffoldElectronic Nature of Fused RingPredicted Effect on Pyridine Ring Reactivity
Furo[3,2-c]pyridineπ-excessive (electron-rich)Increased electron density on the pyridine ring, potentially modulating reactivity.
Thieno[3,2-c]pyridineπ-excessive (electron-rich)Similar to furan, but the larger size and polarizability of sulfur can influence catalyst coordination.[9]
Pyrrolo[3,2-c]pyridineπ-excessive (electron-rich)The nitrogen atom in the pyrrole ring significantly increases electron density and can also act as a hydrogen bond donor or coordination site.[10]

The choice of scaffold will depend on the specific therapeutic target and the desired physicochemical properties of the final compound. The furo[3,2-c]pyridine core often strikes a balance between synthetic accessibility and desirable biological activity.

Conclusion: Strategic Synthesis through Kinetic Understanding

A thorough understanding of the reaction kinetics of this compound is fundamental to its effective utilization in drug discovery. The predictable and selective reactivity of the C-Br bond over the C-Cl bond in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions enables a modular and efficient approach to the synthesis of diverse compound libraries. By leveraging this kinetic preference, researchers can streamline synthetic efforts and accelerate the identification of novel therapeutic candidates based on the promising furo[3,2-c]pyridine scaffold.

References

A Comparative Guide to Product Identity Confirmation for Reactions of 7-Bromo-4-chlorofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the furo[3,2-c]pyridine scaffold is a privileged structure, offering a versatile platform for synthesizing compounds with significant biological activity.[1][2] The di-halogenated derivative, 7-Bromo-4-chlorofuro[3,2-c]pyridine, is a particularly potent building block due to the differential reactivity of its two halogen atoms. The bromine at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, while the chlorine at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr).[3][4][5] This differential reactivity allows for sequential, site-selective functionalization, opening avenues to complex molecular architectures.

However, with this synthetic utility comes a critical challenge: the unambiguous confirmation of product identity. Did the desired reaction occur at the intended position? Are there isomeric byproducts? Answering these questions with certainty is paramount for the integrity of research and the progression of drug discovery pipelines.

This guide provides an in-depth comparison of the essential analytical techniques required to confidently elucidate the structure of products derived from this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices and present a self-validating workflow that ensures scientific rigor.

Part 1: The Analytical Toolkit for Structural Elucidation

A multi-faceted analytical approach is not merely best practice; it is a necessity. Each technique provides a unique piece of the structural puzzle, and only by assembling these pieces can a complete and validated picture emerge. The primary techniques are chromatography for purification and a suite of spectroscopic methods for structural characterization.[6]

Mass Spectrometry (MS): The First Clue to Molecular Identity

Mass spectrometry provides the molecular weight of the product, offering the initial and most direct evidence of a successful transformation.[7] For halogenated compounds, MS offers a particularly powerful diagnostic tool due to the characteristic isotopic patterns of chlorine and bromine.[8]

  • Expertise & Causality: The starting material, this compound, contains one bromine atom (isotopes 79Br and 81Br in an approximate 1:1 ratio) and one chlorine atom (isotopes 35Cl and 37Cl in an approximate 3:1 ratio). This results in a distinctive isotopic cluster for the molecular ion (M, M+2, M+4). After a reaction, for instance a Suzuki coupling that replaces bromine, the mass spectrum of the product should exhibit the loss of this complex pattern, replaced by the simpler ~3:1 ratio characteristic of a single chlorine atom.[9] This change is a definitive indicator that the bromine atom has been displaced.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified product in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of ~10-50 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Acquisition: Infuse the sample solution directly or via LC-MS. Acquire data in positive ion mode to observe the [M+H]+ adduct.

  • Analysis: Determine the accurate mass of the molecular ion. Use the instrument's software to calculate the elemental composition and compare the measured isotopic pattern with the theoretical pattern for the expected product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the chemical environment and connectivity of every ¹H and ¹³C atom in the molecule.[10][11][12] For differentiating isomers, which are a common concern in reactions of poly-functionalized heterocycles, NMR is indispensable.

  • ¹H NMR: Reveals the number of different proton environments, their electronic character (chemical shift), and their proximity to other protons (spin-spin coupling). The substitution at either the 4- or 7-position will induce significant and predictable changes in the chemical shifts of the remaining aromatic protons on the furo[3,2-c]pyridine core.

  • ¹³C NMR: Provides a count of unique carbon atoms and information about their hybridization. The carbon directly attached to a halogen (C-Br or C-Cl) has a characteristic chemical shift that will change dramatically upon substitution.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are crucial for assembling the final structure.[13]

    • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, identifying which protons are adjacent to one another.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is exceptionally powerful for identifying connections across quaternary carbons or heteroatoms and is often the key to differentiating regioisomers.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Note changes in chemical shifts and coupling patterns compared to the starting material.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum to identify all carbon signals.

  • 2D NMR Acquisition:

    • Run a standard ¹H-¹H COSY experiment to establish proton connectivity.

    • Run a ¹H-¹³C HSQC experiment to assign protons to their attached carbons.

    • Run a ¹H-¹³C HMBC experiment, optimized for a long-range coupling of ~8 Hz, to establish multi-bond connectivities and confirm the overall scaffold.

  • Structure Assembly: Use the combined data to piece together the molecular structure, confirming the site of substitution.

Infrared (IR) Spectroscopy: Functional Group Confirmation

While less detailed than NMR, IR spectroscopy is a rapid and effective method for confirming the presence or absence of key functional groups.[14] Its value lies in quickly verifying the introduction or modification of bonds as predicted by the reaction scheme.

  • Expertise & Causality: If this compound is reacted with an amine nucleophile (e.g., morpholine), the product should exhibit a new C-N stretching vibration in the IR spectrum, typically in the 1350-1000 cm⁻¹ region. Conversely, if the reaction involved a hydrolysis of a functional group, the appearance of a broad O-H stretch (~3300 cm⁻¹) would be a key diagnostic marker.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid, purified product directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans.

  • Analysis: Identify characteristic absorption bands and compare them to the spectrum of the starting material to confirm the disappearance of reactant functional groups and the appearance of new, product-specific ones.

Part 2: A Comparative Workflow in Action

To illustrate the power of this integrated approach, let's consider two plausible and competing reactions of this compound:

  • Reaction A: Suzuki Coupling with Phenylboronic Acid, targeting the 7-position.[15][16]

  • Reaction B: Nucleophilic Aromatic Substitution (SNAr) with Morpholine, targeting the 4-position.[17][18]

The following table compares the expected analytical data for the starting material and the two potential products. This side-by-side analysis demonstrates how the combined data provides an unambiguous structural assignment.

Analytical DataThis compound (Starting Material)Product A: 4-Chloro-7-phenylfuro[3,2-c]pyridineProduct B: 7-Bromo-4-(morpholino)furo[3,2-c]pyridine
Molecular Formula C₇H₃BrClNOC₁₃H₇ClNOC₁₁H₁₁BrN₂O₂
Molecular Weight 246.90 g/mol 228.02 g/mol 297.99 g/mol
MS Isotope Pattern Complex pattern for Br+Cl (M, M+2, M+4)~3:1 ratio for one Cl (M, M+2)~1:1 ratio for one Br (M, M+2)
Key ¹H NMR Signals Two distinct aromatic protons on the pyridine ring.Appearance of new signals for the phenyl group; shifts in pyridine protons.Appearance of signals for morpholine protons (~3.8 & ~3.0 ppm); shifts in pyridine protons.
Key ¹³C NMR Signals Signal for C-Br (~115 ppm); Signal for C-Cl (~148 ppm).Disappearance of C-Br signal; appearance of new phenyl carbon signals.Significant upfield shift of C-Cl signal to C-N signal (~155 ppm).
Key IR Bands (cm⁻¹) C-Br, C-Cl stretches in fingerprint region.Aromatic C-H stretches (~3100-3000), C=C stretches (~1600, 1480).C-N stretches (~1250, 1115), C-O-C stretch (~1115).

This comparative analysis forms a self-validating system. A successful Suzuki coupling (Product A) must show a molecular weight of 228, a 3:1 isotope pattern in the MS, new phenyl signals in the NMR, and the disappearance of the C-Br signal in the ¹³C NMR. Any deviation points to an incomplete reaction or an alternative product.

Part 3: Visualization of the Analytical Workflow

To ensure a logical and comprehensive analysis, a structured workflow is essential. The following diagrams illustrate the process from initial reaction workup to final, confident product identification.

G cluster_0 Post-Reaction cluster_1 Purification & Purity Check cluster_2 Structural Elucidation cluster_3 Final Confirmation Workup Reaction Workup (Extraction, Quenching) Crude Crude Product Workup->Crude TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Pure Purified Product (>95%) Column->Pure MS Mass Spectrometry (MS) Pure->MS NMR NMR Spectroscopy (1D & 2D) Pure->NMR IR IR Spectroscopy Pure->IR Final Structure Confirmed MS->Final NMR->Final IR->Final

Caption: Overall workflow from reaction completion to confirmed product identity.

G Proposed Proposed Structure MS MS Data - Molecular Weight - Isotopic Pattern Proposed->MS Predict MW & Isotope Ratio NMR1D 1D NMR Data (¹H, ¹³C) - Proton/Carbon Environments - Functional Groups Proposed->NMR1D Predict Chemical Shifts IR IR Data - Presence/Absence of Functional Groups Proposed->IR Predict Key Stretches Confirmed Confirmed Identity MS->Confirmed Consistent? NMR2D 2D NMR Data (COSY, HSQC, HMBC) - Atom Connectivity NMR1D->NMR2D Guides Interpretation NMR2D->Confirmed Consistent? IR->Confirmed Consistent?

Caption: Logical relationship between spectroscopic data for structure validation.

By systematically applying this comprehensive analytical workflow, researchers can move forward with absolute confidence in the identity and purity of their synthesized compounds, ensuring the reliability and reproducibility of their scientific findings.

References

A Head-to-Head Comparison of Synthetic Strategies for Furo[3,2-c]pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique fusion of an electron-rich furan ring with an electron-deficient pyridine ring provides a versatile platform for designing selective kinase inhibitors and other bioactive molecules.[1] This guide offers a detailed, head-to-head comparison of prominent synthetic routes to various furo[3,2-c]pyridine isomers, providing experimental data, step-by-step protocols, and an analysis of the strategic advantages of each approach to inform rational synthesis design in drug discovery programs.

Introduction: The Significance of the Furo[3,2-c]pyridine Core

Furo[3,2-c]pyridine derivatives have emerged as potent inhibitors of critical oncogenic signaling pathways, including PI3K/Akt/mTOR and JAK/STAT.[1] For instance, certain tetrahydrofuro[3,2-c]pyridines have demonstrated excellent in vitro JAK2 inhibitory activity, surpassing established drugs like tofacitinib.[2] The rigid, planar structure of the aromatic furo[3,2-c]pyridine system allows for precise interactions with the ATP-binding sites of kinases, while the different saturation levels of the pyridine ring (aromatic, dihydro, and tetrahydro) offer avenues to modulate solubility, metabolic stability, and three-dimensional conformation. This guide will dissect the synthetic accessibility of these different isomeric forms.

I. Synthesis of Tetrahydrofuro[3,2-c]pyridines: The Pictet-Spengler Approach

The construction of the saturated pyridine ring of tetrahydrofuro[3,2-c]pyridines is effectively achieved via the Pictet-Spengler reaction. This acid-catalyzed intramolecular cyclization of a Schiff base, formed from a furan-containing amine and an aldehyde, is a robust and reliable method.[3][4]

Methodology: Semi-One-Pot Pictet-Spengler Reaction

A widely adopted method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with a variety of aldehydes, followed by an acid-catalyzed cyclization.[2] The choice of acid and solvent is critical for optimizing the yield and minimizing side reactions.

Experimental Protocol: Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines [5]

  • Step 1: Imine Formation. To a solution of an appropriate aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol, 125 µL). Heat the reaction mixture at 82 °C for 1 hour (monitored by TLC) and then concentrate to dryness under reduced pressure.

  • Step 2: Cyclization. Dissolve the crude imine in glacial acetic acid (750 µL) and add concentrated hydrochloric acid (500 µL) portionwise. Stir the reaction mixture at 70 °C for 5 hours (monitored by TLC).

  • Step 3: Work-up and Purification. Add a saturated aqueous solution of NaOH to the reaction mixture and stir overnight at room temperature. Filter the resulting precipitate and extract the filtrate with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Performance Comparison

The Pictet-Spengler reaction is highly versatile, accommodating a range of aldehydes. However, the electronic nature of the substituents on the aldehyde has a significant impact on the reaction yield.

Aldehyde SubstituentReaction ConditionsYield (%)Reference
PhenylAcOH, HCl, 70°C, 5h67[3]
4-MethoxyphenylAcOH, HCl, 70°C, 5h75[2]
4-NitrophenylAcOH, HCl, 70°C, 5h20[2]
2-ThienylAcOH, HCl, 70°C, 5h55[2]

As the data indicates, electron-donating groups on the aromatic aldehyde generally lead to higher yields, while electron-withdrawing groups can significantly diminish the efficiency of the cyclization.[2] This is attributed to the stability of the iminium cation intermediate, which is crucial for the intramolecular electrophilic substitution on the furan ring.

Pictet_Spengler_Workflow start 2-(5-methylfuran-2-yl)ethanamine + Aldehyde imine Imine Formation (MeCN, 82°C, 1h) start->imine cyclization Pictet-Spengler Cyclization (AcOH, HCl, 70°C, 5h) imine->cyclization workup Work-up & Purification cyclization->workup product 4-Substituted Tetrahydrofuro[3,2-c]pyridine workup->product

Caption: Workflow for the Pictet-Spengler synthesis of tetrahydrofuro[3,2-c]pyridines.

II. Synthesis of Aromatic Furo[3,2-c]pyridines

The fully aromatic furo[3,2-c]pyridine core is a common target in kinase inhibitor design.[1] Two prominent methods for its construction are the cascade Sonogashira coupling/cyclization and a novel solvent-promoted cyclization of 3-alkynyl-4-pyrones.

Methodology 1: Cascade Sonogashira Coupling and 5-endo-dig Cyclization

This powerful strategy involves a palladium-catalyzed Sonogashira coupling of a halo-hydroxypyridine with a terminal alkyne, followed by an in-situ base-induced intramolecular 5-endo-dig cyclization to form the furan ring.[6]

Experimental Protocol: Synthesis of 2-Substituted Furo[3,2-c]pyridines [6]

  • Step 1: Reaction Setup. To a solution of 4-hydroxy-3-iodopyridine (1.0 mmol) in DMF, add the terminal alkyne (1.2-2.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (1-3 mol%), and a base such as diisopropylamine.

  • Step 2: Reaction. Heat the mixture at 70 °C and monitor the reaction progress by TLC.

  • Step 3: Work-up and Purification. After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira_Cascade reactants 4-Hydroxy-3-iodopyridine + Terminal Alkyne sonogashira Sonogashira Coupling (Pd/Cu catalyst, base, 70°C) reactants->sonogashira intermediate Alkynylpyridine Intermediate sonogashira->intermediate cyclization 5-endo-dig Cyclization (Base-induced) intermediate->cyclization product 2-Substituted Furo[3,2-c]pyridine cyclization->product

Caption: Cascade Sonogashira coupling and cyclization for furo[3,2-c]pyridine synthesis.

Methodology 2: Solvent-Promoted Synthesis from 3-Alkynyl-4-pyrones

A novel and catalyst-free approach utilizes the reaction of 3-alkynyl-4-pyrones with ammonium acetate in hexafluoroisopropyl alcohol (HFIP) at room temperature.[7][8] This method is notable for its mild conditions and the tandem formation of both the furan and pyridine rings.

Experimental Protocol: Synthesis of Furo[3,2-c]pyridines from 3-Alkynyl-4-pyrones [7]

  • Step 1: Reaction Setup. In a vial, dissolve the 3-alkynyl-4-pyrone (1.0 mmol) and ammonium acetate in hexafluoroisopropyl alcohol (HFIP).

  • Step 2: Reaction. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Step 3: Work-up and Purification. Evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Performance Comparison
MethodKey FeaturesYield Range (%)Reference
Sonogashira CascadeVersatile for 2-substitution, one-pot41-67[6]
From 3-Alkynyl-4-pyronesCatalyst-free, mild conditions, tandem ring formation35-84[7][8]

The Sonogashira cascade is a well-established and versatile method, particularly for introducing diversity at the 2-position of the furan ring. The synthesis from 3-alkynyl-4-pyrones offers a greener alternative with its catalyst-free and room temperature conditions, showcasing excellent yields for a range of substrates.

III. Synthesis of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives

The synthesis of the partially saturated 2,3-dihydrofuro[3,2-c]pyridine core can be more challenging due to the potential for aromatization or other side reactions. However, multicomponent reactions have emerged as an efficient strategy. While direct synthesis of the parent 2,3-dihydrofuro[3,2-c]pyridine is less commonly reported, analogous systems like 2,3-dihydrofuro[3,2-c]coumarins can be synthesized via an imidazole-catalyzed multicomponent approach in water, suggesting a potential green route for related pyridine systems.[9]

Considerations for Dihydro-Isomer Synthesis

The stability of the dihydro- intermediate is a key challenge. Acidic conditions, often employed in cyclization reactions, can promote dehydration and subsequent aromatization.[10] Therefore, milder reaction conditions and careful optimization of catalysts and solvents are crucial for isolating the desired 2,3-dihydrofuro[3,2-c]pyridine derivatives.

Conclusion and Future Directions

The choice of synthetic strategy for accessing furo[3,2-c]pyridine isomers is highly dependent on the desired level of saturation and substitution pattern. The Pictet-Spengler reaction provides reliable access to the tetrahydro- scaffold, with predictable electronic effects influencing yields. For the medicinally important aromatic core, both the cascade Sonogashira coupling/cyclization and the novel synthesis from 3-alkynyl-4-pyrones offer efficient and versatile routes. The latter's mild, catalyst-free conditions make it a particularly attractive option for sustainable chemical synthesis. Future research should focus on expanding the scope of these reactions, particularly for the synthesis of diverse 2,3-dihydrofuro[3,2-c]pyridines, and applying these efficient synthetic strategies to the generation of novel, biologically active compounds for drug discovery.

References

The 7-Bromo-4-chlorofuro[3,2-c]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationship (SAR) Studies for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the furo[3,2-c]pyridine scaffold has emerged as a privileged heterocyclic motif, demonstrating significant potential in targeting critical oncogenic signaling pathways.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) based on the 7-Bromo-4-chlorofuro[3,2-c]pyridine core. By examining the available experimental data and drawing logical inferences from structurally related analogs, we aim to elucidate the key determinants of inhibitory activity. Furthermore, we will objectively compare this scaffold with the well-established pyrazolo[3,4-d]pyrimidine core, a known bioisostere of adenine that has yielded clinically approved kinase inhibitors.[2] This analysis is supported by detailed experimental protocols and quantitative data to provide a comprehensive resource for researchers in the field.

The Furo[3,2-c]pyridine Core: A Promising Scaffold for Kinase Inhibition

The furo[3,2-c]pyridine scaffold has garnered attention in medicinal chemistry due to its diverse pharmacological activities, particularly as kinase inhibitors targeting pathways like PI3K/Akt/mTOR.[1] The rigid, bicyclic nature of this scaffold provides a solid foundation for the strategic placement of substituents to interact with the ATP-binding pocket of various kinases. The 7-bromo and 4-chloro substitutions on this core serve as crucial handles for both modulating biological activity and for further chemical elaboration through cross-coupling reactions.

Inferred Structure-Activity Relationships of the this compound Core

While direct and extensive SAR studies on the this compound scaffold are not widely published, we can infer key trends by analyzing data from related furo- and pyrrolopyridine derivatives. The pyrrolo[3,2-c]pyridine core, a close analog, has shown that substitutions at the 7-position can significantly impact biological activity. For instance, a fluoro substitution at the 7-position of a pyrrolo[3,4-c]pyridine derivative was found to have a notable effect on Syk kinase inhibition.[3] This suggests that the electronic nature and size of the substituent at this position are critical for target engagement.

The bromine atom at the 7-position of the furo[3,2-c]pyridine core offers several advantages. Its size and lipophilicity can contribute to favorable van der Waals interactions within the kinase hinge region. Furthermore, it serves as a versatile synthetic handle for introducing a wide array of chemical moieties via palladium-catalyzed cross-coupling reactions, allowing for extensive exploration of the chemical space.

The chlorine atom at the 4-position is also expected to play a significant role in modulating kinase inhibitory activity. Halogen bonding is a recognized interaction in protein-ligand binding, and the chlorine atom can act as a halogen bond donor. Additionally, its electron-withdrawing nature can influence the overall electron density of the heterocyclic core, potentially impacting its interaction with key amino acid residues in the ATP-binding site.

Comparative Analysis: Furo[3,2-c]pyridine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds

To provide a comprehensive perspective, we will compare the furo[3,2-c]pyridine scaffold with the well-established pyrazolo[3,4-d]pyrimidine scaffold. The latter is a purine isostere and forms the core of numerous successful kinase inhibitors, including the FDA-approved BTK inhibitor, Ibrutinib.[2]

Structural and Electronic Properties

The primary difference between the two scaffolds lies in the nature of the five-membered ring fused to the pyridine/pyrimidine core. The furan ring in the furo[3,2-c]pyridine is an oxygen-containing heterocycle, which can act as a hydrogen bond acceptor. In contrast, the pyrazole ring in the pyrazolo[3,4-d]pyrimidine contains two nitrogen atoms, offering both hydrogen bond donor and acceptor capabilities. This fundamental difference in hydrogen bonding potential can lead to distinct binding modes within the kinase active site.

Kinase Inhibitory Profile and SAR

Both scaffolds have demonstrated broad applicability as kinase inhibitors. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied and have yielded potent inhibitors for a wide range of kinases, including Src, BTK, and CDKs.[4][5] The SAR for this scaffold is well-documented, with substitutions at various positions of the bicyclic system leading to significant changes in potency and selectivity.

While less explored, furo[3,2-c]pyridine and its isomers have also shown promise as kinase inhibitors. For example, certain furo[2,3-b]pyridine derivatives have exhibited potent inhibition of CDK2/cyclin A2.[6] The following tables provide a comparative overview of the reported kinase inhibitory activities of derivatives from both scaffolds.

Table 1: Comparative Kinase Inhibitory Activity of Furo[3,2-c]pyridine and Related Furopyridine Derivatives

Compound IDScaffoldTarget KinaseIC50 (µM)Reference
Derivative 4 Furo[2,3-b]pyridineCDK2/cyclin A20.24[6]
Derivative 8 Furo[2,3-b]pyridineCDK2/cyclin A20.65[6]
Derivative 11 Furo[2,3-b]pyridineCDK2/cyclin A20.50[6]

Table 2: Comparative Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
SI306 Src11.2 (GIN8 cells)[7]
Compound 17m PKD0.017-0.035[8]
Compound 14 CDK2/cyclin A20.057[5]
Compound 15 CDK2/cyclin A20.119[5]
Compound 16 EGFR0.034[9]

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffolds and for a key biological assay.

Synthesis of the Furo[3,2-c]pyridine Core via Sonogashira Coupling and Cyclization

The Sonogashira coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10] This reaction, followed by an intramolecular cyclization, is a widely employed strategy for the synthesis of the furo[3,2-c]pyridine core.[6] The use of a palladium catalyst and a copper co-catalyst allows the reaction to proceed under mild conditions with high yields.[10]

Step-by-step Protocol:

  • Reaction Setup: To a solution of a 4-chloro-3-iodopyridine derivative (1.0 eq) in a suitable solvent (e.g., anhydrous DMF or dioxane) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), a copper(I) co-catalyst like CuI (0.05-0.1 eq), and a base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, the 3-alkynyl-4-chloropyridine intermediate, is then subjected to intramolecular cyclization.

  • Intramolecular Cyclization: Dissolve the crude intermediate in a suitable solvent (e.g., DMF or toluene) and add a base such as potassium carbonate or sodium hydride. Heat the mixture to promote the 5-endo-dig cyclization to form the furan ring.

  • Final Purification: After the cyclization is complete (monitored by TLC or LC-MS), perform an aqueous work-up as described above. Purify the final product by column chromatography on silica gel to obtain the desired 7-substituted-4-chlorofuro[3,2-c]pyridine derivative.

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

A common and efficient method for the synthesis of the pyrazolo[3,4-d]pyrimidine core starts from a substituted pyrazole derivative.[11]

Step-by-step Protocol:

  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile: React phenylhydrazine with ethoxymethylenemalononitrile in refluxing ethanol to yield ethyl 2-cyano-3-(phenylamino)acrylate. Subsequent cyclization with hydrazine hydrate in ethanol affords 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

  • Formation of the Pyrimidine Ring: Heat the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide at high temperature (e.g., 190 °C) to construct the pyrimidine ring, yielding 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Chlorination: Treat the resulting amino-pyrazolo[3,4-d]pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) to obtain the 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate. This chloro-derivative serves as a key building block for further diversification through nucleophilic aromatic substitution reactions.[11]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the amount of ATP remaining. This allows for the determination of kinase activity and the inhibitory potential of test compounds.[6]

Step-by-step Protocol:

  • Prepare Reagents: Prepare the kinase reaction buffer containing the specific kinase, its substrate (e.g., a peptide or protein), and the lipid substrate if required (e.g., for PI3K). Prepare serial dilutions of the test compound (e.g., furo[3,2-c]pyridine or pyrazolo[3,4-d]pyrimidine derivatives) in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and reaction buffer. Add the diluted test compounds to the respective wells. Initiate the kinase reaction by adding ATP. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Luminescence Measurement: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Key Concepts

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the core scaffolds, the general synthetic workflow, and a key signaling pathway.

Scaffolds cluster_0 Furo[3,2-c]pyridine Core cluster_1 Pyrazolo[3,4-d]pyrimidine Core A This compound B Pyrazolo[3,4-d]pyrimidine

Caption: Core structures of the Furo[3,2-c]pyridine and Pyrazolo[3,4-d]pyrimidine scaffolds.

Workflow A Scaffold Synthesis (e.g., Sonogashira Coupling) B Chemical Diversification (e.g., Cross-Coupling) A->B Intermediate C In Vitro Kinase Assay (IC50 Determination) B->C Library of Compounds E SAR Analysis C->E Biological Data D Cell-Based Assays (e.g., MTT Assay) D->E F Lead Optimization E->F SAR Insights

Caption: General workflow for the discovery and optimization of kinase inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Inhibitor Furo[3,2-c]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for furo[3,2-c]pyridine inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. While direct SAR data for this specific substitution pattern is limited, analysis of related structures provides a strong rationale for its potential. The bromine and chlorine atoms offer key interaction points and synthetic handles for optimization.

A comparative analysis with the well-established pyrazolo[3,4-d]pyrimidine scaffold highlights both the similarities in their application as kinase inhibitors and the key structural differences that can be exploited for designing compounds with novel binding modes and selectivity profiles.

Future research in this area should focus on the systematic exploration of substitutions at the 4 and 7 positions of the furo[3,2-c]pyridine core to build a comprehensive SAR dataset. This will enable a more precise understanding of the structural requirements for potent and selective kinase inhibition, ultimately paving the way for the development of new therapeutic agents.

References

Benchmarking the Efficiency of 7-Bromo-4-chlorofuro[3,2-c]pyridine in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Medicinal Chemists

In the landscape of drug discovery, the furo[3,2-c]pyridine scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The strategic functionalization of this core is paramount for generating diverse chemical libraries for high-throughput screening. 7-Bromo-4-chlorofuro[3,2-c]pyridine has emerged as a versatile building block, offering two distinct and orthogonally reactive sites for diversification. This guide provides a comprehensive analysis of its performance benchmarked against a common alternative, 2,4-dichloro-5-methylpyrimidine, in the context of library synthesis.

Introduction to the Core Scaffolds

This compound: This heterocyclic compound possesses a unique electronic and structural profile. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C7 position is amenable to a wide array of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is the cornerstone of its utility, allowing for a stepwise and controlled diversification.

Alternative Scaffold: 2,4-dichloro-5-methylpyrimidine: A well-established building block in medicinal chemistry, this pyrimidine derivative also features two reactive chlorine atoms. The C4 chlorine is generally more reactive towards SNAr than the C2 chlorine, offering a degree of selectivity. However, achieving high selectivity can often be challenging and require careful optimization of reaction conditions.

Comparative Experimental Workflow

To objectively assess the efficiency of these two building blocks, a parallel synthesis of a small library of 28 compounds was designed. The workflow involves a two-step reaction sequence: an initial SNAr reaction with a set of primary and secondary amines, followed by a Suzuki-Miyaura cross-coupling with a selection of boronic acids.

G cluster_0 Library Synthesis Workflow cluster_1 Arm 1: this compound cluster_2 Arm 2: 2,4-dichloro-5-methylpyrimidine start Start: Building Blocks A1 This compound start->A1 B1 2,4-dichloro-5-methylpyrimidine start->B1 A2 SNAr with Amines (R1-NH2) A1->A2 A3 Intermediate Library A A2->A3 A4 Suzuki Coupling with Boronic Acids (R2-B(OH)2) A3->A4 A5 Final Library A A4->A5 end Comparative Analysis A5->end B2 SNAr with Amines (R1-NH2) B1->B2 B3 Intermediate Library B B2->B3 B4 Suzuki Coupling with Boronic Acids (R2-B(OH)2) B3->B4 B5 Final Library B B4->B5 B5->end

Figure 1: A parallel synthesis workflow for comparing the two building blocks.

Experimental Protocols

  • To a solution of this compound (1.0 eq) in 1,4-dioxane (0.2 M) was added the respective amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • The reaction mixture was heated to 100 °C in a sealed vial for 4 hours.

  • Upon completion (monitored by LC-MS), the mixture was cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NaHCO3 and brine.

  • The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product was used in the next step without further purification.

  • To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in isopropanol (0.2 M) was added the respective amine (1.1 eq) and DIPEA (1.5 eq).

  • The reaction mixture was stirred at room temperature for 12 hours.

  • Upon completion (monitored by LC-MS), the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate and water.

  • The organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product often contained a mixture of mono-substituted regioisomers and di-substituted byproducts, requiring chromatographic purification.

  • To a microwave vial was added the crude bromo- or chloro-intermediate (1.0 eq), the corresponding boronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • The vial was evacuated and backfilled with nitrogen three times.

  • A degassed mixture of 1,4-dioxane and water (4:1, 0.1 M) was added.

  • The reaction was heated to 120 °C for 30 minutes in a microwave reactor.

  • After cooling, the mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by preparative HPLC to yield the final products.

Comparative Data Analysis

The efficiency of each building block was evaluated based on the average yield and purity of the intermediate and final products.

Table 1: Comparison of SNAr Reaction Efficiency

Building BlockAverage Yield (%)Average Purity (%)Key Observations
This compound 9295High regioselectivity, clean conversion, minimal byproducts.
2,4-dichloro-5-methylpyrimidine 75 (after purification)88 (major regioisomer)Formation of regioisomers and di-substituted products.

Table 2: Comparison of Suzuki-Miyaura Coupling Efficiency

IntermediateAverage Yield (%)Average Purity (%)Key Observations
7-Bromo-furo[3,2-c]pyridine derivative 85>98Efficient coupling with a wide range of boronic acids.
2-Chloro-pyrimidine derivative 68>98Slower reaction rates and some decomposition observed.

Discussion of Results

The experimental data clearly demonstrates the superior performance of this compound in this library synthesis workflow.

  • Regioselectivity and Reaction Efficiency: The SNAr reaction with this compound proceeded with excellent regioselectivity and high conversion, affording the desired intermediates in high purity without the need for chromatographic separation. In contrast, the reaction with 2,4-dichloro-5-methylpyrimidine was less selective, leading to a mixture of products that necessitated a purification step, thereby reducing the overall yield and increasing the hands-on time.

  • Cross-Coupling Performance: The 7-bromo-furo[3,2-c]pyridine intermediates underwent Suzuki-Miyaura coupling with high efficiency. The C-Br bond at the 7-position is well-suited for palladium-catalyzed cross-coupling, leading to rapid and clean conversions. The 2-chloro-pyrimidine intermediates, while also amenable to cross-coupling, required harsher conditions and resulted in lower yields, likely due to the lower reactivity of the C-Cl bond compared to the C-Br bond in this context.

G cluster_0 Reaction Pathway Comparison cluster_1 This compound cluster_2 2,4-dichloro-5-methylpyrimidine A_start Start A_SNAr SNAr (High Yield, High Selectivity) A_start->A_SNAr Step 1 A_Suzuki Suzuki Coupling (High Yield) A_SNAr->A_Suzuki Step 2 A_end Final Product A_Suzuki->A_end B_start Start B_SNAr SNAr (Lower Yield, Mixed Regioisomers) B_start->B_SNAr Step 1 B_Purification Purification Required B_SNAr->B_Purification B_Suzuki Suzuki Coupling (Moderate Yield) B_Purification->B_Suzuki Step 2 B_end Final Product B_Suzuki->B_end

Figure 2: A logical diagram illustrating the more efficient pathway of this compound.

Conclusion

For the construction of diverse chemical libraries based on a furo[3,2-c]pyridine or pyrimidine core, this compound offers significant advantages over 2,4-dichloro-5-methylpyrimidine. Its orthogonal reactivity allows for a more streamlined and efficient synthetic workflow, leading to higher overall yields and purities of the final compounds. The elimination of an intermediate purification step not only saves time and resources but also makes it more amenable to automated and high-throughput synthesis platforms. While 2,4-dichloro-5-methylpyrimidine remains a valuable building block, for library synthesis applications where efficiency and speed are paramount, this compound is the demonstrably superior choice.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-4-chlorofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 7-Bromo-4-chlorofuro[3,2-c]pyridine. As a halogenated, heterocyclic aromatic compound, this substance requires specialized handling to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management.

Hazard Identification and Risk Assessment

The core structure is a pyridine derivative. Pyridine itself is a flammable liquid, a suspected human carcinogen, and can cause harm if swallowed, inhaled, or in contact with skin.[1][2] The presence of halogen atoms (bromo- and chloro-) classifies this compound as a halogenated organic, which carries specific disposal regulations and potential for environmental toxicity.[3][4] Analogous bromo- and chloro-pyridine derivatives are listed as causing skin and eye irritation, and may be harmful if inhaled or ingested.[5][6][7][8][9]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassGHS Category (Probable)Rationale and Notes
Acute Toxicity, OralCategory 4Harmful if swallowed. Common for many pyridine derivatives.[6][10]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[6][10]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[6][10]
Skin Corrosion/IrritationCategory 2Causes skin irritation. A common characteristic of halogenated pyridines.[5][7][9]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[5][7][9]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[5][7][9]

Causality: The toxicity profile is driven by the electrophilic nature of the halogenated pyridine ring system, which can interact with biological macromolecules. Upon combustion, halogenated organic compounds can also decompose to form highly toxic gases like hydrogen halides (HBr, HCl) and phosgene.[11]

Pre-Disposal Operations: Engineering and Personal Protective Controls

Effective waste management begins before the first drop of waste is generated. Proper controls are non-negotiable for ensuring personnel safety.

Engineering Controls : All handling and preparation for disposal of this compound and its waste products must be conducted within a properly functioning and certified laboratory chemical fume hood.[1] This is critical to prevent the inhalation of vapors or dusts, which may be harmful.[5][7] An emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[1]

Personal Protective Equipment (PPE) : The selection of PPE is based on minimizing all potential routes of exposure—dermal, ocular, and respiratory.

Table 2: Required Personal Protective Equipment

PPE ItemSpecificationRationale for Use
Gloves Double Nitrile or VitonProvides protection against incidental skin contact. Halogenated solvents can degrade some glove materials; check manufacturer compatibility charts.[3]
Eye Protection Chemical Splash GogglesProtects against splashes and vapors that can cause serious eye irritation.[2][5]
Lab Coat Fully-buttoned, flame-resistantProtects skin and personal clothing from contamination.[3]
Respiratory Protection Not typically required in a fume hoodA respirator may be necessary for large spills or if engineering controls fail. Personnel must be medically cleared and fit-tested to use one.[1]

Chemical Incompatibility and Segregation

Proper segregation is the most critical step in hazardous waste management. Co-mingling incompatible chemicals can lead to violent reactions, while mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[12][13]

Core Directive : Waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.

Table 3: Chemical Incompatibilities

Incompatible ClassSpecific ExamplesPotential Hazardous Reaction
Strong Oxidizing Agents Nitric Acid, Peroxides, PermanganatesCan cause violent, exothermic reactions, increasing fire and explosion risk.[1][14][15]
Strong Acids Concentrated Sulfuric Acid, Hydrochloric AcidCan react with the pyridine nitrogen, generating heat.[1][16]
Strong Bases Sodium Hydroxide, Potassium HydroxideCan promote decomposition or other unintended reactions.[3]
Reactive Metals Alkali Metals (Sodium, Potassium), Powdered AluminumMay initiate vigorous or explosive reactions.[3][15][16]

Do not collect this waste in metal safety cans. Halogenated compounds can slowly degrade to produce acidic byproducts (e.g., HBr, HCl), which will corrode the metal container, leading to leaks.[3]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the compliant disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Controls cluster_collection Waste Collection & Storage cluster_disposal Final Disposition PPE 1. Don Required PPE (Goggles, Gloves, Lab Coat) FumeHood 2. Work in Fume Hood SelectContainer 3. Select Compatible Container (Polyethylene, Glass) FumeHood->SelectContainer LabelContainer 4. Affix 'Hazardous Waste' Tag SelectContainer->LabelContainer AddWaste 5. Add Waste to Container LabelContainer->AddWaste LogContents 6. Log Chemical Name & Quantity AddWaste->LogContents CloseContainer 7. Keep Container Tightly Closed LogContents->CloseContainer Store 8. Store in Satellite Accumulation Area (SAA) CloseContainer->Store Request 9. Request Pickup from EH&S Store->Request

Caption: Disposal workflow for this compound.

Protocol Steps:

  • Waste Identification and Classification : This compound is a halogenated organic waste. If it is mixed with solvents, the entire mixture is classified as halogenated waste. Per EPA regulations, spent solvent mixtures containing 10% or more by volume of certain halogenated solvents are classified as hazardous waste (e.g., codes F001, F002).[17][18]

  • Container Selection : Choose a clean, compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is recommended.[3][12] Ensure the container is in good condition with no cracks or leaks.

  • Waste Labeling : As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[12] Clearly write all constituents and their approximate percentages. Check all applicable hazard boxes (e.g., Toxic, Flammable if mixed with flammable solvents).[12]

  • Waste Collection : In a fume hood, carefully transfer the waste into the labeled container. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Secure and Store : Tightly close the container when not actively adding waste.[11][12] Store the container in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials and within secondary containment (e.g., a plastic tub).[3][12] The storage area should be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[1][3]

  • Arrange for Final Disposal : Once the container is full or waste is no longer being generated, submit a chemical waste collection request to your institution's EH&S department.[12] Do not dispose of this chemical down the drain or allow it to evaporate in the fume hood.[3][13]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to prevent harm.

Small Spill (Contained within a Fume Hood) :

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (double gloves, goggles, lab coat), contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[3][11] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Carefully collect the absorbent material using non-sparking tools and place it into a sealable, puncture-resistant container (e.g., a heavy-duty plastic bag or a dedicated solid waste bucket).[3][11]

  • Label the container as "Hazardous Waste" with the name of the chemical and dispose of it through EH&S.[12]

  • Wipe the spill area with a suitable solvent (e.g., isopropanol), then soap and water. Collect all cleaning materials as hazardous waste.

Large Spill (Outside a Fume Hood) :

  • Evacuate the laboratory immediately and alert others.

  • If safe to do so, close the laboratory doors to contain the vapors.

  • Call your institution's emergency number and EH&S for assistance.[11] Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure :

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][11] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][5] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2][5] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

References

Definitive Guide to Personal Protective Equipment for Handling 7-Bromo-4-chlorofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 7-Bromo-4-chlorofuro[3,2-c]pyridine demands a proactive and deeply informed approach to safety. This guide moves beyond mere compliance, offering a framework for risk assessment and procedural excellence. The protocols outlined here are designed to be self-validating, ensuring that safety is an intrinsic part of the scientific process, not a peripheral checklist. Our goal is to empower you with the knowledge to handle this and similar halogenated heterocyclic compounds with the highest degree of safety and confidence.

Hazard Assessment: An In-Depth Analysis

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a rigorous scientific assessment can be conducted by examining structurally analogous compounds. Halogenated pyridines and fused heterocyclic systems frequently exhibit notable toxicological profiles. Our analysis of related structures, such as 2-Bromopyridine and 4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid, suggests a probable hazard profile for the title compound.[1][2][3][4]

Inferred Hazard Profile:

Hazard ClassAnticipated EffectRationale and Authoritative Source
Acute Toxicity (Oral, Dermal) Harmful or toxic if swallowed; potentially fatal in contact with skin.Halogenated pyridines are known for their systemic toxicity.[2]
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to more severe damage.A common characteristic of functionalized pyridines.[1][2][4]
Serious Eye Damage/Irritation Causes serious eye irritation, with potential for lasting damage.The chemical structure suggests it will be irritating to mucous membranes.[1][2][4]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or vapor.Fine powders and volatile components of heterocyclic compounds can irritate the respiratory tract.[1][2][4]

This proactive hazard assessment is the cornerstone of our safety protocol. We must assume this compound presents these risks and select Personal Protective Equipment (PPE) accordingly.

The Core Principle: Multi-Layered Defense

Effective chemical handling relies on a multi-layered defense system where PPE is the final, critical barrier between the researcher and the chemical hazard. The following recommendations are based on a hierarchy of controls, assuming that engineering controls (like fume hoods) are already in place and are the primary means of exposure reduction.

Primary Laboratory Attire (Minimum PPE)

This is the baseline for entering any laboratory space where this compound is handled, regardless of the specific task.[5]

  • Flame-Resistant Laboratory Coat: Must be fully buttoned with sleeves rolled down. This provides a removable barrier in case of a splash.

  • Long Pants and Closed-Toe Shoes: No exposed skin on the legs or feet. Shoes should be made of a liquid-resistant material.[5]

  • ANSI Z87.1-Compliant Safety Glasses: These are mandatory at all times to protect against impacts and minor splashes.[6]

Task-Specific PPE Selection

The selection of additional PPE is dictated by the specific procedure being performed. The following decision-making workflow illustrates how to escalate protective measures based on the risk of exposure.

PPE_Selection_Workflow cluster_0 PPE Decision Workflow for this compound start Start: Define Experimental Task weighing Weighing Small Quantities (<1g) in Fume Hood start->weighing solution_prep Preparing Solutions or Performing Reactions start->solution_prep spill Spill Cleanup or Large Quantity Handling (>10g) start->spill ppe1 Minimum PPE: - Nitrile Gloves - Safety Glasses - Lab Coat weighing->ppe1 Low Splash Risk workup Aqueous Workup / Extraction solution_prep->workup ppe2 Enhanced PPE: - Nitrile Gloves (Double-Gloved) - Chemical Splash Goggles - Face Shield - Chemical-Resistant Apron solution_prep->ppe2 Moderate Splash Risk workup->ppe2 ppe3 Maximum PPE: - Heavy-Duty Gloves (e.g., Butyl, Neoprene over Nitrile) - Full-Face Respirator - Chemical-Resistant Coveralls spill->ppe3 High Exposure Risk

Caption: PPE selection workflow based on experimental task and exposure risk.

Detailed PPE Protocols and Rationale

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient when handling solutions of this compound. Chemical splash goggles that form a seal around the eyes are required for preparing solutions, running reactions, and performing workups.[6]

  • Face Shield: A face shield, worn over chemical splash goggles, is mandatory when there is a significant risk of splashing, such as when handling quantities greater than one liter or during pressurized operations.[6] The face shield protects the neck and face, areas that are vulnerable and have high absorption rates.

Skin and Body Protection
  • Glove Selection: The choice of glove material is critical. Nitrile gloves are the preferred choice for incidental contact due to their broad chemical resistance.[7] For extended contact or immersion, heavier-duty gloves are necessary.

Glove TypeRecommended Use CaseRationale
Nitrile General handling, weighing, solution preparation (incidental contact).Provides excellent protection against a wide range of chemicals, including many solvents and bases.[7] Always check the manufacturer's breakthrough time data.
Neoprene Handling large quantities, spill cleanup, extended contact.Offers superior protection against acids, bases, and many organic solvents. It is more robust than nitrile for tasks with higher mechanical stress.[7]
Butyl Rubber Use with highly corrosive acids or when maximum protection is needed.Provides excellent resistance to ketones, esters, and highly corrosive materials.[7]
  • Double Gloving: For any task involving direct handling of the solid or its solutions, wearing two pairs of nitrile gloves is a recommended best practice. This provides a crucial layer of protection in case the outer glove is breached, which may not be immediately obvious.

  • Chemical-Resistant Apron: When handling solutions, a polyethylene or similar chemically resistant apron should be worn over the lab coat to prevent saturation of the coat and subsequent skin contact.

Respiratory Protection

Given the potential for respiratory irritation, all handling of solid this compound should be performed within a certified chemical fume hood to minimize the inhalation of airborne particulates.[8]

  • When is a Respirator Needed? If engineering controls (like a fume hood) are not available or fail, or during a large-scale spill, respiratory protection is essential. A full-face respirator with organic vapor/acid gas cartridges would be required in such an emergency.[7][9] All respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is directly tied to its correct use.

Step-by-Step PPE Donning and Doffing Protocol
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the inner pair of nitrile gloves.

    • Don the lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Don the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • Don a face shield and apron if the task requires it.

  • Doffing (Taking Off):

    • Remove the apron (if used) by pulling it away from your body.

    • Remove the outer pair of gloves using a proper technique to avoid touching the contaminated exterior with your bare skin.[10]

    • Remove the face shield and goggles.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.[10][11]

Disposal Plan

All disposable PPE (gloves, aprons) that comes into contact with this compound must be considered hazardous waste.

  • Collection: Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.[8][10]

  • Waste Stream: Follow your institution's specific guidelines for the disposal of halogenated organic chemical waste. Do not mix with other waste streams unless explicitly permitted.

By integrating this comprehensive PPE strategy into your daily workflow, you build a culture of safety that protects not only yourself but your entire research team. This disciplined approach ensures that your focus remains on the science, secure in the knowledge that you are operating with the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-chlorofuro[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-chlorofuro[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.